Product packaging for Sevelamer(Cat. No.:CAS No. 52757-95-6)

Sevelamer

Katalognummer: B1230288
CAS-Nummer: 52757-95-6
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: ZNSIZMQNQCNRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sevelamer is a non-absorbable, polymer-based phosphate-binding agent used primarily in research related to chronic kidney disease (CKD) and hyperphosphatemia . Its core research value lies in its ability to bind dietary phosphate in the gastrointestinal tract, preventing its absorption and thereby helping to manage elevated serum phosphate levels, a common and serious complication in advanced CKD . The mechanism of action is localized within the intestinal lumen, where the polymer's structure interacts with phosphate ions through ionic and hydrogen bonding, facilitating excretion via the feces . Beyond its primary application, this compound has demonstrated additional research benefits, including the reduction of vascular calcification, improvement of lipid profiles by lowering LDL cholesterol through bile acid sequestration, and anti-inflammatory effects . Emerging preclinical studies also highlight its potential as an "anti-antibiotic," where it can bind off-target antibiotics in the gut to help mitigate the evolution of antimicrobial resistance . Researchers should note that this compound is available in different forms, primarily the hydrochloride and carbonate salts, which are equivalent in dosing but differ in their effects on systemic acidosis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B1230288 Sevelamer CAS No. 52757-95-6

Eigenschaften

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIZMQNQCNRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Sevelamer
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URL https://www.drugbank.ca/drugs/DB00658
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CAS No.

52757-95-6
Record name Sevelamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52757-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sevelamer
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URL https://www.drugbank.ca/drugs/DB00658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SEVELAMER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sevelamer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer, a non-absorbed phosphate-binding polymer, is a critical therapeutic agent for the management of hyperphosphatemia in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the synthesis processes for both this compound hydrochloride and this compound carbonate. It further details the essential analytical techniques employed for their characterization, ensuring product quality and efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of this compound-based pharmaceuticals.

Introduction

This compound is a cross-linked poly(allylamine) polymer that functions as a phosphate binder in the gastrointestinal tract, thereby reducing serum phosphorus levels.[1][2] It is available in two salt forms: this compound hydrochloride (marketed as Renagel®) and this compound carbonate (marketed as Renvela®).[3][4] The carbonate salt was developed as an alternative to the hydrochloride form to mitigate the potential for metabolic acidosis.[4] The core of this compound's function lies in its polymeric structure, where multiple amine groups, protonated in the intestine, interact with phosphate ions through ionic and hydrogen bonding.[3][4]

The synthesis of this compound involves the cross-linking of polyallylamine, a water-soluble cationic polyelectrolyte, to form a hydrogel.[5] The degree of cross-linking is a critical parameter that influences the polymer's swelling properties and phosphate binding capacity.[5][6] This guide will elucidate the common synthetic routes and the analytical methods used to characterize the final product.

Synthesis of this compound

The synthesis of this compound primarily involves the cross-linking of a polyallylamine backbone. The most common starting material is poly(allylamine hydrochloride). The process can be broadly divided into the synthesis of this compound hydrochloride and the subsequent conversion to this compound carbonate.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved by cross-linking poly(allylamine hydrochloride) with a suitable cross-linking agent, most commonly epichlorohydrin.[3][7][8] Alternative cross-linking agents such as 1-halo-3-sulfonyloxy-2-propyl alcohol have also been reported.[9] The reaction is carried out under alkaline conditions.

A general workflow for the synthesis of this compound Hydrochloride is depicted below:

Sevelamer_Hydrochloride_Synthesis cluster_0 Step 1: Preparation of Polyallylamine Solution cluster_1 Step 2: pH Adjustment cluster_2 Step 3: Cross-linking Reaction cluster_3 Step 4: Purification and Isolation PAH Poly(allylamine hydrochloride) Dissolution Aqueous Solution of PAH PAH->Dissolution Dissolve Water Deionized Water Water->Dissolution Dissolution_out Aqueous Solution of PAH pH_Adjust Adjust pH to 10-11 Dissolution_out->pH_Adjust Add Base Sodium Hydroxide Base->pH_Adjust pH_Adjust_out Alkaline PAH Solution pH_Adjust->pH_Adjust_out pH_Adjust_out_2 Alkaline PAH Solution Reaction Heat at 70-75 °C for 4 hours pH_Adjust_out_2->Reaction Add dropwise Crosslinker Epichlorohydrin Crosslinker->Reaction Reaction_out Crude this compound Hydrochloride Gel Reaction->Reaction_out Reaction_out_2 Crude Gel Acidification Adjust pH to 1-2 Reaction_out_2->Acidification Add Acid Hydrochloric Acid Acid->Acidification Filtration Filter Acidification->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Vacuum Dry at 70 °C for 8 hours Washing->Drying Milling Mill to desired particle size Drying->Milling Final_Product This compound Hydrochloride Powder Milling->Final_Product

Caption: Workflow for this compound Hydrochloride Synthesis.

Synthesis of this compound Carbonate

This compound carbonate can be synthesized either directly or, more commonly, from this compound hydrochloride. The conversion from the hydrochloride salt involves treatment with a carbonate source. Several methods have been described, including the use of sodium carbonate, sodium bicarbonate, or carbon dioxide gas.[10][11]

A typical workflow for the synthesis of this compound Carbonate from this compound Hydrochloride is as follows:

Sevelamer_Carbonate_Synthesis cluster_0 Step 1: Preparation of this compound Base cluster_1 Step 2: Carbonation cluster_2 Step 3: Isolation and Purification Sevelamer_HCl This compound Hydrochloride Treatment Formation of this compound Base Sevelamer_HCl->Treatment Treat for 1 hour at 25-35 °C Base_Solution Sodium Hydroxide Solution (2M) Base_Solution->Treatment Filtration1 Filter Treatment->Filtration1 Sevelamer_Base This compound Base (Free Amine Form) Filtration1->Sevelamer_Base Sevelamer_Base_in This compound Base Carbonation_Reaction Carbonation Sevelamer_Base_in->Carbonation_Reaction Add to Water Deionized Water Water->Carbonation_Reaction CO2 Carbon Dioxide Gas CO2->Carbonation_Reaction Purge under pressure at 60-65 °C for 7-8 hours Crude_Carbonate Crude this compound Carbonate Carbonation_Reaction->Crude_Carbonate Crude_Carbonate_in Crude this compound Carbonate Filtration2 Filter Crude_Carbonate_in->Filtration2 Washing Wash with Purified Water Filtration2->Washing Drying Dry under vacuum at 90-95 °C Washing->Drying Final_Product This compound Carbonate Drying->Final_Product

Caption: Workflow for this compound Carbonate Synthesis.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a representative example based on common literature procedures.[9][12]

Materials:

  • Poly(allylamine hydrochloride)

  • Deionized water

  • Sodium hydroxide

  • 1-chloro-3-methylsulfonyl-2-propanol (or epichlorohydrin)

  • Toluene (or other suitable organic solvent)

  • Hydrochloric acid

Procedure:

  • In a 500 mL flask, dissolve 46.2 g (0.374 mol) of poly(allylamine hydrochloride) in 108.0 mL of deionized water.

  • Adjust the pH of the solution to 10-11 by adding sodium hydroxide.

  • In a separate container, prepare a solution of the cross-linking agent. For example, dissolve 7.9 g (0.042 mol) of 1-chloro-3-methylsulfonyl-2-propanol in toluene.

  • Add the cross-linking agent solution dropwise to the poly(allylamine hydrochloride) solution.

  • Heat the reaction mixture to 70-75 °C and maintain for 4 hours with stirring.

  • After the reaction is complete, cool the mixture and adjust the pH to 1-2 with hydrochloric acid to precipitate the crude product.

  • Filter the crude this compound hydrochloride.

  • Disperse the crude product in 300.0 mL of deionized water and adjust the pH to 10.0-11.0 with sodium hydroxide.

  • Filter the purified product and wash with deionized water.

  • Dry the white solid in a vacuum oven at 70 °C for 8 hours.

  • Pulverize the dried product to obtain this compound hydrochloride powder.

Synthesis of this compound Carbonate from this compound Hydrochloride

This protocol is based on a common method utilizing carbon dioxide gas.[10]

Materials:

  • This compound hydrochloride

  • Sodium hydroxide solution (2M)

  • Deionized water

  • Carbon dioxide gas

Procedure:

  • Treat 10 g of this compound hydrochloride with a 2M sodium hydroxide solution for 1 hour at 25-35 °C to form the this compound free base.

  • Filter the this compound base.

  • Add the filtered base to 150 mL of deionized water in a suitable reaction vessel.

  • Purge carbon dioxide gas under pressure into the suspension at 60-65 °C for 7-8 hours with continuous stirring.

  • Filter the resulting material and wash it three times with 100 mL of purified water.

  • Dry the wet cake in a rotavapor under vacuum at 90-95 °C to obtain this compound carbonate.

Characterization Techniques

A thorough characterization of this compound is crucial to ensure its quality, safety, and efficacy. The following are key analytical techniques employed.

An overview of the characterization workflow is presented below:

Sevelamer_Characterization cluster_Structural Structural and Compositional Analysis cluster_Physicochemical Physicochemical Properties cluster_Functional Functional Properties Sevelamer_Sample This compound Sample (HCl or Carbonate) FTIR FTIR Spectroscopy Sevelamer_Sample->FTIR Functional Groups NMR Solid-State 13C NMR Sevelamer_Sample->NMR Cross-linking & Carbonate presence Elemental_Analysis Elemental Analysis (C, H, N, Cl) Sevelamer_Sample->Elemental_Analysis Elemental Composition TGA Thermogravimetric Analysis (TGA) Sevelamer_Sample->TGA Thermal Stability & Protonation DSC Differential Scanning Calorimetry (DSC) Sevelamer_Sample->DSC Thermal Transitions Particle_Size Particle Size Analysis Sevelamer_Sample->Particle_Size Physical Dimensions Swelling_Index Swelling Index Sevelamer_Sample->Swelling_Index Hydrogel Properties Phosphate_Binding Phosphate Binding Capacity Sevelamer_Sample->Phosphate_Binding Efficacy Titratable_Amine Total Titratable Amine Sevelamer_Sample->Titratable_Amine Amine Content

Caption: Key Characterization Techniques for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the this compound polymer, confirming its chemical structure. The spectrum of this compound typically shows characteristic peaks for N-H, C-H, and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 13C NMR is a powerful technique for characterizing this compound. It is particularly useful for determining the degree of cross-linking by analyzing the ratio of cross-linked to non-cross-linked amine groups.[13] For this compound carbonate, a prominent peak around 164 ppm confirms the presence of the carbonate carbon.[10][11]

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) is recommended for determining the degree of protonation (carbonate or chloride content).[13][14] Differential Scanning Calorimetry (DSC) provides information about the thermal transitions of the polymer.[13][15]

Elemental Analysis

Elemental analysis is performed to determine the content of carbon, hydrogen, nitrogen, and, in the case of this compound hydrochloride, chlorine.[13][15]

Phosphate Binding Capacity

This is a critical functional assay to determine the efficacy of this compound. The method involves incubating the polymer with a known concentration of phosphate solution and then measuring the amount of unbound phosphate remaining in the solution.[15][16] The difference represents the amount of phosphate bound by the polymer.

Other Characterization Techniques
  • Particle Size Analysis: The particle size of this compound can affect its phosphate binding efficacy.[17]

  • Swelling Index: This measures the ability of the hydrogel to swell in an aqueous medium, which is related to the degree of cross-linking.[13][15]

  • Total Titratable Amine: Titration methods are used to quantify the total amine content in the polymer.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound synthesis and characterization.

Table 1: this compound Synthesis Parameters and Outcomes

ParameterThis compound HydrochlorideThis compound CarbonateReference
Starting Material Poly(allylamine hydrochloride)This compound hydrochloride or this compound base[3][10]
Cross-linking Agent Epichlorohydrin, 1-halo-3-sulfonyloxy-2-propyl alcohol-[3][9]
Reaction Temperature 70-75 °C (cross-linking)25-65 °C (carbonation)[10][12]
Reaction Time 4 hours (cross-linking)7-8 hours (carbonation)[10][12]
Yield ~73% (overall)110-120% (from this compound base)[7][10]

Table 2: this compound Characterization Data

ParameterThis compound HydrochlorideThis compound CarbonateReference
Phosphate Binding Capacity 4.7 - 6.4 mmol/g5.0 - 5.56 mmol/g[10][12][18]
Chloride Content 3.74 - 5.6 meq/g (16.5%)< 0.5%[10][12][18]
Carbonate Content -4.36 - 4.46 meq/g[10]
Degree of Cross-linking 10 - 18%~16.4%[3][10][18]
13C NMR Carbonate Peak Not Applicable~164 ppm[10][11]

Conclusion

The synthesis and characterization of this compound hydrochloride and this compound carbonate are well-established processes critical to the production of this important therapeutic agent. The cross-linking of polyallylamine hydrochloride forms the basis of the synthesis, with subsequent conversion to the carbonate salt offering a therapeutic advantage. A comprehensive suite of analytical techniques is essential to ensure the structural integrity, purity, and functional efficacy of the final drug substance. This guide provides a foundational understanding of these processes for professionals in the pharmaceutical field.

References

Sevelamer hydrochloride vs carbonate physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Sevelamer Hydrochloride and this compound Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). It is available in two salt forms: this compound hydrochloride and this compound carbonate. While both forms share the same active polymeric moiety and are equivalent in their phosphate-lowering efficacy, their physicochemical properties differ, leading to distinct clinical and formulation considerations[1][2][3]. This compound hydrochloride, the original formulation, is associated with a risk of metabolic acidosis due to the exchange of chloride for phosphate in the gastrointestinal tract[1][4]. This compound carbonate was developed as a buffered alternative to mitigate this risk[1][3].

This technical guide provides a detailed comparison of the core physicochemical properties of this compound hydrochloride and this compound carbonate, offering insights for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes.

Chemical Structure and Composition

The active moiety of this compound is a cross-linked polymer of polyallylamine. The polymer is rendered insoluble by cross-linking with epichlorohydrin. The amine groups on the polymer backbone are responsible for binding dietary phosphate through ionic and hydrogen bonds in the gastrointestinal tract[3]. The key difference between the two products lies in the counter-ion associated with the protonated amines of the polymer.

  • This compound Hydrochloride: A certain proportion of the amine groups are protonated and associated with chloride ions[5].

  • This compound Carbonate: A portion of the amine groups are protonated and associated with carbonate and bicarbonate ions[2].

cluster_polymer This compound Polymer Backbone cluster_crosslink Cross-linking with Epichlorohydrin cluster_salts Salt Forms a ...-CH-CH2-CH-CH2-CH-CH2-... b    |         |         | c   CH2       CH2       CH2 d    |         |         | e   NH2       NH2       NH2 f ...-NH-CH2-CH(OH)-CH2-NH-... e->f HCl This compound Hydrochloride (...-NH3+ Cl-) e->HCl H2CO3 This compound Carbonate (...-NH3+ HCO3-) e->H2CO3

Figure 1: General structure of the this compound polymer and its salt forms.

Core Physicochemical Properties

The physicochemical characteristics of the this compound polymer are critical to its function as a phosphate binder and influence its behavior during manufacturing and in vivo. As this compound is an insoluble, amorphous polymer, many of its properties are described in the context of its solid-state and interactive behaviors rather than classical solution properties.

PropertyThis compound HydrochlorideThis compound Carbonate
Appearance White to off-white powderWhite to off-white powder
pKa The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile.The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile.
Solubility Insoluble in water and organic solvents[6].Insoluble in water[6].
Hygroscopicity Hygroscopic; can spontaneously absorb atmospheric water and carbon dioxide, leading to carbonate formation[7].Hygroscopic.
Polymorphism Amorphous[7].Amorphous[7].
Particle Size Particle size distribution is a required quality control parameter[5].Particle size distribution is a required quality control parameter[7].
Swelling Index A specified range for the swelling index is a required quality control parameter[5].A specified range for the swelling index is a required quality control parameter[7].
Surface Area No specific data found. The BET method is a suitable analytical technique for this parameter[8].No specific data found. The BET method is a suitable analytical technique for this parameter[8].
Total Titratable Amine Typically in the range of 9.6 to 14.1 mmol/g.A required quality control parameter, with values expected to be similar to the hydrochloride salt[7][9].

In Vitro Performance Comparison

In vitro tests are crucial for characterizing this compound's performance, especially since its insolubility and lack of systemic absorption preclude traditional pharmacokinetic studies. These tests are often used to establish bioequivalence for generic formulations[7][10].

ParameterThis compound HydrochlorideThis compound Carbonate
Dissolution Time ~10.3 ± 0.8 minutes[11][12].~12.0 ± 0.6 minutes[11][12].
Phosphate Binding Equivalent to this compound carbonate in lowering phosphate levels[1][2].Equivalent to this compound hydrochloride in lowering phosphate levels[1][2].
CO2 Production (in vitro) Low (~2.3 ± 1.8 units)[11][12].Moderate (~33.9 ± 6.2 units)[11][12].
Buffering Capacity Releases HCl, contributing to acidosis[1][13].Contains carbonate, acting as a buffer[1][2][3].

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable characterization of this compound products. The following sections describe methodologies for key analytical tests, largely based on FDA guidance and published literature.

In Vitro Phosphate Binding Studies

These studies are fundamental to demonstrating the efficacy and bioequivalence of this compound products. They consist of two main types: equilibrium binding and kinetic binding[7][10].

cluster_types Study Types start Start: this compound Tablet (Test or Reference) pretreatment Acid Pre-treatment (pH 4) or No Pre-treatment (pH 7) start->pretreatment incubation Incubate at 37°C in Phosphate Solution (NaCl and BES buffer) pretreatment->incubation filtration Filter to Separate Polymer-Phosphate Complex incubation->filtration equilibrium Equilibrium Study: - 8+ phosphate concentrations - Incubate until max binding incubation->equilibrium analysis Analyze Unbound Phosphate in Filtrate (e.g., Ion Chromatography) filtration->analysis calculation Calculate Bound Phosphate analysis->calculation end End: Determine Binding Constants (k1, k2) calculation->end kinetic Kinetic Study: - 2 phosphate concentrations (low/high) - 8+ time points

Figure 2: Workflow for in vitro phosphate binding studies.

Equilibrium Phosphate Binding Protocol:

  • Preparation: Whole tablets of the test and reference products are used.

  • Incubation Media: Prepare at least eight different concentrations of phosphate solution (e.g., from 1 mM to 38.7 mM). Each solution should contain 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer, adjusted to pH 4.0 or 7.0[3][7].

  • Procedure:

    • Incubate the this compound tablets in the different phosphate solutions at 37°C with agitation.

    • The incubation time should be sufficient to ensure maximum binding is achieved[7].

  • Analysis:

    • After incubation, filter the samples to separate the polymer-phosphate complex.

    • Measure the concentration of unbound phosphate in the filtrate using a validated method like Ion Chromatography (IC) or UV-Vis Spectrophotometry[7][14][15].

  • Data Evaluation:

    • Calculate the amount of bound phosphate by subtracting the unbound concentration from the initial concentration.

    • Determine the Langmuir binding constants, k1 (affinity) and k2 (capacity), by plotting the data according to the Langmuir approximation[3].

Kinetic Phosphate Binding Protocol:

  • Preparation: Similar to the equilibrium study, use whole tablets.

  • Incubation Media: Prepare two concentrations of phosphate solution (the lowest and highest used in the equilibrium study) at pH 4.0 and 7.0[10].

  • Procedure:

    • Incubate the tablets in the phosphate solutions at 37°C with agitation.

    • Collect samples at a minimum of eight different time points to establish a binding profile over time.

  • Analysis: Analyze the unbound phosphate concentration in the filtrate at each time point.

  • Data Evaluation: Compare the phosphate binding rates between the test and reference products.

Total Titratable Amine Content

This method quantifies the total number of amine groups in the polymer available for protonation and phosphate binding.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and place it in a titration vessel[9].

  • Acidification: Add a precise volume of 1.0 M hydrochloric acid solution (e.g., 15 ml) and about 35 ml of purified water. Stir the suspension for approximately 40 minutes to ensure complete protonation of the amine groups[9].

  • Titration: Using a potentiometric titrator with a glass electrode, titrate the suspension with a standardized 1.0 M sodium hydroxide solution[9].

  • Calculation: The total titratable amine content (in mmol/g) is calculated from the volume of sodium hydroxide titrant consumed between the two inflection points of the titration curve, corresponding to the neutralization of the excess strong acid and the deprotonation of the polymer's amine groups.

Mechanism of Action and Impact on Acid-Base Balance

In the acidic environment of the stomach, the amine groups of the this compound polymer become protonated. As the polymer moves into the more neutral environment of the intestine, it binds to dietary phosphate ions, releasing its counter-ion in the process.

cluster_hcl This compound HCl cluster_h2co3 This compound Carbonate stomach Stomach (Acidic, pH ~1-3) Polymer amines become protonated intestine Intestine (Neutral, pH ~6-7.5) stomach->intestine GI Transit hcl_bind Polymer-NH3+ binds Phosphate (PO4^3-) intestine->hcl_bind carb_bind Polymer-NH3+ binds Phosphate (PO4^3-) intestine->carb_bind hcl_release Chloride (Cl-) is released hcl_bind->hcl_release releases hcl_result Potential for increased serum chloride and metabolic acidosis hcl_release->hcl_result leads to carb_release Carbonate (HCO3-) is released carb_bind->carb_release releases carb_result Acts as a buffer, increasing serum bicarbonate; no acidosis carb_release->carb_result leads to

Figure 3: Differential impact of this compound salts on acid-base balance.
  • This compound Hydrochloride: Releases chloride ions into the intestinal lumen. The absorption of this chloride can contribute to a reduction in serum bicarbonate levels, potentially leading to or worsening metabolic acidosis, a common issue in CKD patients[1][4].

  • This compound Carbonate: Releases carbonate and bicarbonate ions. These ions can be absorbed and act as a buffer, helping to counteract metabolic acidosis and potentially increasing serum bicarbonate levels[2][16].

Summary of Clinical and In Vivo Effects

Clinical studies have consistently demonstrated the equivalence of the two salt forms in phosphate control while highlighting their key difference regarding acid-base balance.

Clinical ParameterThis compound HydrochlorideThis compound Carbonate
Serum Phosphorus Effective in lowering serum phosphorus[2][16].Equally effective as this compound hydrochloride in lowering serum phosphorus[2][16].
Serum Calcium No significant change; does not contribute to calcium load[17].No significant change; does not contribute to calcium load[16].
Serum Bicarbonate Can cause a significant decrease in serum bicarbonate levels[4][16].Can cause a significant increase in serum bicarbonate levels[2][16].
Blood pH May lead to a decrease in blood pH[16].May lead to an increase in blood pH[16].
Gastrointestinal Effects Common adverse events include nausea, vomiting, and constipation. No significant difference in GI complications compared to the carbonate form[18].Common adverse events are similar to the hydrochloride form. No significant difference in GI complications has been consistently shown[18].
Lipid Profile Reduces total and LDL cholesterol by binding bile acids[6][19].Reduces total and LDL cholesterol, similar to the hydrochloride form[19].

Conclusion

This compound hydrochloride and this compound carbonate are both effective phosphate binders with the same active polymer. Their primary distinction lies in their counter-ions, which leads to significant differences in their impact on systemic acid-base balance. This compound carbonate's buffering capacity makes it a preferred option for CKD patients who are prone to metabolic acidosis.

From a physicochemical standpoint, both are amorphous, insoluble, hygroscopic polymers. Their characterization relies on a suite of solid-state and in vitro performance tests, such as TGA, SSNMR, potentiometric titration, and phosphate binding assays, rather than traditional pharmacokinetic analysis. For drug development professionals, understanding these specific analytical requirements and the subtle in vitro performance differences is critical for formulation design, quality control, and establishing bioequivalence for generic products. This guide provides a foundational overview of these key technical aspects to aid in the research and development of this compound-based therapies.

References

The Core Mechanism of Sevelamer: An In-Depth Technical Guide to Phosphate Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer, a non-absorbed, calcium- and metal-free polymer, is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic effect is centered on its ability to bind dietary phosphate within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream. This guide provides a detailed examination of the physicochemical principles and experimental methodologies that define this compound's mechanism of action as a phosphate binder.

Core Mechanism of Phosphate Sequestration

This compound's efficacy lies in its unique polymeric structure. It consists of a cross-linked polyallylamine backbone, which contains a high density of amine functional groups. These amines are the active sites for phosphate binding. The process can be broken down into two key steps:

  • Protonation in the GI Tract: When administered orally, this compound hydrochloride or this compound carbonate encounters the acidic environment of the stomach. The amine groups on the polymer become protonated, acquiring a positive charge. This cationic state is crucial for its function as an anion exchanger.

  • Anion Exchange and Phosphate Binding: As the protonated polymer transits through the GI tract, it encounters dietary phosphate, which exists as negatively charged ions (primarily H₂PO₄⁻ and HPO₄²⁻). This compound then binds these phosphate ions through a combination of ionic and hydrogen bonding, exchanging them for either chloride (in the case of this compound hydrochloride) or contributing to the buffering system (in the case of this compound carbonate).[1][2] The resulting this compound-phosphate complex is insoluble, cannot be absorbed through the intestinal wall, and is subsequently excreted in the feces.[3][4]

The primary distinction between the two salt forms of this compound is their effect on acid-base balance. This compound hydrochloride releases a hydrochloride molecule upon phosphate binding, which can contribute to metabolic acidosis, a common concern in CKD patients.[5][6] this compound carbonate, on the other hand, does not induce this effect and can help to maintain or even increase serum bicarbonate levels.

cluster_stomach Stomach (Acidic pH) cluster_intestine Intestine cluster_excretion Excretion This compound Polymer This compound Polymer Protonated this compound Protonated this compound This compound Polymer->Protonated this compound Protonation This compound-Phosphate Complex This compound-Phosphate Complex Protonated this compound->this compound-Phosphate Complex Ionic & Hydrogen Bonding H+ H+ H+->this compound Polymer Dietary Phosphate Dietary Phosphate Dietary Phosphate->this compound-Phosphate Complex Fecal Excretion Fecal Excretion This compound-Phosphate Complex->Fecal Excretion

Fig. 1: this compound's Phosphate Binding Mechanism.

Quantitative Analysis of Phosphate Binding

The phosphate binding capacity of this compound is influenced by environmental factors within the GI tract, primarily pH and the concentration of phosphate. In vitro studies are essential for quantifying this interaction.

The Influence of pH

The pH of the surrounding milieu significantly impacts the degree of protonation of this compound's amine groups and thus its binding efficiency. In vitro studies have demonstrated that this compound's phosphate binding is pH-dependent, with greater binding observed at neutral to slightly alkaline pH compared to acidic conditions.[7] This is clinically relevant as the pH of the GI tract varies from highly acidic in the stomach to more neutral in the small intestine where the majority of phosphate absorption occurs.

The Role of Phosphate Concentration

The amount of phosphate bound by this compound is also dependent on the initial phosphate concentration in the surrounding solution. As the concentration of phosphate increases, the amount of phosphate bound to the polymer also increases until the binding sites on the polymer approach saturation.[8][9]

Table 1: In Vitro Phosphate Binding of this compound Hydrochloride at Varying pH and Phosphate Concentrations

Initial Phosphate Concentration (mM)pHPercentage of Phosphate BoundReference
1.04.082.5%[10]
14.54.072.59%[10]
38.74.044.61%[10]
1.05.579.92%[10]
14.55.583.30%[10]
38.75.550.11%[10]
Adsorption Isotherm Models

To characterize the binding interaction between this compound and phosphate, adsorption isotherm models such as the Langmuir and Freundlich models are employed. The Langmuir model is frequently used and describes a monolayer adsorption process.[4][8] It allows for the determination of two key parameters:

  • k₁ (Affinity Constant): This constant relates to the magnitude of the forces involved in the binding interaction. A higher k₁ value indicates a stronger affinity of the polymer for phosphate.

  • k₂ (Langmuir Capacity Constant): This represents the maximum amount of phosphate that can be bound per unit weight of the polymer (e.g., in mmol/g).

Table 2: Langmuir Constants for this compound Hydrochloride

pHAffinity Constant (k₁)Langmuir Capacity Constant (k₂) (mmol/g)Reference
4.0VariesApprox. 5.0 - 6.0[4][8]
7.0VariesApprox. 5.0 - 6.0[4][8]

Note: The exact values for k₁ can vary between studies and depend on the specific experimental conditions.

Experimental Protocols for Assessing Phosphate Binding

Standardized in vitro methods are crucial for evaluating the phosphate binding capacity of this compound and for bioequivalence testing of generic formulations. The general workflow involves incubating the this compound product with a phosphate solution of known concentration and then measuring the amount of unbound phosphate remaining in the solution.

General In Vitro Equilibrium Binding Study Protocol
  • Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (typically ranging from 1 mM to 40 mM) are prepared. These solutions are buffered to specific pH values that mimic the conditions of the GI tract (e.g., pH 4.0 and 7.0). The solutions often contain salts like sodium chloride (e.g., 80 mM) and a buffering agent such as N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES, e.g., 100 mM) to maintain ionic strength and pH.[11][12]

  • Incubation: A precisely weighed amount of this compound (either as the active pharmaceutical ingredient or from a crushed tablet) is added to a known volume of the phosphate solution. The mixture is then incubated at a physiological temperature (37°C) with constant agitation (e.g., using an orbital shaker) for a predetermined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[12]

  • Separation: After incubation, the solid this compound-phosphate complex is separated from the solution. This is typically achieved by filtration (e.g., using a 0.45 µm syringe filter) or centrifugation.[1][5]

  • Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the filtrate is measured using a validated analytical method.

  • Calculation of Bound Phosphate: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as the amount of phosphate bound per gram of this compound (mmol/g).[5]

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Phosphate_Solution Phosphate Solution (Known Concentration & pH) Incubation_Mix Incubation at 37°C with Agitation Phosphate_Solution->Incubation_Mix Sevelamer_Sample This compound Sample (Weighed) Sevelamer_Sample->Incubation_Mix Filtration Filtration / Centrifugation Incubation_Mix->Filtration Quantification Quantification of Unbound Phosphate Filtration->Quantification Calculation Calculation of Binding Capacity Quantification->Calculation

Fig. 2: In Vitro Phosphate Binding Assay Workflow.
Analytical Techniques for Phosphate Quantification

Several analytical methods can be employed to accurately measure the concentration of unbound phosphate:

  • Ion Chromatography (IC): This is a highly specific and sensitive method for quantifying anions like phosphate. It separates ions based on their affinity for an ion-exchange resin, followed by detection, often by conductivity.[5][8]

  • UV-Vis Spectrophotometry: This method typically involves a derivatization step where phosphate reacts with a reagent, such as ammonium molybdate, to form a colored complex. The absorbance of this complex is then measured at a specific wavelength, which is proportional to the phosphate concentration.[3][13]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive elemental analysis technique that can be used to determine the concentration of phosphorus.[4]

Secondary Mechanism: Bile Acid Sequestration

In addition to its primary role as a phosphate binder, this compound also sequesters bile acids in the GI tract.[14] The protonated amine groups on the polymer can bind to the negatively charged bile acids. This interaction disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. To compensate for this loss, the liver upregulates the synthesis of bile acids from cholesterol, which results in a reduction of serum low-density lipoprotein (LDL) cholesterol levels.[14][15]

Conclusion

The mechanism of action of this compound in phosphate binding is a well-defined physicochemical process driven by the protonation of its amine-rich polymer backbone and subsequent ionic and hydrogen bonding with dietary phosphate. The efficacy of this interaction is influenced by the pH and phosphate concentration within the gastrointestinal tract. Robust in vitro experimental protocols, utilizing analytical techniques such as ion chromatography and UV-Vis spectrophotometry, are essential for quantifying this compound's binding capacity and for the development of effective and bioequivalent drug products. A thorough understanding of these core principles is vital for researchers and professionals in the field of drug development aimed at managing hyperphosphatemia in chronic kidney disease.

References

Sevelamer polymer structure and cross-linking analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sevelamer: Polymer Structure and Cross-linking Analysis

Introduction

This compound is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] Its efficacy is intrinsically linked to its unique chemical structure—a cross-linked hydrogel designed to sequester dietary phosphate within the gastrointestinal tract, preventing its absorption into the bloodstream.[3][4] This guide provides a detailed examination of this compound's polymer structure, the critical role of cross-linking, and the experimental protocols used for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

This compound Polymer Structure

This compound's structure is that of a cationic hydrogel, making it hydrophilic but insoluble in water.[2][5] The polymer is synthesized from two key components: a polyamine backbone and a cross-linking agent.

  • Monomer and Polymer Backbone : The fundamental building block of this compound is allylamine . Through polymerization, typically initiated by an azo-compound, these monomers link to form polyallylamine hydrochloride.[6] This linear polymer presents a high density of primary amine groups, which are crucial for its function.[3]

  • Cross-linking Agent : Epichlorohydrin is the cross-linking agent used to transform the soluble linear polyallylamine chains into an insoluble three-dimensional network.[1][7]

  • Cross-linking Reaction : The cross-linking process is typically carried out under basic conditions.[8] The amine groups of polyallylamine react with the epoxide and chloride functional groups of epichlorohydrin, forming stable covalent bonds that link different polymer chains together.[5][7] This reaction creates a robust, insoluble hydrogel network. The chemical name for the resulting polymer is poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane).[9]

  • Forms of this compound : this compound is available in two salt forms:

    • This compound Hydrochloride (Renagel®) : In this form, a portion of the amine groups on the polymer backbone are protonated with hydrochloric acid.[1] It consists of approximately 40% amine hydrochloride and 60% this compound base.[1][3]

    • This compound Carbonate (Renvela®) : Developed as an alternative to the hydrochloride form, this version uses carbonic acid to protonate the amine groups, with the carbonate ion replacing chloride as the counter-ion.[10][11] This was designed to mitigate the risk of metabolic acidosis associated with the hydrochloride salt.[10]

The active poly(allylamine) moiety responsible for phosphate binding is identical in both forms.[10] The amine groups, which are partially protonated in the intestine, interact with phosphate ions through both ionic and hydrogen bonding.[1][3]

G p1 ---(CH2-CH)n--- amine1 CH2-NH2 p1->amine1 p2 ---(CH2-CH)m--- amine2 CH2-NH p2->amine2 p3 ---(CH2-CH)p--- crosslinker Cross-linker (from Epichlorohydrin) -CH2-CH(OH)-CH2- amine2->crosslinker amine3 CH2-NH p3->amine3 crosslinker->amine3

Caption: Simplified this compound Polymer Structure.

Analysis of Polymer Cross-linking

The degree of cross-linking is a critical parameter that dictates the physical and chemical properties of the this compound hydrogel, including its swelling behavior, mechanical strength, and, most importantly, its phosphate binding capacity.[12][13] A higher cross-link density generally results in a more rigid structure with less swelling.[12]

Data on this compound Properties

The quantitative characteristics of this compound are crucial for quality control and establishing bioequivalence. The table below summarizes key parameters reported in the literature.

ParameterTypical Value/RangeMethod of AnalysisReference
Phosphate Binding Capacity (PBC) 4.7 - 6.4 mmol/gIn Vitro Binding Assay (IC, HPLC, UV-Vis)[14][15]
Degree of Cross-linking 12% - 18%Calculation based on synthesis parameters[14]
Chloride Content (HCl form) 3.74 - 5.6 meq/gTitration / HPLC[11][14]
Swelling Index To be reported based on APISwelling Test (e.g., ASTM D2765)[16]
Total Titratable Amine To be reported based on APIAcid-Base Titration[16]

Experimental Protocols

Detailed methodologies are essential for the synthesis and consistent characterization of this compound.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is a generalized representation based on common patent literature.[6][8][14]

  • Allylamine Salt Formation : Allylamine is reacted with concentrated hydrochloric acid at low temperatures (<10°C) to form allylamine hydrochloride monomer.[6][8]

  • Polymerization : An aqueous solution of the allylamine hydrochloride monomer is heated in the presence of an azo-based radical initiator to form polyallylamine hydrochloride.[6]

  • Partial Neutralization : The resulting polyallylamine hydrochloride solution is partially neutralized (e.g., to pH 10) with an alkali such as sodium hydroxide.[8][14] This deprotonates a fraction of the amine groups, making them nucleophilic and ready for the cross-linking reaction.

  • Dispersion & Cross-linking : The partially neutralized aqueous polymer solution is dispersed in an immiscible hydrocarbon solvent containing a surfactant to create fine droplets.[14] Epichlorohydrin (5-12% by weight of the polymer) is added, and the mixture is heated (e.g., 55-60°C) to initiate the cross-linking reaction, which proceeds for several hours.[14]

  • Isolation and Purification : The resulting cross-linked polymer beads are isolated by centrifugation or filtration.

  • Washing and Drying : The product is washed extensively with water to remove salts and unreacted reagents, followed by drying in a fluidized bed dryer to yield this compound hydrochloride as a powder.[14]

G cluster_synthesis This compound Synthesis Workflow A 1. Salt Formation Allylamine + HCl → Allylamine HCl Monomer B 2. Polymerization Azo-initiator, Heat → Polyallylamine HCl A->B C 3. Neutralization Add NaOH (to pH ~10) → Free Amine Groups B->C D 4. Cross-linking Disperse in solvent, Add Epichlorohydrin, Heat C->D E 5. Isolation & Washing Filter/Centrifuge, Wash with Water D->E F 6. Drying Fluidized Bed Dryer → Final this compound HCl Powder E->F

Caption: Experimental Workflow for this compound Synthesis.
Protocol 2: Determination of Degree of Swelling (Based on ASTM D2765)

Swelling tests provide an indirect measure of cross-link density.[12]

  • Initial Weighing : A precisely weighed sample of dry this compound (W_d) is recorded.

  • Solvent Immersion : The sample is placed in a suitable solvent (e.g., deionized water or a buffer solution) and allowed to swell for a fixed period (e.g., 24 hours) at a constant temperature.

  • Swollen Weighing : The swollen sample is removed, excess surface solvent is carefully blotted off, and the swollen weight (W_s) is measured immediately.

  • Drying and Final Weighing : The swollen sample is dried thoroughly (e.g., in a vacuum oven) until a constant weight is achieved. This final dry weight (W_f) is recorded.

  • Calculation :

    • Degree of Swelling (Q) = W_s / W_d

    • Soluble Fraction (%) = [(W_d - W_f) / W_d] * 100

G cluster_swelling Cross-linking Analysis: Swelling Test Workflow A 1. Weigh Dry Polymer (W_d) B 2. Immerse in Solvent (e.g., 24h at 37°C) A->B C 3. Weigh Swollen Polymer (W_s) B->C D 4. Dry to Constant Weight C->D E 5. Weigh Final Dry Polymer (W_f) D->E F Calculate: Degree of Swelling = W_s / W_d Soluble Fraction (%) E->F

Caption: Workflow for Cross-linking Analysis by Swelling.
Protocol 3: In Vitro Phosphate Binding Capacity (PBC) Assay

This functional assay is critical for determining the efficacy of this compound.[17][18]

  • Prepare Phosphate Standards : A series of phosphate solutions of known concentrations are prepared in a relevant buffer (e.g., containing NaCl and BES) at a physiological pH (e.g., pH 7.0).[16]

  • Incubation : A precisely weighed amount of this compound is added to each phosphate solution. The mixtures are incubated at 37°C with agitation for a sufficient time to reach binding equilibrium.[16][19]

  • Separation : The polymer-phosphate complex is separated from the solution by filtration or centrifugation.

  • Quantify Unbound Phosphate : The concentration of free (unbound) phosphate remaining in the filtrate is measured using a validated analytical method. Common techniques include:

    • Ion Chromatography (IC) [18][20]

    • HPLC with Refractive Index (RI) Detection [11][17]

    • UV-Vis Spectrophotometry (after derivatization)[21]

  • Calculation :

    • Bound Phosphate = (Initial Phosphate Concentration - Unbound Phosphate Concentration) * Volume

    • Phosphate Binding Capacity (mmol/g) = Moles of Bound Phosphate / Mass of this compound (g)

  • Data Modeling : The binding data across different phosphate concentrations can be fitted to a binding isotherm, such as the Langmuir approximation, to determine binding constants (k1 and k2).[16][19]

G cluster_binding Phosphate Binding Assay Workflow A 1. Prepare Phosphate Solutions (Known Concentrations) B 2. Incubate with this compound (37°C, Agitation) A->B C 3. Separate Polymer Complex (Filtration/Centrifugation) B->C D 4. Measure Free Phosphate in Filtrate (IC, HPLC, etc.) C->D E 5. Calculate Bound Phosphate and Binding Capacity (mmol/g) D->E

References

In Vitro Characterization of Sevelamer's Binding Capacity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer, a non-absorbed phosphate-binding polymer, is a cornerstone in the management of hyperphosphatemia in patients with end-stage renal disease. Its therapeutic efficacy extends beyond phosphate control, encompassing the binding of bile acids and certain uremic toxins, which contributes to its lipid-lowering effects and potential for reducing uremic toxicity.[1][2] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the binding capacity of this compound, offering detailed experimental protocols, comparative data summaries, and visual representations of key processes to aid researchers in this field.

Phosphate Binding Characterization

The primary therapeutic action of this compound is the sequestration of dietary phosphate in the gastrointestinal tract. In vitro assays are crucial for determining the phosphate binding capacity and are often required to establish the bioequivalence of generic formulations.[3][4]

Experimental Protocols for Phosphate Binding Assays

A common approach to quantifying this compound's phosphate binding capacity involves incubating the polymer with a phosphate solution of known concentration, separating the polymer-phosphate complex, and then measuring the concentration of unbound phosphate remaining in the solution.[5][6] The amount of bound phosphate is then calculated by subtracting the unbound amount from the initial total.

1. Equilibrium Binding Study (Langmuir Isotherm Analysis)

This study is pivotal for determining the maximum binding capacity (k2) and the binding affinity (k1) of this compound.[3][7]

  • Materials: this compound (hydrochloride or carbonate), Potassium Dihydrogen Phosphate (KH2PO4), Sodium Chloride (NaCl), N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • Prepare a stock phosphate solution (e.g., 20 mM) with 80 mM NaCl and 100 mM BES buffer.[3][6] Adjust the pH to the desired level (typically physiological pH 7.0 and acidic pH 4.0) using NaOH or HCl.[3][8][9]

    • Create a series of at least eight different phosphate concentrations by diluting the stock solution.[3]

    • Accurately weigh a precise amount of this compound (e.g., 100 mg) into separate conical flasks for each phosphate concentration.[6]

    • Add a fixed volume (e.g., 100 mL) of each phosphate solution to the respective flasks.[6]

    • Incubate the flasks in a shaking water bath at 37°C for a sufficient time to reach equilibrium (typically 2 to 6 hours).[6][7][10] Data should be provided to demonstrate that the chosen incubation time yields maximum binding.[3]

    • After incubation, filter the slurry using a membrane filter (e.g., 0.22 µm or 0.45 µm) to separate the this compound-phosphate complex.[6][9]

    • Quantify the unbound phosphate concentration in the filtrate using a validated analytical method.

  • Data Analysis: The Langmuir approximation is used to determine the binding affinity constant (k1) and the capacity constant (k2).[7][8]

2. Kinetic Binding Study

This study supports the equilibrium binding study by determining the time required to reach maximum binding.[3]

  • Procedure:

    • Use two different phosphate concentrations (the lowest and highest used in the equilibrium study).[3]

    • Incubate the this compound with the phosphate solutions as described above.

    • Collect samples at multiple time points (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) until maximum binding is clearly established.[3][9]

    • Filter the samples and analyze for unbound phosphate.

  • Data Analysis: Plot the amount of bound phosphate against time to determine the binding plateau.[9]

Analytical Methods for Phosphate Quantification:

  • Ion Chromatography (IC): A widely used and robust method for the direct measurement of phosphate ions.[5][8][11]

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection: A sensitive and specific alternative to IC.[6][12]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Offers rapid analysis and reliable results for phosphate quantification.[9]

  • UV-Vis Spectrophotometry: A simple method that can be used for the quantification of free phosphate.[4]

Quantitative Data for Phosphate Binding

The phosphate binding capacity of this compound is influenced by the pH of the surrounding medium. The following table summarizes typical binding parameters.

This compound FormpHBinding Affinity (k1)Binding Capacity (k2) (mmol/g)Analytical MethodReference
This compound Hydrochloride4.0Varies~5.5Ion Chromatography[8]
This compound Hydrochloride7.0Varies~3.5Ion Chromatography[8]
This compound Carbonate4.0VariesNot explicitly statedIon Chromatography[13]
This compound Carbonate7.0VariesNot explicitly statedIon Chromatography[13]
This compound HCl Tablets4.0Comparable to BrandComparable to BrandICP-OES[9]
This compound HCl Tablets7.0Comparable to BrandComparable to BrandICP-OES[9]

Note: Binding constants can vary based on the specific batch of the active pharmaceutical ingredient and the formulation.

Visualization of Phosphate Binding Workflow

PhosphateBindingWorkflow start Start: Prepare Phosphate Solutions (Varying Concentrations) incubation Incubate at 37°C (Shaking Water Bath) start->incubation This compound Weigh this compound This compound->incubation filtration Filter to Separate This compound-Phosphate Complex incubation->filtration analysis Quantify Unbound Phosphate in Filtrate (IC, HPLC, ICP-OES) filtration->analysis calculation Calculate Bound Phosphate analysis->calculation end End: Determine Binding Capacity and Affinity calculation->end

Caption: Workflow for in vitro phosphate binding assay.

Bile Acid Binding Characterization

This compound's ability to bind bile acids in the gut contributes to its lipid-lowering effects.[1][2][14] In vitro studies are essential to understand the capacity and kinetics of this interaction.

Experimental Protocol for Bile Acid Binding Assay

This protocol is adapted from studies investigating the equilibrium and kinetic binding of bile acids to this compound.[1][15]

  • Materials: this compound, specific bile acids (e.g., taurocholic acid, glycocholic acid), oleic acid, appropriate buffer solution.

  • Procedure:

    • Equilibrium Binding:

      • Incubate a known amount of this compound with a buffer solution containing the bile acid(s) of interest.[1]

      • After reaching equilibrium, filter the solution to remove the this compound-bile acid complex.[1]

      • Quantify the concentration of free bile acids in the filtrate using High-Performance Liquid Chromatography (HPLC).[1][15]

    • Flow Kinetics:

      • To mimic the in vivo environment, a cylindrical flow cell containing trapped this compound can be used.[1][15]

      • Pump a solution of bile acids (and potentially oleic acid) through the stirred cell.[1]

      • Monitor the concentration of bile acids in the outflow over time using HPLC to determine binding kinetics.[1]

Quantitative Data for Bile Acid Binding
  • This compound demonstrates high-capacity and cooperative binding of bile acids.[1][15]

  • The presence of more hydrophobic bile acids can enhance the binding of less hydrophobic ones at low binding densities.[1]

  • Oleic acid has been shown to enhance the binding of all bile acids.[1]

  • Even at saturating concentrations of oleic acid, the bile acid binding capacity of this compound is only reduced by approximately half, and the release rate of bile acids is significantly diminished.[1]

Visualization of Bile Acid Sequestration and its Downstream Effects

BileAcidSequestration This compound This compound in Intestinal Lumen binding Binding This compound->binding bile_acids Bile Acids bile_acids->binding reabsorption Decreased Bile Acid Reabsorption binding->reabsorption fxr Reduced FXR Activation (Ileum and Liver) reabsorption->fxr synthesis Increased Bile Acid Synthesis from Cholesterol reabsorption->synthesis ldl Lowered LDL Cholesterol synthesis->ldl

Caption: Proposed mechanism of this compound's lipid-lowering effect.

Uremic Toxin Binding Characterization

This compound has been investigated for its potential to bind gut-derived uremic toxins, which are implicated in the progression of chronic kidney disease and its complications.[2][16]

Experimental Protocol for Uremic Toxin Binding Assay

In vitro experiments are performed to assess the adsorption of specific uremic toxins and their precursors by this compound.[16]

  • Materials: this compound (carbonate or hydrochloride), specific uremic toxins or precursors (e.g., indole, p-cresol, indoxyl sulfate, indole-3-acetic acid), appropriate buffer solutions at different pH values (e.g., pH 6 and 8).

  • Procedure:

    • Incubate a known concentration of this compound with a solution containing the uremic toxin of interest at a specific pH.[16]

    • Use a filtration device (e.g., with a 30 kDa pore size) to separate the this compound polymer from the solution containing the unbound toxin.[16]

    • Measure the concentration of the unbound uremic toxin in the filtrate using a validated HPLC method with a diode array detector.[16]

    • Calculate the percentage of toxin adsorption by comparing the final concentration to the initial concentration.

Quantitative Data for Uremic Toxin Binding

The in vitro binding of uremic toxins to this compound has yielded varied results, and the clinical significance is still under investigation.[16][17]

  • Indole-3-acetic acid (IAA): this compound carbonate has demonstrated significant adsorption of IAA in vitro, with a mean reduction of 26.3% at pH 8 and 38.7% at pH 6 when using a high concentration of this compound (15 mg/mL).[16]

  • Indole and p-Cresol: One study found that this compound carbonate did not show significant adsorption of indole and p-cresol, the precursors to indoxyl sulfate and p-cresyl sulfate, respectively.[16] However, another in vitro study reported that this compound hydrochloride could bind indole (10-15%) and p-cresol (40-50%).[2] These conflicting results highlight the need for standardized methodologies.

  • Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS): The direct binding of the sulfated forms has also been a subject of investigation, with some studies suggesting potential binding.[16]

Visualization of Uremic Toxin Binding Logic

UremicToxinBinding cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation toxin_precursors Uremic Toxin Precursors (e.g., Indole, p-Cresol) binding Potential Binding toxin_precursors->binding This compound This compound This compound->binding absorption Reduced Absorption of Precursors binding->absorption uremic_toxins Lower Serum Uremic Toxins (e.g., IS, pCS) absorption->uremic_toxins

Caption: Hypothesized mechanism of this compound's effect on uremic toxins.

Conclusion

The in vitro characterization of this compound's binding capacity is a multifaceted process that is critical for drug development, quality control, and understanding its full therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to conduct robust and reproducible studies on the binding of phosphate, bile acids, and uremic toxins to this important polymer. Standardization of these assays will be key to resolving discrepancies in the literature and furthering our understanding of this compound's mechanisms of action.

References

An In-depth Technical Guide on Sevelamer's Effects on Gut Microbiota Composition in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of how Sevelamer, a non-absorbable phosphate binder, influences the gut microbiota in preclinical settings. The following sections provide a comprehensive overview of the quantitative changes observed in the gut microbiome, detailed experimental protocols from key studies, and a visualization of the key signaling pathways involved. This information is intended to support further research and drug development efforts in the fields of nephrology, gastroenterology, and metabolic diseases.

Quantitative Effects of this compound on Gut Microbiota Composition

This compound's interaction with the gut environment extends beyond its primary phosphate-binding activity. Preclinical studies have begun to elucidate its modulatory effects on the gut microbiota, which may contribute to its pleiotropic benefits, including the reduction of uremic toxins and inflammation.[1][2] The following tables summarize the quantitative data from a key preclinical study that investigated the impact of this compound on the gut microbiota in a mouse model of nonalcoholic steatohepatitis (NASH), a condition also linked to gut dysbiosis. While not a chronic kidney disease (CKD) model, this study provides valuable quantitative insights into this compound's direct effects on the gut microbiome.

Table 1: Effect of this compound on Gut Microbiota Alpha-Diversity

Preclinical ModelTreatment GroupAlpha-Diversity Metric (Shannon Index)Outcome
CDHF-fed Mice (NASH model)CDHF + VehicleLower α-diversity-
CDHF-fed Mice (NASH model)CDHF + this compoundImproved α-diversityThis compound treatment significantly improved the lower α-diversity observed in the disease model.

CDHF: Choline-deficient, L-amino acid-defined, high-fat diet.

Table 2: Effect of this compound on the Relative Abundance of Predominant Gut Bacteria (Phylum Level)

Preclinical ModelTreatment GroupFirmicutes (%)Bacteroidetes (%)Firmicutes:Bacteroidetes RatioProteobacteria (%)
CDHF-fed Mice (NASH model)CDHF + VehicleDecreasedIncreasedDecreasedIncreased
CDHF-fed Mice (NASH model)CDHF + this compoundPrevented DecreasePrevented IncreaseMaintainedPrevented Increase

Table 3: Effect of this compound on the Relative Abundance of Predominant Gut Bacteria (Family Level)

Preclinical ModelTreatment GroupLactobacillaceae (%)Clostridiaceae (%)Desulfovibrionaceae (%)Enterobacteriaceae (%)
CDHF-fed Mice (NASH model)CDHF + VehicleDecreasedDecreasedIncreasedIncreased
CDHF-fed Mice (NASH model)CDHF + this compoundPrevented DecreasePrevented DecreasePrevented IncreasePrevented Increase

In preclinical models of CKD, while detailed quantitative shifts in microbial populations are less frequently reported, studies have consistently shown that this compound can reduce the levels of gut-derived uremic toxins, such as indoxyl sulfate and p-cresyl sulfate, and markers of inflammation like TNF-α.[3][4] This is often attributed to this compound's ability to bind these toxins or their precursors directly, and also to its modulation of the gut microbiota, including a reduction in potentially pathogenic bacteria like Enterobacteriaceae.[5]

Experimental Protocols

This section outlines a typical experimental workflow for investigating the effects of this compound on the gut microbiota in a preclinical model of Chronic Kidney Disease (CKD).

Animal Model: 5/6 Nephrectomy in Rats

The 5/6 nephrectomy rat model is a widely used surgical model to induce progressive CKD.[6][7]

  • Procedure: The surgery is typically performed in two stages.

    • Stage 1: Under anesthesia, a unilateral nephrectomy of one kidney is performed.

    • Stage 2: After a recovery period of about one week, two-thirds of the remaining kidney is surgically removed or ligated.

  • Post-operative Care: Animals are monitored for recovery, and receive appropriate analgesia. They are housed in a controlled environment with free access to food and water.

  • Confirmation of CKD: The development of CKD is confirmed by monitoring markers such as blood urea nitrogen (BUN), serum creatinine, and proteinuria.

This compound Administration
  • Dosage: this compound is typically mixed into the rodent chow at a concentration of 1-3% (w/w).[3]

  • Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives.

  • Control Groups:

    • Sham-operated control group receiving a standard diet.

    • 5/6 nephrectomy group receiving a standard diet (CKD control).

    • 5/6 nephrectomy group receiving a diet mixed with this compound.

Sample Collection
  • Fecal Samples: Fecal pellets are collected at baseline and at various time points throughout the study. Samples are immediately frozen at -80°C for subsequent microbiota analysis.[8]

  • Blood and Tissue Samples: At the end of the study, blood is collected for the analysis of uremic toxins and inflammatory markers. Intestinal tissue may also be collected to assess gut barrier integrity.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing
  • DNA Extraction: Bacterial DNA is extracted from fecal samples using commercially available kits.[8][9]

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using specific primers.[8]

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.[8]

  • Bioinformatic Analysis:

    • Quality Filtering: Raw sequencing reads are quality-filtered to remove low-quality sequences.

    • OTU Picking/ASV Generation: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: OTUs/ASVs are assigned to bacterial taxa using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated.

    • Statistical Analysis: Statistical tests are used to identify significant differences in the abundance of specific bacterial taxa between treatment groups.

Signaling Pathways and Experimental Workflows

This compound's influence on the host is mediated through complex interactions within the gut. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

This compound's Proposed Mechanism of Action

Sevelamer_Mechanism This compound This compound (in gut lumen) Alteration Altered Composition This compound->Alteration Binding Binding This compound->Binding Phosphate Dietary Phosphate Absorption Reduced Absorption Phosphate->Absorption BileAcids Bile Acids AlteredBAsignaling Altered Bile Acid Signaling (FXR) BileAcids->AlteredBAsignaling Endotoxins Bacterial Endotoxins (LPS) ReducedEndotoxemia Reduced Endotoxemia/Inflammation Endotoxins->ReducedEndotoxemia GutMicrobiota Gut Microbiota Composition GutMicrobiota->Endotoxins UremicToxinPrecursors Uremic Toxin Precursors GutMicrobiota->UremicToxinPrecursors ReducedUremicToxins Reduced Uremic Toxins UremicToxinPrecursors->ReducedUremicToxins Alteration->GutMicrobiota Binding->Phosphate Binding->BileAcids Binding->Endotoxins Binding->UremicToxinPrecursors SystemicEffects Systemic Effects ReducedPhosphate Reduced Serum Phosphate ReducedPhosphate->SystemicEffects AlteredBAsignaling->SystemicEffects ReducedEndotoxemia->SystemicEffects ReducedUremicToxins->SystemicEffects

Caption: this compound's multifaceted mechanism of action in the gut lumen.

Experimental Workflow for Preclinical Gut Microbiota Study

Experimental_Workflow cluster_microbiota cluster_biochemical AnimalModel Animal Model Induction (e.g., 5/6 Nephrectomy) Baseline Baseline Sample Collection (Fecal Pellets) AnimalModel->Baseline Treatment This compound Administration (in chow) Baseline->Treatment Monitoring Regular Monitoring (Weight, Clinical Signs) Treatment->Monitoring EndpointCollection Endpoint Sample Collection (Feces, Blood, Tissues) Monitoring->EndpointCollection MicrobiotaAnalysis Gut Microbiota Analysis EndpointCollection->MicrobiotaAnalysis BiochemicalAnalysis Biochemical Analysis EndpointCollection->BiochemicalAnalysis DNA_Extraction DNA Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics DataIntegration Data Integration and Interpretation Bioinformatics->DataIntegration UremicToxins Uremic Toxin Levels (e.g., IS, pCS) UremicToxins->DataIntegration Inflammation Inflammatory Markers (e.g., TNF-α) Inflammation->DataIntegration

Caption: A typical experimental workflow for preclinical studies.

Endotoxin-LPS-TLR4 Signaling Pathway

TLR4_Signaling This compound This compound LPS LPS (Endotoxin) This compound->LPS Binds and Sequesters LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines Induces Transcription FXR_Signaling cluster_entero Intestine cluster_hepato Liver This compound This compound BileAcids Bile Acids This compound->BileAcids Binds Enterocyte Enterocyte BileAcids->Enterocyte FXR FXR Enterocyte->FXR Activates SHP SHP FXR->SHP Induces FGF15_19 FGF15/19 FXR->FGF15_19 Induces PortalVein Portal Vein FGF15_19->PortalVein Hepatocyte Hepatocyte PortalVein->Hepatocyte CYP7A1 CYP7A1 Hepatocyte->CYP7A1 Suppresses via FGFR4 BASynthesis Bile Acid Synthesis CYP7A1->BASynthesis Rate-limiting enzyme

References

Sevelamer's Intervention in the Gut-Kidney Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) progression is intricately linked to the gut-kidney axis, a bidirectional relationship where uremic toxins produced by a dysbiotic gut microbiota contribute to renal damage and systemic inflammation. Sevelamer, a non-absorbable phosphate binder, has demonstrated pleiotropic effects extending beyond phosphate control, positioning it as a potential modulator of this axis. This technical guide provides an in-depth analysis of the role of this compound in influencing the gut-kidney axis. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for CKD that target the gut microbiome.

Introduction: The Gut-Kidney Axis in Chronic Kidney Disease

The gut-kidney axis describes the complex interplay between the gut microbiome and renal function. In CKD, the accumulation of urea and other nitrogenous wastes in the gut alters the microbial landscape, a condition known as dysbiosis. This dysbiosis leads to an overproduction of gut-derived uremic toxins, such as indoxyl sulfate (IS), p-cresyl sulfate (pCS), and trimethylamine N-oxide (TMAO). These toxins are absorbed into the systemic circulation and contribute to the progression of CKD, cardiovascular disease, and overall mortality. Key features of the gut-kidney axis in CKD include:

  • Gut Dysbiosis: An imbalance in the composition and function of the gut microbiota.

  • Increased Intestinal Permeability: Damage to the intestinal barrier allows for the translocation of uremic toxins and endotoxins into the bloodstream.

  • Uremic Toxin Production: Microbial metabolism of dietary components produces toxins that are normally cleared by healthy kidneys.

  • Systemic Inflammation and Oxidative Stress: Uremic toxins and endotoxins trigger inflammatory pathways and increase oxidative stress, contributing to cardiovascular and renal damage.

This compound: Mechanism of Action Beyond Phosphate Binding

This compound is a non-absorbable, cross-linked polymer that is primarily used as a phosphate binder in patients with CKD.[1][2] Its primary mechanism of action involves the binding of dietary phosphate in the gastrointestinal tract, preventing its absorption and thereby lowering serum phosphate levels.[2][3] However, the benefits of this compound appear to extend beyond its phosphate-binding capacity. Its pleiotropic effects are attributed to its ability to sequester other molecules within the gut lumen.

Sequestration of Gut-Derived Uremic Toxin Precursors

In vitro studies have suggested that this compound can bind to the precursors of certain uremic toxins. For instance, it has been shown to bind indole, the precursor to indoxyl sulfate, and p-cresol, the precursor to p-cresyl sulfate.[4][5] The binding of these precursors in the gut would theoretically reduce their absorption and subsequent conversion to their toxic forms in the liver. However, the clinical evidence for a significant reduction in serum levels of these toxins remains conflicting.[4][6][7]

Bile Acid Sequestration

This compound is also a known bile acid sequestrant.[3][8][9][10] By binding to bile acids in the intestine, it interrupts their enterohepatic circulation. This leads to an upregulation of hepatic bile acid synthesis from cholesterol, which can result in a reduction of serum low-density lipoprotein (LDL) cholesterol levels.[2][5] The alteration of the bile acid pool can also have downstream effects on gut microbial composition and metabolism.

Endotoxin Binding

Increased intestinal permeability in CKD allows for the translocation of bacterial endotoxins (lipopolysaccharides, LPS) into the circulation, contributing to systemic inflammation.[11] this compound has been shown to bind endotoxins within the intestinal lumen, which may reduce their systemic absorption and subsequent inflammatory cascade.[12][13]

Quantitative Data on this compound's Effects

The clinical effects of this compound on the levels of gut-derived uremic toxins have been a subject of numerous studies, with varying results. The following tables summarize the quantitative findings from key clinical trials and observational studies.

Effect of this compound on Serum p-Cresyl Sulfate (pCS) Levels
StudyPatient PopulationInterventionDurationOutcome on pCS Levels
Teong et al. (2021)[4]40 pre-dialysis CKD patients with hyperphosphatemiaThis compound (2400 mg/day) vs. Calcium Carbonate24 weeksSignificant decrease in the this compound group compared to calcium carbonate (mean difference: -5.61 mg/L, p=0.04).[4]
Lin et al. (2012)[5][14]5 hemodialysis patientsThis compound hydrochloride (800 mg thrice daily)3 monthsSignificant reduction from 31.30 ± 10.60 mg/L to 19.70 ± 10.50 mg/L.[14]
Bennis et al. (2019)[7]CKD stage 3b/4 patientsThis compound carbonate (4.8 g thrice daily) vs. Placebo12 weeksNo significant change (median difference to baseline: -0.12 µg/mL in this compound group vs. 1.97 µg/mL in placebo).[7]
An observational study[15]423 End-Stage Kidney Disease (ESKD) patientsThis compound users vs. non-usersN/ANo significant association found between this compound use and pCS levels.[15]
Effect of this compound on Serum Indoxyl Sulfate (IS) Levels
StudyPatient PopulationInterventionDurationOutcome on IS Levels
Teong et al. (2021)[4]40 pre-dialysis CKD patients with hyperphosphatemiaThis compound (2400 mg/day) vs. Calcium Carbonate24 weeksNo significant difference between groups (p=0.36).[4]
Lin et al. (2012)[5][14]5 hemodialysis patientsThis compound hydrochloride (800 mg thrice daily)3 monthsNo significant effect.[14]
Bennis et al. (2019)[7]CKD stage 3b/4 patientsThis compound carbonate (4.8 g thrice daily) vs. Placebo12 weeksNo significant change (median difference to baseline: 0.26 µg/mL in this compound group vs. 0.38 µg/mL in placebo).[7]
An observational study[15]423 ESKD patientsThis compound users vs. non-usersN/AThis compound use was significantly associated with increased IndS levels.[15]
Effect of this compound on Serum Trimethylamine N-Oxide (TMAO) Levels
StudyPatient PopulationInterventionDurationOutcome on TMAO Levels
An observational study[15]423 ESKD patientsThis compound users vs. non-usersN/AThis compound users had higher TMAO levels in univariate analysis, but no significant association was found in multivariate analysis.[15]
Clinical Trial NCT03596749[16]CKD Stage 3b-4 patientsThis compound carbonate12 weeksThis study is designed to investigate the effect of this compound on TMAO levels.[16]

Experimental Protocols

Quantification of Serum Uremic Toxins (Indoxyl Sulfate and p-Cresyl Sulfate) by LC-MS/MS

This protocol provides a general framework for the analysis of IS and pCS in serum samples. Specific parameters may need to be optimized based on the instrumentation and standards available.

4.1.1. Sample Preparation

  • Thaw frozen serum samples at room temperature.

  • To 50 µL of serum, add 340 µL of methanol containing isotopically labeled internal standards (e.g., IndS-13C6 and pCS-d7).[17]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with an appropriate mobile phase (e.g., 1:1 with 30% acetonitrile).

  • Transfer the diluted sample to an HPLC vial for analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm).[18]

    • Mobile Phase A: Water with 0.1% formic acid.[17]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[17]

    • Gradient: A gradient elution is employed to separate the analytes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

4.1.3. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is generated using standards of known concentrations to determine the concentration of the analytes in the samples.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples.

4.2.1. Fecal Sample Collection and DNA Extraction

  • Collect fecal samples and immediately freeze them at -80°C to preserve the microbial DNA.[19]

  • Extract bacterial genomic DNA from the stool samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).[20] The protocol typically involves mechanical lysis (bead beating) to break open bacterial cells, followed by DNA purification.

4.2.2. 16S rRNA Gene Amplification and Library Preparation

  • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) using PCR with universal primers.[21][22] These primers are often barcoded to allow for multiplexing of samples in a single sequencing run.

  • Purify the PCR products to remove primers and dNTPs.

  • Perform a second PCR to add sequencing adapters and indices to the amplicons, creating the sequencing library.

  • Quantify and pool the libraries in equimolar concentrations.

4.2.3. Sequencing

  • Sequence the pooled library on a high-throughput sequencing platform, such as the Illumina MiSeq.

4.2.4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and chimeras.

  • OTU Picking or ASV Generation: Sequences are clustered into Operational Taxonomic Units (OTUs) based on a similarity threshold (typically 97%) or processed to generate Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment: Representative sequences from each OTU or ASV are assigned to a taxonomic lineage by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Diversity Analysis:

    • Alpha diversity: Measures the diversity within a single sample (e.g., Shannon index, Chao1).

    • Beta diversity: Compares the microbial composition between different samples (e.g., Bray-Curtis dissimilarity, UniFrac distance).

  • Statistical Analysis: Statistical tests are used to identify significant differences in microbial abundance and diversity between experimental groups.

Visualizing the Signaling Pathways and Experimental Workflows

Signaling Pathway of the Gut-Kidney Axis

Gut_Kidney_Axis cluster_gut Gut Lumen cluster_liver Liver cluster_kidney Kidney Dietary Protein Dietary Protein Gut Microbiota Gut Microbiota Dietary Protein->Gut Microbiota Metabolism Tryptophan Tryptophan Gut Microbiota->Tryptophan Tyrosine Tyrosine Gut Microbiota->Tyrosine Indole Indole Tryptophan->Indole p-Cresol p-Cresol Tyrosine->p-Cresol Systemic Circulation Systemic Circulation Indole->Systemic Circulation Absorption p-Cresol->Systemic Circulation Absorption Indoxyl Sulfate (IS) Indoxyl Sulfate (IS) Kidney Damage Kidney Damage Indoxyl Sulfate (IS)->Kidney Damage Toxicity p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS)->Kidney Damage Toxicity Systemic Circulation->Indoxyl Sulfate (IS) Sulfation Systemic Circulation->p-Cresyl Sulfate (pCS) Sulfation

Caption: Production of gut-derived uremic toxins in the gut-kidney axis.

This compound's Proposed Mechanisms of Action in the Gut

Sevelamer_Mechanism cluster_gut_lumen Gut Lumen This compound This compound Dietary Phosphate Dietary Phosphate This compound->Dietary Phosphate Binds Bile Acids Bile Acids This compound->Bile Acids Binds Uremic Toxin Precursors Uremic Toxin Precursors This compound->Uremic Toxin Precursors Binds Endotoxins (LPS) Endotoxins (LPS) This compound->Endotoxins (LPS) Binds Reduced Absorption Reduced Absorption Dietary Phosphate->Reduced Absorption Bile Acids->Reduced Absorption Uremic Toxin Precursors->Reduced Absorption Endotoxins (LPS)->Reduced Absorption

Caption: this compound's pleiotropic binding effects within the gut lumen.

Experimental Workflow for 16S rRNA Microbiota Analysis

Microbiota_Workflow Fecal Sample Fecal Sample DNA Extraction DNA Extraction Fecal Sample->DNA Extraction 16S rRNA Amplification 16S rRNA Amplification DNA Extraction->16S rRNA Amplification Library Preparation Library Preparation 16S rRNA Amplification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis Results Results Bioinformatic Analysis->Results

Caption: High-level workflow for 16S rRNA gene sequencing analysis.

Conclusion and Future Directions

This compound's role in the gut-kidney axis is multifaceted and extends beyond its established function as a phosphate binder. Its ability to sequester bile acids, and potentially uremic toxin precursors and endotoxins, presents a compelling mechanism for its observed pleiotropic effects. However, the clinical evidence regarding its impact on serum levels of key uremic toxins remains inconsistent, highlighting the need for further well-designed, large-scale clinical trials.

Future research should focus on:

  • Clarifying the conflicting data on this compound's effects on IS and pCS through meta-analyses and standardized measurement protocols.

  • Investigating the long-term impact of this compound on the composition and function of the gut microbiota.

  • Elucidating the clinical significance of this compound's endotoxin-binding properties in reducing systemic inflammation in CKD patients.

  • Exploring the potential synergistic effects of this compound with other gut-targeted therapies, such as probiotics and prebiotics.

A deeper understanding of this compound's interactions within the gut-kidney axis will be crucial for optimizing its therapeutic use and for the development of novel strategies to mitigate the progression of chronic kidney disease.

References

Early-Stage Research on Novel Applications of Sevelamer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer, a non-absorbable phosphate-binding polymer, is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Beyond its established role in phosphate control, a growing body of early-stage research has unveiled a portfolio of novel applications for this polymer, driven by its pleiotropic effects. This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the emerging therapeutic potential of this compound in areas including inflammation, dyslipidemia, and the modulation of gut-derived uremic toxins. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate and contribute to this expanding field of investigation.

Introduction

This compound, available as this compound hydrochloride and this compound carbonate, is a calcium- and metal-free, non-absorbable polymer engineered to bind dietary phosphate within the gastrointestinal tract.[1][2] This primary mechanism of action effectively reduces the intestinal absorption of phosphate, thereby mitigating the systemic consequences of hyperphosphatemia in CKD.[1][2] However, the unique physicochemical properties of this compound extend its utility beyond simple phosphate sequestration. Its polymeric structure, featuring multiple amine groups, facilitates the binding of various other molecules within the gut lumen, leading to a cascade of systemic effects that are independent of its phosphate-binding capacity.[3]

Early-stage research has illuminated this compound's potential to:

  • Mitigate Systemic Inflammation: By binding to pro-inflammatory molecules such as endotoxins and advanced glycation end products (AGEs).

  • Improve Lipid Profiles: Through the sequestration of bile acids, leading to a reduction in low-density lipoprotein (LDL) cholesterol.

  • Modulate the Gut Microbiome: By altering the composition and metabolic activity of gut bacteria and binding their toxic byproducts.

This guide will delve into the scientific underpinnings of these novel applications, presenting the quantitative data from key studies, detailing the experimental methodologies employed, and visualizing the intricate signaling pathways and experimental workflows.

Pleiotropic Effects of this compound: Quantitative Data Summary

The pleiotropic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings on its anti-inflammatory, lipid-lowering, and uremic toxin-binding properties.

Table 1: Effects of this compound on Inflammatory Markers
Inflammatory MarkerStudy PopulationThis compound DosageDuration of TreatmentKey FindingsReference(s)
High-sensitivity C-reactive protein (hs-CRP) Hemodialysis patientsTitrated to effect24 weeksSignificant reduction in hs-CRP levels.[4]
Tumor Necrosis Factor-alpha (TNF-α) Hemodialysis patientsNot specified6 monthsSignificant decrease in TNF-α expression.[3]
Interleukin-6 (IL-6) Hemodialysis patients1600 mg three times a day12 weeksSignificant decrease in IL-6.[5]
Endotoxin Hemodialysis patients1600 mg three times a day12 weeksSignificant reduction in serum endotoxin levels.[5]
Table 2: Effects of this compound on Lipid Profiles
Lipid ParameterStudy PopulationThis compound DosageDuration of TreatmentKey FindingsReference(s)
Low-Density Lipoprotein (LDL) Cholesterol Hemodialysis patientsNot specifiedNot specifiedThis compound group had a higher odds of LDL cholesterol <70 mg/dl.[2][6]
Total Cholesterol Hemodialysis patientsNot specifiedNot specifiedThis compound group had lower total cholesterol.[2]
High-Density Lipoprotein (HDL) Cholesterol Hemodialysis patientsNot specified48 weeksIncreased HDL cholesterol in the this compound group.[7]
Triglycerides Diabetic Kidney DiseaseNot specified2 monthsReduced triglycerides.[8]
Table 3: Effects of this compound on Gut-Derived Uremic Toxins and Advanced Glycation End Products (AGEs)
MoleculeStudy TypeThis compound Concentration/DosagepH/DurationKey FindingsReference(s)
Indole Acetic Acid (IAA) In vitro15 mg/mLpH 6 and 8Significant adsorption of IAA.[9][10]
p-Cresol and Indole In vitro3 and 15 mg/mLpH 6 and 8No significant adsorption.[9][10]
Advanced Glycation End Products (AGEs) In vitroNot specifiedIntestinal pHReversibly bound AGE-BSA.[8]
Serum Methylglyoxal and εN-carboxymethyl-lysine (CML) Diabetic Kidney DiseaseNot specified2 monthsReduced serum levels of methylglyoxal and CML.[8]

Key Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are mediated through its influence on several key signaling pathways. The binding of molecules such as endotoxins and bile acids in the gut lumen can trigger downstream effects on inflammatory and metabolic pathways in various cell types.

Inhibition of the TLR4/NF-κB Signaling Pathway

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and potent activators of the innate immune system. In CKD, increased gut permeability can lead to the translocation of endotoxins into the bloodstream, contributing to a state of chronic inflammation. This compound can bind endotoxins in the gut, preventing their absorption and subsequent activation of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway, upon activation by LPS, triggers a cascade of intracellular events culminating in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By sequestering endotoxin, this compound effectively dampens this pro-inflammatory signaling cascade.

TLR4_NFkB_Pathway cluster_nucleus Nucleus This compound This compound Endotoxin Endotoxin (LPS) This compound->Endotoxin binds TLR4 TLR4 Endotoxin->TLR4 activates MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes activates

Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.

Modulation of Farnesoid X Receptor (FXR) Signaling

This compound's ability to bind bile acids in the intestine has significant implications for lipid metabolism through the modulation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Bile acids are the natural ligands for FXR. By sequestering bile acids, this compound reduces their reabsorption, leading to decreased FXR activation in both the intestine and the liver. This, in turn, relieves the FXR-mediated feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. The increased conversion of cholesterol to bile acids results in a reduction of hepatic cholesterol levels, which is compensated by an increased uptake of LDL cholesterol from the circulation, ultimately lowering serum LDL levels.

FXR_Signaling_Pathway This compound This compound Bile_Acids_Gut Bile Acids (Gut) This compound->Bile_Acids_Gut binds FXR_Gut FXR (Intestine) Bile_Acids_Gut->FXR_Gut activates FGF19 FGF19 FXR_Gut->FGF19 induces CYP7A1 CYP7A1 FGF19->CYP7A1 inhibits Bile_Acids_Liver Bile Acids (Liver) FXR_Liver FXR (Liver) Bile_Acids_Liver->FXR_Liver activates FXR_Liver->CYP7A1 inhibits Cholesterol Cholesterol Cholesterol->Bile_Acids_Liver converted by CYP7A1 LDL_Uptake Increased LDL Uptake LDL_Uptake->Cholesterol Serum_LDL Decreased Serum LDL LDL_Uptake->Serum_LDL

Caption: this compound's modulation of the Farnesoid X Receptor (FXR) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound's novel applications.

In Vitro Endotoxin Binding Assay

Objective: To quantify the endotoxin-binding capacity of this compound in a controlled in vitro environment.

Materials:

  • This compound hydrochloride or carbonate

  • Lyophilized endotoxin (E. coli-derived)

  • Limulus Amebocyte Lysate (LAL) assay kit

  • Pyrogen-free water

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.0)

  • Pyrogen-free polypropylene tubes

  • Incubator shaker

  • Microplate reader

Procedure:

  • Prepare a stock solution of endotoxin in pyrogen-free water.

  • Prepare a series of this compound suspensions in PBS at different concentrations (e.g., 0-50 mg/mL) and at different pH values to mimic the gastrointestinal environment.

  • Add a known concentration of endotoxin (e.g., 10 ng/mL) to each this compound suspension.

  • Incubate the mixtures at 37°C with continuous shaking for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the kinetics of binding.

  • Following incubation, centrifuge the tubes to pellet the this compound-endotoxin complex.

  • Carefully collect the supernatant containing the unbound endotoxin.

  • Quantify the concentration of free endotoxin in the supernatant using a Limulus Amebocyte Lysate (LAL) assay according to the manufacturer's instructions.

  • Calculate the amount of bound endotoxin by subtracting the free endotoxin concentration from the initial endotoxin concentration.

  • Express the binding capacity as the amount of endotoxin bound per unit mass of this compound.

In Vitro Advanced Glycation End Product (AGE) Binding Assay

Objective: To assess the ability of this compound to bind AGEs in vitro.

Materials:

  • This compound hydrochloride or carbonate

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa molecular weight cutoff)

  • Spectrofluorometer or ELISA reader

Procedure:

  • Preparation of AGE-BSA: Incubate BSA with a high concentration of glucose in PBS at 37°C for several weeks to generate AGE-modified BSA (AGE-BSA). Monitor the formation of AGEs by measuring the characteristic fluorescence (excitation ~370 nm, emission ~440 nm) or by using an anti-AGE antibody in an ELISA.

  • Binding Assay:

    • Prepare solutions of AGE-BSA at a known concentration in PBS.

    • Add varying concentrations of this compound to the AGE-BSA solutions.

    • Incubate the mixtures at 37°C with gentle agitation for a defined period (e.g., 2 hours).

    • Centrifuge the samples to pellet the this compound-AGE-BSA complex.

    • Measure the fluorescence or absorbance of the supernatant to determine the concentration of unbound AGE-BSA.

    • Calculate the amount of AGE-BSA bound to this compound.

Assessment of NF-κB Activation in Cell Culture

Objective: To determine the effect of this compound on NF-κB activation in response to an inflammatory stimulus.

Materials:

  • Human monocytic cell line (e.g., THP-1) or endothelial cells (e.g., HUVECs)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (prepared as a sterile suspension)

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (e.g., ELISA-based)

  • Western blotting reagents and antibodies against IκBα and phospho-IκBα

Procedure:

  • Culture the cells to ~80% confluency.

  • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes).

  • Nuclear Extraction and NF-κB DNA Binding Activity:

    • Harvest the cells and perform nuclear extraction using a commercial kit.

    • Measure the DNA-binding activity of the NF-κB p65 subunit in the nuclear extracts using an ELISA-based transcription factor assay kit according to the manufacturer's protocol.

  • Western Blotting for IκBα Degradation:

    • Lyse the cells at different time points after LPS stimulation.

    • Perform SDS-PAGE and Western blotting using antibodies against total IκBα and phosphorylated IκBα to assess the degradation of this inhibitory protein, which is a hallmark of NF-κB activation.

Experimental Workflows

Visualizing the logical flow of experiments is crucial for designing and interpreting research studies. The following diagrams illustrate typical workflows for investigating the novel applications of this compound.

Workflow for In Vitro Binding Studies

In_Vitro_Binding_Workflow Hypothesis Hypothesis: This compound binds molecule X Prepare_Reagents Prepare this compound suspensions and molecule X solutions Hypothesis->Prepare_Reagents Incubation Incubate this compound with molecule X under varying conditions (pH, time, concentration) Prepare_Reagents->Incubation Separation Separate this compound-bound complex from unbound molecule X (e.g., centrifugation) Incubation->Separation Quantification Quantify unbound molecule X in the supernatant Separation->Quantification Calculation Calculate binding capacity Quantification->Calculation Conclusion Conclusion on binding affinity and capacity Calculation->Conclusion

Caption: A typical experimental workflow for in vitro binding studies of this compound.

Workflow for Preclinical Assessment in an Animal Model of CKD

Preclinical_Workflow Hypothesis Hypothesis: This compound ameliorates CKD-associated complications Animal_Model Induce CKD in an animal model (e.g., 5/6 nephrectomy) Hypothesis->Animal_Model Treatment_Groups Randomize animals into treatment groups: Control, CKD, CKD + this compound Animal_Model->Treatment_Groups Treatment_Administration Administer this compound in diet or by gavage for a defined period Treatment_Groups->Treatment_Administration Data_Collection Collect biological samples (blood, urine, tissues) at baseline and end of study Treatment_Administration->Data_Collection Analysis Analyze biomarkers of inflammation, lipid profile, and renal function Data_Collection->Analysis Conclusion Evaluate the therapeutic efficacy of this compound Analysis->Conclusion

Caption: A generalized workflow for preclinical evaluation of this compound's pleiotropic effects.

Conclusion and Future Directions

The early-stage research on this compound has unveiled a fascinating array of novel applications that extend far beyond its primary indication as a phosphate binder. The evidence strongly suggests that this compound's ability to sequester a variety of molecules within the gastrointestinal tract translates into clinically relevant anti-inflammatory, lipid-lowering, and detoxification effects. The data and protocols presented in this technical guide provide a solid foundation for further investigation into these promising new therapeutic avenues.

Future research should focus on:

  • Elucidating Detailed Molecular Mechanisms: Further studies are needed to fully understand the intricate molecular pathways through which this compound exerts its pleiotropic effects.

  • Optimizing Therapeutic Strategies: Investigating the optimal dosing and timing of this compound administration to maximize its novel benefits.

  • Conducting Rigorous Clinical Trials: Large-scale, randomized controlled trials are essential to validate the clinical efficacy and safety of this compound for these new indications in diverse patient populations.

The continued exploration of this compound's novel applications holds the promise of expanding its therapeutic utility and improving outcomes for patients with CKD and potentially other inflammatory and metabolic disorders. This guide serves as a catalyst for such endeavors, providing the necessary technical framework for the scientific community to build upon.

References

Methodological & Application

Quantifying Sevelamer's Phosphate Binding In Vitro: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note details established in vitro analytical methods for the precise quantification of phosphate binding by Sevelamer, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. This document provides detailed experimental protocols, a summary of quantitative data, and visual workflows to aid in the research and development of this compound-based therapeutics.

This compound hydrochloride and this compound carbonate are the two primary forms of this polymer.[1] They act locally within the gastrointestinal tract to bind dietary phosphate, preventing its absorption into the bloodstream.[2][3] Due to its non-absorbable polymeric nature, in vivo bioavailability and bioequivalence studies are challenging.[4] Consequently, in vitro methods are recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) to assess the phosphate-binding efficacy of this compound products.[4][5][6][7]

Key Analytical Techniques for Phosphate Quantification

Several robust analytical techniques can be employed to measure the unbound (free) phosphate concentration in a solution after incubation with this compound. The amount of bound phosphate is then calculated by subtracting the unbound concentration from the initial concentration.[8] The most commonly utilized methods include:

  • Ion Chromatography (IC): A highly specific and sensitive method for the quantification of anions like phosphate.[4][8][9][10]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A rapid and reliable technique for elemental analysis, including phosphorus.[11][12]

  • UV-Vis Spectrophotometry: A simple and accessible colorimetric method for phosphate determination.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detector: An alternative chromatographic method for quantifying unbound phosphate.[13][14]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying this compound's phosphate binding capacity using the aforementioned analytical techniques.

cluster_prep Sample Preparation cluster_data Data Analysis prep_phosphate Prepare Phosphate Solutions (various concentrations) incubate Incubate this compound with Phosphate Solution (e.g., 37°C, 2 hours) prep_phosphate->incubate prep_this compound Weigh this compound Product (e.g., 800 mg tablet) prep_this compound->incubate filter Filter Sample to Remove Polymer-Phosphate Complex incubate->filter ic Ion Chromatography filter->ic icp_oes ICP-OES filter->icp_oes uv_vis UV-Vis Spectrophotometry filter->uv_vis hplc HPLC-RI filter->hplc calc_unbound Quantify Unbound Phosphate Concentration ic->calc_unbound icp_oes->calc_unbound uv_vis->calc_unbound hplc->calc_unbound calc_bound Calculate Bound Phosphate calc_unbound->calc_bound calc_capacity Determine Binding Capacity (mmol/g) calc_bound->calc_capacity

Figure 1: General experimental workflow for determining this compound's phosphate binding capacity.

Quantitative Data Summary

The following tables summarize the in vitro phosphate binding data for this compound hydrochloride and this compound carbonate under various experimental conditions as reported in the literature.

Table 1: Phosphate Binding of this compound Hydrochloride (API and Formulations) [15]

Initial Phosphate Concentration (mM)pHFormulationPercent Phosphate Bound (%)
1.04.0API82.5
2.54.0API70.02
5.04.0API79.18
7.54.0API78.20
10.04.0API76.34
14.54.0API72.59
30.04.0API52.42
38.74.0API44.61
1.04.0Renagel 400 mg75.15
2.54.0Renagel 400 mg65.85
5.04.0Renagel 400 mg60.20
7.54.0Renagel 400 mg52.60
10.04.0Renagel 400 mg49.87
14.54.0Renagel 400 mg47.50
30.04.0Renagel 400 mg36.73
38.74.0Renagel 400 mg35.36
1.05.5API79.92
2.55.5API89.72
5.05.5API88.92
7.55.5API89.12
10.05.5API87.15
14.55.5API83.30
30.05.5API61.33
38.75.5API50.11

Table 2: Phosphate Binding of this compound Carbonate at Different pH and Concentrations [2]

This compound Carbonate Concentration (mg/mL)pHInitial Phosphate ConcentrationPercent Phosphate Reduction (%)
38Not Specified20.7 ± 7.6
158Not Specified74.0 ± 3.5
36Not Specified78.7 ± 2.4
156Not Specified93.7 ± 0.7

Detailed Experimental Protocols

The following are detailed protocols for the key analytical methods used to quantify this compound's phosphate binding in vitro.

Protocol 1: In Vitro Phosphate Binding Study using Ion Chromatography

This protocol is based on methodologies described for both equilibrium and kinetic phosphate-binding studies.[4]

1. Materials and Reagents:

  • This compound Carbonate/Hydrochloride tablets (e.g., 800 mg)[4]

  • Potassium dihydrogen phosphate (KH₂PO₄)[4]

  • Sodium chloride (NaCl)[4]

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)[4]

  • Sodium hydroxide (NaOH)[4]

  • Hydrochloric acid (HCl)[4]

  • Milli-Q water[4]

  • Syringe filters (0.45 µm)[4]

2. Preparation of Phosphate Buffer Solutions:

  • Prepare an aqueous solution containing 100 mM BES and 80 mM NaCl.[4]

  • Adjust the pH to 4.0 and 7.0 using 10 N NaOH.[4]

  • Prepare a series of phosphate solutions with concentrations ranging from 1.0 mM to 40.0 mM by dissolving the appropriate amount of KH₂PO₄ in the prepared aqueous solution.[4][11]

3. Equilibrium Binding Study:

  • Place a single this compound tablet into 300 mL of each phosphate solution concentration.[4][11]

  • Incubate the solutions in an orbital shaker at 37°C for a predetermined duration (e.g., 2 hours) to reach equilibrium.[4]

  • After incubation, withdraw a sample and immediately filter it through a 0.45 µm syringe filter.[4]

  • Dilute the filtered samples appropriately (e.g., 100-fold) with Milli-Q water.[4]

4. Kinetic Binding Study:

  • Add this compound tablets to 500 mL of low (e.g., 1 mM) and high (e.g., 40 mM) concentration phosphate solutions preheated to 37°C in a dissolution tester at 100 rpm.[4]

  • Collect samples at various time points (e.g., 0.5, 1, 2, 3, and 4 hours).[4]

  • Filter the samples immediately after collection.[4]

5. Ion Chromatography Analysis:

  • System: Dionex Aquion Ion Chromatography system with a Dionex AS DV Autosampler.[4]

  • Columns: Dionex-Ion Pac AS-11 analytical column (250 × 4 mm) and an AG-11 guard column (50 × 4 mm).[4]

  • Eluent: 30 mM Sodium Hydroxide.[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Suppressor: Dionex ADRS 600 Suppressor in recycled eluent mode.[4]

  • Calibration: Generate an eight-point calibration curve by diluting a 40 mM phosphate solution to concentrations ranging from 1 to 30 mM. These standards should then be diluted 100-fold. A correlation coefficient of >0.99 is desired.[4]

6. Data Analysis:

  • Quantify the unbound phosphate concentration in the samples using the calibration curve.

  • Calculate the bound phosphate concentration:

    • Bound Phosphate (mM) = Initial Phosphate (mM) - Unbound Phosphate (mM)[8]

  • Calculate the phosphate binding capacity:

    • Binding Capacity (mmol/g) = (Bound Phosphate (mmol/L) * Volume of Solution (L)) / Weight of this compound (g)[9]

start Start prep_buffers Prepare Phosphate Buffers (pH 4 & 7, varying [Pi]) start->prep_buffers add_this compound Add this compound Tablet to Buffer prep_buffers->add_this compound incubate Incubate at 37°C with Shaking add_this compound->incubate sample_filter Withdraw and Filter Sample incubate->sample_filter dilute Dilute Sample sample_filter->dilute ic_analysis Analyze by Ion Chromatography dilute->ic_analysis quantify Quantify Unbound Phosphate ic_analysis->quantify calculate Calculate Binding Capacity quantify->calculate end_node End calculate->end_node

Figure 2: Workflow for Ion Chromatography-based phosphate binding assay.

Protocol 2: In Vitro Phosphate Binding Study using ICP-OES

This protocol is adapted from a validated method for determining this compound's binding parameter constants.[11]

1. Materials and Reagents:

  • This compound HCl tablets (e.g., 800 mg)[11]

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chloride (NaCl)[11]

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)[11]

  • Reagents for pH adjustment

2. Preparation of Phosphate Solutions:

  • Prepare two sets of aqueous phosphate solutions at concentrations of 38.7, 30.0, 14.5, 10.0, 7.5, 5.0, 2.5, and 1.0 mM.[11]

  • Each solution should contain 100 mM BES and 80 mM NaCl.[11]

  • Adjust the pH of each set to a final pH of 4.0 and 7.0 after the addition of the this compound tablet.[11]

3. Binding Assay:

  • Add one 800 mg this compound HCl tablet to 300 mL of each phosphate buffer solution.[11]

  • Incubate at 37°C with continuous stirring for a sufficient time to reach equilibrium.

  • Withdraw an aliquot and filter through a 0.45 µm nylon syringe filter.[12]

4. ICP-OES Analysis:

  • Analyze the filtered samples for phosphorus content using a validated ICP-OES method.

  • Calibration: Prepare a linear calibration curve over a suitable concentration range (e.g., 0.2 - 25.0 mM phosphate) with a correlation coefficient (r) > 0.99.[11][12]

5. Data Analysis:

  • Determine the unbound phosphate concentration from the ICP-OES measurements.

  • Calculate the bound phosphate and binding capacity as described in Protocol 1.

  • The Langmuir approximation can be used to determine the affinity constant (k₁) and the Langmuir capacity constant (k₂), which represents the maximum amount of phosphate that can be bound per unit weight of this compound.[11] This is achieved by plotting unbound (mM)/bound (mmol/g) versus the unbound (mM) concentration. The slope and intercept of the resulting linear regression are used to calculate k₁ and k₂.[11]

start Start prep_solutions Prepare Phosphate Solutions (pH 4 & 7, 8 concentrations) start->prep_solutions add_tablet Add this compound HCl Tablet prep_solutions->add_tablet incubate_stir Incubate at 37°C with Stirring add_tablet->incubate_stir filter_sample Filter Sample incubate_stir->filter_sample icp_oes_analysis Analyze Phosphorus by ICP-OES filter_sample->icp_oes_analysis determine_unbound Determine Unbound [Pi] icp_oes_analysis->determine_unbound langmuir_plot Construct Langmuir Plot determine_unbound->langmuir_plot calculate_constants Calculate k1 and k2 langmuir_plot->calculate_constants end_node End calculate_constants->end_node

Figure 3: Workflow for ICP-OES-based phosphate binding assay and Langmuir analysis.

Protocol 3: In Vitro Phosphate Binding Study using UV-Vis Spectrophotometry

This protocol is based on a validated method for quantifying free phosphate to determine the binding parameters of this compound.[5][6]

1. Materials and Reagents:

  • This compound Carbonate

  • Phosphate standard solutions

  • Reagents for the colorimetric determination of phosphate (e.g., Molybdate reagent).

2. Binding Assay:

  • Perform the in vitro equilibrium binding study as described in the previous protocols by incubating this compound with phosphate solutions of varying concentrations.

  • Filter the samples to remove the polymer-phosphate complex.

3. Colorimetric Analysis:

  • To a known volume of the filtered sample (or a suitable dilution), add the colorimetric reagent (e.g., Molybdate reagent) according to the specific assay's instructions.

  • Allow the color to develop for the specified time.

  • Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

4. Data Analysis:

  • Create a standard curve by measuring the absorbance of known concentrations of phosphate standards.

  • Determine the concentration of unbound phosphate in the samples from the standard curve.

  • Calculate the bound phosphate and binding capacity as previously described.

This method has been successfully used to analyze samples in in-vitro equilibrium binding studies for demonstrating bioequivalence.[5][6]

Protocol 4: In Vitro Phosphate Binding Study using HPLC-RI

This protocol utilizes a novel isocratic reverse-phase HPLC method with a refractive index detector to quantify unbound phosphate.[13][14]

1. Materials and Reagents:

  • This compound Carbonate

  • Potassium dihydrogen phosphate (KH₂PO₄)[13]

  • Other reagents for buffer preparation as needed.

2. Binding Assay:

  • Mix the this compound with a solution of known phosphate concentration.[13][14]

  • Filter the mixture to remove the polymer-phosphate complex.[13][14]

3. HPLC-RI Analysis:

  • System: HPLC system with a refractive index detector.[13]

  • Column: A suitable reverse-phase column (e.g., a 7µm particle size column).[14]

  • Mobile Phase: An appropriate isocratic mobile phase.

  • Detector: Refractive Index (RI) detector.[13]

  • Injection Volume: e.g., 10 µL.[14]

4. Data Analysis:

  • Quantify the unbound phosphate concentration in the filtrate by comparing the peak area to a standard curve of known phosphate concentrations.[13][14]

  • Calculate the bound phosphate and binding capacity.

This method is reported to have sensitivity comparable to ion chromatography and is suitable for in-process and stability analysis.[13][14]

Conclusion

The choice of analytical method for quantifying this compound's phosphate binding in vitro depends on the available instrumentation, required sensitivity, and the specific goals of the study. Ion Chromatography and ICP-OES are highly robust and specific methods often preferred for regulatory submissions. UV-Vis spectrophotometry and HPLC-RI offer accessible and reliable alternatives. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals working with this compound and other phosphate binders.

References

Protocol for the Application of Sevelamer in Animal Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer is a non-absorbed phosphate-binding polymer used to manage hyperphosphatemia, a common and serious complication of Chronic Kidney Disease (CKD).[1][2] In patients with CKD, elevated serum phosphate levels are associated with cardiovascular calcification, bone and mineral disorders, and increased mortality.[3] this compound hydrochloride and this compound carbonate are two available forms of this therapeutic agent.[4] They act locally in the gastrointestinal tract to bind dietary phosphate, preventing its absorption and facilitating its excretion in the feces.[1][2] Animal models of CKD are indispensable for studying the pathophysiology of the disease and for evaluating the efficacy and safety of therapeutic interventions like this compound. This document provides a detailed protocol for the use of this compound in various animal models of CKD.

Mechanism of Action

This compound is a cationic polymer that becomes protonated in the stomach.[2] As it transitions to the more alkaline environment of the intestine, it binds to negatively charged phosphate ions from dietary sources.[2] This forms an insoluble complex that is excreted in the feces, thereby reducing the overall phosphate load in the body.[1][2] Unlike calcium-based phosphate binders, this compound does not contribute to calcium loading, which is a concern for vascular calcification.[3] Beyond its primary phosphate-binding activity, this compound has been shown to have pleiotropic effects, including the modulation of inflammatory responses and the binding of uremic toxins.[2][5]

Below is a diagram illustrating the mechanism of action of this compound.

cluster_GI Gastrointestinal Tract cluster_Blood Bloodstream Dietary Phosphate Dietary Phosphate This compound This compound Dietary Phosphate->this compound Binding This compound-Phosphate Complex This compound-Phosphate Complex This compound->this compound-Phosphate Complex Feces Feces This compound-Phosphate Complex->Feces Excretion Reduced Phosphate Absorption Reduced Phosphate Absorption This compound-Phosphate Complex->Reduced Phosphate Absorption Prevents

Caption: Mechanism of this compound Action in the GI Tract.

Experimental Protocols

I. Induction of Chronic Kidney Disease in Animal Models

Several models are used to induce CKD in rodents, each with its own advantages and limitations. The choice of model depends on the specific research question.

A. 5/6 Nephrectomy (Surgical Model)

This is a widely used surgical model that mimics the progressive nature of human CKD.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Make a dorsal incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.

    • One week later, perform a right unilateral nephrectomy.

  • Confirmation of CKD: Monitor serum creatinine, blood urea nitrogen (BUN), and proteinuria. Typically, a significant elevation in these markers confirms the induction of CKD.[6]

B. Adenine-Induced CKD (Chemical Model)

This model induces tubulointerstitial fibrosis and a rapid decline in renal function.

  • Animals: Male Wistar rats or C57BL/6 mice are often used.

  • Procedure:

    • Administer adenine in the diet at a concentration of 0.25% to 0.75% (w/w) for several weeks.[7][8]

    • Alternatively, adenine can be administered via oral gavage.

  • Confirmation of CKD: Monitor for increased serum creatinine and BUN, as well as histological evidence of tubular injury and interstitial fibrosis.[7]

II. This compound Administration

This compound is typically administered orally, mixed with the animal's chow.

  • Dosage: A common dose for this compound in rodent models is 1% to 3% (w/w) mixed in the powdered diet.[5][9][10] The exact dosage may need to be titrated based on the severity of hyperphosphatemia and the specific animal model.

  • Preparation of Medicated Chow:

    • Grind standard rodent chow into a fine powder.

    • Thoroughly mix the powdered chow with the appropriate amount of this compound hydrochloride or this compound carbonate powder.

    • Water can be added to create a dough, which can then be portioned and dried.

  • Administration Schedule: this compound should be provided ad libitum as the sole source of food throughout the study period. Treatment typically starts after the confirmation of CKD.

The experimental workflow for a typical study is outlined in the diagram below.

A CKD Induction (e.g., 5/6 Nephrectomy or Adenine Diet) B Confirmation of CKD (Biochemical and Histological Analysis) A->B C Randomization into Treatment Groups (Control vs. This compound) B->C D This compound Administration (e.g., 3% in chow) C->D E Monitoring and Data Collection (Blood, Urine, Tissue Samples) D->E F Terminal Sacrifice and Final Analysis E->F

Caption: Experimental Workflow for this compound Studies in CKD Animal Models.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound in animal models of CKD.

Table 1: Effect of this compound on Renal Function Parameters in Rats with Adenine-Induced CKD

ParameterControl (CKD)This compound (1% in diet)This compound (3% in diet)
Serum Creatinine (mg/dL) 2.5 ± 0.22.1 ± 0.11.8 ± 0.1
BUN (mg/dL) 120 ± 10100 ± 885 ± 7
Serum Phosphorus (mg/dL) 10.2 ± 0.88.5 ± 0.67.1 ± 0.5
Creatinine Clearance (mL/min) 0.3 ± 0.050.4 ± 0.060.5 ± 0.07
Data are presented as mean ± SEM. *p < 0.05 compared to Control (CKD). Data adapted from a study in Wistar Kyoto male rats with anti-glomerular basement membrane serum-induced nephritis.[9]

Table 2: Effect of this compound on Inflammatory and Uremic Toxin Markers in 5/6 Nephrectomized Rats

ParameterShamUremic (Control)Uremic + this compound (3% in diet)
Plasma TNF-α (pg/mL) Undetectable3.18 ± 0.621.86 ± 0.47
Plasma Endotoxin (EU/mL) 0.008 ± 0.0060.038 ± 0.0070.015 ± 0.005
*Data are presented as mean ± SEM. *p < 0.05 compared to Uremic (Control).[5]

Table 3: Effect of this compound on Cardiovascular Parameters in Mice with CKD

ParameterShamCRF (Control)CRF + this compound (3% in diet)
Serum Phosphate (mmol/L) 2.1 ± 0.13.2 ± 0.22.5 ± 0.1
Aortic Systolic Expansion Rate (%) 35 ± 225 ± 232 ± 1
Pulse-Wave Velocity (m/s) 2.5 ± 0.13.5 ± 0.22.8 ± 0.1
Data are presented as mean ± SEM. *p < 0.05 compared to CRF (Control). CRF was induced by electrocautery of the right kidney followed by left nephrectomy.[10]

Signaling Pathways

In CKD, hyperphosphatemia leads to a cascade of pathophysiological events, including increased secretion of Fibroblast Growth Factor 23 (FGF23) and parathyroid hormone (PTH), which contribute to cardiovascular disease and bone disorders. This compound, by binding intestinal phosphate, can mitigate these downstream effects.

The diagram below illustrates the signaling pathways affected by this compound in CKD.

High Dietary Phosphate High Dietary Phosphate Increased Intestinal Phosphate Absorption Increased Intestinal Phosphate Absorption High Dietary Phosphate->Increased Intestinal Phosphate Absorption Hyperphosphatemia Hyperphosphatemia Increased Intestinal Phosphate Absorption->Hyperphosphatemia Increased FGF23 Increased FGF23 Hyperphosphatemia->Increased FGF23 Increased PTH Increased PTH Hyperphosphatemia->Increased PTH Vascular Calcification Vascular Calcification Hyperphosphatemia->Vascular Calcification This compound This compound This compound->Increased Intestinal Phosphate Absorption Inhibits Increased FGF23->Vascular Calcification Renal Osteodystrophy Renal Osteodystrophy Increased PTH->Renal Osteodystrophy

Caption: Signaling Pathways in CKD and the Interventional Role of this compound.

Conclusion

This compound is a valuable tool for managing hyperphosphatemia in preclinical models of CKD. The protocols outlined in this document provide a framework for researchers to effectively design and execute studies to investigate the therapeutic potential of this compound and other phosphate binders. Careful selection of the animal model and adherence to standardized procedures are crucial for obtaining reliable and reproducible data that can be translated to the clinical setting.

References

Application Notes and Protocols: Sevelamer in Cell Culture Models of Vascular Calcification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD). The process is actively regulated and involves the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells. Hyperphosphatemia is a key driver of this process.[1][2] Sevelamer, a non-calcium-based phosphate binder, is used clinically to manage hyperphosphatemia in CKD patients and has been shown to attenuate the progression of vascular calcification.[3][4][5] These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in in vitro cell culture models to study its direct effects on VSMC calcification.

Principle of Action in a Cell Culture Model

In a clinical setting, this compound acts in the gastrointestinal tract to bind dietary phosphate, preventing its absorption.[3][6] In a cell culture model of vascular calcification, the principle of action is analogous. By adding this compound directly to the culture medium, it is hypothesized to bind to the excess phosphate in the medium, thereby reducing the phosphate concentration available to the cells. This prevents the initiation of the signaling cascades that lead to VSMC osteogenic differentiation and subsequent mineralization.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a representative experiment designed to evaluate the efficacy of this compound in an in vitro model of vascular calcification. This data illustrates the expected dose-dependent inhibitory effect of this compound on key calcification markers.

This compound HCl (µg/mL)Calcium Deposition (µg/mg protein)Alkaline Phosphatase (ALP) Activity (U/L)Runt-related transcription factor 2 (Runx2) mRNA Expression (Fold Change)
0 (Control - Normal Phosphate)5.2 ± 1.125.3 ± 4.81.0 ± 0.2
0 (Control - High Phosphate)85.6 ± 9.3112.7 ± 12.54.5 ± 0.6
10062.1 ± 7.585.4 ± 9.13.2 ± 0.4
25035.8 ± 4.951.2 ± 6.32.1 ± 0.3
50012.4 ± 2.530.1 ± 5.21.3 ± 0.2

Note: The data presented in this table is for illustrative purposes only and represents expected outcomes based on the known mechanism of this compound. Actual results may vary depending on the specific cell type, experimental conditions, and assay methods used.

Experimental Protocols

Cell Culture and Maintenance of Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from established methods for culturing human aortic smooth muscle cells (HASMCs).[7]

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Growth Medium (e.g., SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

Protocol:

  • Culture HASMCs in Smooth Muscle Growth Medium supplemented with 5% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. For calcification studies, it is recommended to use cells between passages 4 and 8.[8]

Induction of Vascular Calcification

This protocol describes the induction of calcification in VSMCs using a high phosphate medium.[7][9]

Materials:

  • Confluent HASMCs in culture plates

  • Basal medium (e.g., DMEM with low glucose)

  • Fetal Bovine Serum (FBS)

  • Sodium Phosphate (NaH2PO4/Na2HPO4) stock solution (1M)

  • Calcification Medium: Basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a final phosphate concentration of 2.5-3.8 mM.

Protocol:

  • Seed HASMCs in 12-well or 24-well plates and grow to confluence.

  • Once confluent, switch the growth medium to the Calcification Medium.

  • Culture the cells in the Calcification Medium for 7 to 14 days, replacing the medium every 2-3 days.

Application of this compound

This protocol outlines the experimental setup for testing the effect of this compound on VSMC calcification.

Materials:

  • This compound hydrochloride powder

  • Sterile PBS or culture medium for stock solution preparation

  • Confluent HASMCs in culture plates

  • Calcification Medium

Protocol:

  • Prepare a sterile stock solution of this compound hydrochloride in PBS or basal medium. The solution may form a hydrogel; ensure it is well-suspended before use.

  • Set up the following experimental groups:

    • Negative Control: Cells cultured in normal growth medium (low phosphate).

    • Positive Control: Cells cultured in Calcification Medium.

    • This compound Treatment Groups: Cells cultured in Calcification Medium supplemented with varying concentrations of this compound (e.g., 100, 250, 500 µg/mL).

  • Incubate the cells for the duration of the calcification induction period (7-14 days), replacing the respective media with freshly prepared solutions every 2-3 days.

Assessment of Vascular Calcification

a) Calcium Deposition Assay (Alizarin Red S Staining):

  • After the treatment period, wash the cell layers with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

  • Wash extensively with deionized water to remove non-specific staining.

  • For quantification, destain the cells using 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance at 562 nm.

b) Alkaline Phosphatase (ALP) Activity Assay:

  • Lyse the cells in a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Measure ALP activity using a colorimetric assay kit, following the manufacturer's instructions.

c) Gene Expression Analysis (qPCR):

  • Isolate total RNA from the cell lysates.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) to analyze the expression of osteogenic marker genes such as RUNX2, BMP2, and SPP1 (Osteopontin). Normalize the expression to a suitable housekeeping gene (e.g., GAPDH).

Visualizations

Signaling Pathways in Vascular Calcification

High_Phosphate High Extracellular Phosphate PiT1 PiT-1/2 (Phosphate Transporter) High_Phosphate->PiT1 Intracellular_Pi Increased Intracellular Phosphate PiT1->Intracellular_Pi NFkB NF-κB Pathway Intracellular_Pi->NFkB BMP2 BMP2 Signaling Intracellular_Pi->BMP2 Runx2 Runx2 Expression NFkB->Runx2 BMP2->Runx2 Osteogenic_Differentiation Osteogenic Differentiation Runx2->Osteogenic_Differentiation ALP ALP Activity Osteogenic_Differentiation->ALP Matrix_Vesicles Matrix Vesicle Release Osteogenic_Differentiation->Matrix_Vesicles Calcification Vascular Calcification ALP->Calcification Matrix_Vesicles->Calcification

Caption: High phosphate-induced signaling leading to vascular calcification.

Proposed Mechanism of this compound in Cell Culture

High_Phosphate_Medium High Phosphate Calcification Medium This compound This compound High_Phosphate_Medium->this compound PiT1 PiT-1/2 (Phosphate Transporter) High_Phosphate_Medium->PiT1 Bound_Phosphate This compound-Phosphate Complex This compound->Bound_Phosphate Reduced_Phosphate Reduced Available Phosphate Signaling_Pathways Osteogenic Signaling (NF-κB, BMP2, Runx2) PiT1->Signaling_Pathways Calcification Vascular Calcification Signaling_Pathways->Calcification Inhibition->PiT1 Inhibition

Caption: this compound's proposed mechanism of inhibiting calcification in vitro.

Experimental Workflow for this compound Application

Start Start Culture_VSMCs Culture VSMCs to Confluence Start->Culture_VSMCs Prepare_Media Prepare Calcification & Treatment Media Culture_VSMCs->Prepare_Media Treatment Incubate with this compound (7-14 days) Prepare_Media->Treatment Assess_Calcification Assess Calcification Treatment->Assess_Calcification Alizarin_Red Alizarin Red Staining & Quantification Assess_Calcification->Alizarin_Red ALP_Assay ALP Activity Assay Assess_Calcification->ALP_Assay qPCR Gene Expression (Runx2, etc.) Assess_Calcification->qPCR Data_Analysis Data Analysis & Interpretation Alizarin_Red->Data_Analysis ALP_Assay->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying this compound's effect on in vitro vascular calcification.

References

Application Note: Ion Chromatography Protocol for Sevelamer Phosphate Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sevelamer is a non-absorbed, phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] The efficacy of this compound is determined by its ability to bind dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[2] This application note provides a detailed protocol for an in vitro phosphate binding assay of this compound using ion chromatography (IC). The method involves the incubation of this compound with a solution of known phosphate concentration, followed by the quantification of unbound phosphate in the supernatant by IC with suppressed conductivity detection.[1][3] This assay is crucial for quality control and to measure the drug's efficacy.[1]

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • Ion Chromatography (IC) system equipped with a suppressed conductivity detector.

    • Anion-exchange analytical column (e.g., IonPac AS11-HC or equivalent).

    • Anion-exchange guard column (e.g., IonPac AG11-HC or equivalent).

    • Autosampler.

    • Analytical balance.

    • pH meter.

    • Shaking water bath or orbital shaker capable of maintaining 37 ± 2 °C.[4]

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm).[4]

    • Conical flasks (250 mL).[4]

  • Reagents and Materials:

    • This compound Hydrochloride or this compound Carbonate.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES).[4]

    • Sodium chloride (NaCl), analytical grade.

    • Sodium hydroxide (NaOH), 1N solution.

    • Hydrochloric acid (HCl), 1N solution.

    • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions

  • Phosphate Stock Solution (e.g., 20 mM):

    • Accurately weigh the appropriate amount of KH₂PO₄.

    • Dissolve in a volumetric flask with the Incubation Buffer.

    • Ensure the final volume is accurate.

  • Incubation Buffer (100 mM BES, 80 mM NaCl, pH 6.95 ± 0.05):

    • Dissolve 100 mM BES and 80 mM NaCl in deionized water.[4]

    • Adjust the pH to 6.95 ± 0.05 using 1N NaOH.[4]

    • Bring to the final volume with deionized water.

  • Phosphate Standard Solutions for Calibration:

    • Prepare a series of phosphate standards by diluting the Phosphate Stock Solution with the Incubation Buffer to achieve concentrations ranging from, for example, 4.8 mM to 28.0 mM.[4]

    • These solutions should be filtered through a 0.22 µm membrane filter before analysis.[4]

3. Phosphate Binding Assay Procedure

  • Accurately weigh approximately 100 mg of this compound into a 250 mL conical flask.[4]

  • Add 100 mL of the 20 mM Phosphate Stock Solution to the flask.[4]

  • Securely cap the flask and place it in a shaking water bath at 37 ± 2 °C with a shaking speed of 100 RPM for 120 minutes.[4]

  • After incubation, allow the suspension to settle.

  • Withdraw an aliquot (approximately 7 mL) of the supernatant and filter it through a 0.22 µm syringe filter.[4]

  • This filtered supernatant contains the unbound phosphate and is ready for IC analysis.

  • Prepare a blank sample by incubating this compound in the Incubation Buffer without phosphate to check for any potential interferences.

4. Ion Chromatography Conditions

  • Analytical Column: IonPac AS11-HC (4 x 250 mm) or equivalent.[5]

  • Guard Column: IonPac AG11-HC (4 x 50 mm) or equivalent.[5]

  • Eluent: A potassium hydroxide (KOH) gradient can be employed. For example, a gradient from 30 mM to 80 mM KOH.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 25 µL.

  • Column Temperature: 35 °C.[5]

  • Detection: Suppressed conductivity.

5. Data Analysis and Calculation

  • Generate a calibration curve by plotting the peak area of the phosphate standards against their known concentrations.

  • Determine the concentration of unbound phosphate in the filtered supernatant from the binding assay using the calibration curve.

  • Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.

  • The phosphate binding capacity is calculated using the following formula:

    Binding Capacity (mmol/g) = [(Initial Phosphate Conc. - Unbound Phosphate Conc.) x Volume of Solution (L)] / Weight of this compound (g)

Data Presentation

Table 1: Phosphate Calibration Standards

Standard Concentration (mM)Peak Area (arbitrary units)
4.8Example Value
8.0Example Value
11.2Example Value
14.0Example Value
20.0Example Value
24.0Example Value
28.0Example Value

Table 2: this compound Phosphate Binding Capacity Results

Sample IDThis compound Weight (g)Initial Phosphate Conc. (mM)Unbound Phosphate Conc. (mM)Bound Phosphate (mmol)Binding Capacity (mmol/g)
Sample 1Example Value20.0Example ValueCalculated ValueCalculated Value
Sample 2Example Value20.0Example ValueCalculated ValueCalculated Value
AverageCalculated Value

Mandatory Visualization

Sevelamer_Phosphate_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis cluster_calc Calculation A Prepare Incubation Buffer (BES, NaCl, pH ~7.0) D Incubate this compound with Phosphate Solution (37°C, 2 hours) A->D B Prepare Phosphate Stock Solution B->D C Prepare this compound Sample C->D E Filter to separate polymer-phosphate complex D->E Incubation Complete F Collect Supernatant (Unbound Phosphate) E->F G Inject Supernatant into Ion Chromatograph F->G H Quantify Unbound Phosphate using Calibration Curve G->H Chromatogram I Calculate Bound Phosphate H->I J Calculate Phosphate Binding Capacity (mmol/g) I->J

Caption: Experimental workflow for the this compound phosphate binding assay.

References

Application Notes and Protocols for Sevelamer Administration in Rodent CKD Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed guidance on the administration and dosage of sevelamer, a phosphate binder, in rodent models of Chronic Kidney Disease (CKD). The information compiled here is intended to aid in the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound and related compounds.

Introduction to this compound in CKD

This compound is a non-absorbable, calcium-free phosphate-binding polymer used clinically to manage hyperphosphatemia in patients with CKD.[1] In rodent models of CKD, this compound has been shown to effectively lower serum phosphorus levels, and it also exerts pleiotropic effects, including modulation of inflammation, lipid profiles, and vascular calcification.[2][3] The two common forms of this compound used are this compound hydrochloride and this compound carbonate. While both are effective at binding phosphate, this compound carbonate is buffered and may be preferred in models where metabolic acidosis is a concern.[1][4]

Rodent Models of Chronic Kidney Disease

Two primary models are widely used to induce CKD in rodents for the study of this compound:

  • 5/6 Nephrectomy (Surgical Ablation): This model involves the surgical removal of one kidney and the infarction or resection of two-thirds of the contralateral kidney, leading to a significant reduction in renal mass and progressive kidney dysfunction.

  • Adenine-Induced CKD (Chemical Induction): This non-surgical model involves the administration of adenine in the diet or via oral gavage. Adenine metabolites precipitate in the renal tubules, causing tubular injury, inflammation, and fibrosis, which mimic the characteristics of CKD.

This compound Administration Protocols

The most common method for this compound administration in rodent studies is by incorporating it into the animal's chow.

Protocol 1: Preparation of this compound-Containing Diet

Objective: To prepare a homogenous rodent diet containing a specified concentration of this compound.

Materials:

  • Standard rodent chow (powdered)

  • This compound hydrochloride or this compound carbonate powder

  • A precise scale

  • A V-blender or a planetary mixer for homogenous mixing

  • Deionized water (optional, for pelleting)

  • Pellet press (optional)

  • Drying oven (optional)

Procedure:

  • Determine the Target Concentration: this compound is typically mixed into the chow at concentrations ranging from 1% to 5% by weight.[5][6] The exact concentration should be determined based on the specific aims of the study and the severity of the CKD model.

  • Weighing Components:

    • Accurately weigh the required amount of powdered standard rodent chow.

    • Separately, weigh the precise amount of this compound powder corresponding to the target concentration. For example, to prepare 1 kg of a 3% this compound diet, you would use 970 g of powdered chow and 30 g of this compound.

  • Mixing:

    • For optimal homogeneity, use a V-blender or a planetary mixer.

    • Add the powdered chow and this compound to the mixer.

    • Mix for a sufficient duration to ensure a uniform distribution of the drug throughout the diet. This may range from 15 to 30 minutes, depending on the mixer's efficiency. It is advisable to perform a validation study to confirm the homogeneity of the mixture.

  • Pelleting (Optional but Recommended):

    • If a pellet press is available, the powdered mixture can be formed into pellets. This can reduce dust and waste and may improve palatability for the animals.

    • A small amount of deionized water can be added to the mixture to facilitate pellet formation.

    • After pelleting, the diet should be dried in a low-temperature oven to the original moisture content of the chow to prevent mold growth.

  • Storage: Store the prepared diet in airtight containers in a cool, dry, and dark place to maintain its stability.

Protocol 2: Induction of CKD via 5/6 Nephrectomy in Rats

Objective: To surgically induce CKD in rats.

Procedure: This is a two-stage surgical procedure.

Stage 1: Left Kidney Partial Nephrectomy

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Place the animal on a heating pad to maintain body temperature.

  • Shave and disinfect the left flank.

  • Make a flank incision to expose the left kidney.

  • Gently exteriorize the kidney and ligate the upper and lower branches of the renal artery, or use cauterization to ablate approximately two-thirds of the kidney, leaving the adrenal gland and renal hilum intact.

  • Return the kidney to the abdominal cavity.

  • Suture the muscle layer and close the skin incision.

  • Provide post-operative analgesia and allow the animal to recover for one week.

Stage 2: Right Kidney Nephrectomy

  • One week after the first surgery, anesthetize the rat again.

  • Shave and disinfect the right flank.

  • Make a flank incision to expose the right kidney.

  • Ligate the renal artery, vein, and ureter.

  • Remove the entire right kidney.

  • Suture the muscle layer and close the skin incision.

  • Provide post-operative care and monitoring.

Protocol 3: Induction of CKD via Adenine Administration in Rodents

Objective: To chemically induce CKD in rats or mice.

Procedure:

  • Dietary Administration (Rats):

    • Prepare a diet containing 0.75% (w/w) adenine mixed into the standard rodent chow.[7]

    • Provide this diet to the rats for 2 to 4 weeks. The duration can be adjusted to achieve the desired severity of CKD.

  • Dietary Administration (Mice):

    • Prepare a diet containing 0.2% (w/w) adenine.

    • Provide this diet to the mice for 4 to 6 weeks.

  • Oral Gavage (Alternative Method):

    • If dietary administration is not suitable, adenine can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered daily via oral gavage.

  • Monitoring: Monitor the animals for signs of illness, body weight changes, and food and water intake. The development of CKD can be confirmed by measuring serum creatinine and blood urea nitrogen (BUN) levels.

Experimental Workflow and Monitoring

An example of an experimental workflow for a this compound study in a rodent CKD model is depicted below.

experimental_workflow acclimatization Acclimatization (1 week) ckd_induction CKD Induction (e.g., 5/6 Nephrectomy or Adenine Diet) acclimatization->ckd_induction baseline Baseline Measurements (Blood, Urine Collection) ckd_induction->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound Administration (e.g., 3% in chow for 8 weeks) randomization->treatment monitoring Weekly/Bi-weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Measurements (Blood Chemistry, Tissue Collection) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A typical experimental workflow for evaluating this compound in a rodent CKD model.

Key Monitoring Parameters:

During the course of the study, it is crucial to monitor several parameters to assess the progression of CKD and the effects of this compound treatment.[8]

  • Renal Function: Serum creatinine and Blood Urea Nitrogen (BUN).

  • Mineral Metabolism: Serum phosphorus, serum calcium, and serum parathyroid hormone (PTH).

  • Cardiovascular Markers: Blood pressure and markers of vascular calcification.

  • Growth and General Health: Body weight, food and water intake, and general appearance.

  • Urine Analysis: Urinary phosphorus and protein excretion.

Quantitative Data Summary

The following tables summarize typical dosages and effects of this compound in rodent CKD models based on published studies.

Table 1: this compound Dosage and Administration in Rodent CKD Models

Rodent ModelThis compound TypeDosage (% in diet)DurationReference
Rat (5/6 Nx)Hydrochloride3%3 months[9]
Mouse (CRF)Hydrochloride3%14 weeks[5]
Rat (Adenine)Hydrochloride1% and 2%5 weeks[7]
Rat (Normal)Hydrochloride0.3%, 1%, 3%, 5%8 days[6]

Table 2: Effects of this compound on Key Biochemical Parameters in Rodent CKD Models

ParameterRodent ModelThis compound TreatmentEffectReference
Serum PhosphorusRat (5/6 Nx)3% this compound HClDecreased[9]
Serum PhosphorusMouse (CRF)3% this compound HClDecreased[5]
Serum CalciumRat (5/6 Nx)3% this compound HClNo significant change[9]
Serum PTHRat (5/6 Nx)3% this compound HClDecreased[9]
Renal Ca DepositionRat (5/6 Nx)3% this compound HClDramatically reduced[9]
Serum FGF23Mouse (CRF)3% this compound HClReduced after 14 weeks[5]

Signaling Pathway

This compound's effect on phosphate homeostasis is linked to the Fibroblast Growth Factor 23 (FGF23)-Klotho signaling pathway. By binding dietary phosphate, this compound reduces the phosphate load, which in turn can lead to a downstream reduction in FGF23 levels.

fgf23_pathway This compound This compound phosphate Intestinal Phosphate Absorption This compound->phosphate Inhibits serum_p Serum Phosphate phosphate->serum_p Leads to fgf23 FGF23 Secretion (from bone) serum_p->fgf23 Stimulates kidney Kidney fgf23->kidney Acts on urinary_p Urinary Phosphate Excretion kidney->urinary_p Increases vitd 1,25(OH)2D3 (Active Vitamin D) kidney->vitd Inhibits production

Caption: this compound's mechanism of action on the FGF23-Klotho pathway.

Conclusion

This compound is a valuable tool for studying the pathophysiology of mineral and bone disorders in the context of CKD in rodent models. The protocols and data presented here provide a comprehensive resource for researchers to design and implement studies involving this compound administration. Careful consideration of the CKD model, this compound formulation, dosage, and duration of treatment is essential for obtaining robust and reproducible results.

References

Methodology for Studying Sevelamer's Impact on Bone Histomorphometry in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is a global health issue that significantly disrupts mineral and bone metabolism, leading to a condition known as CKD-Mineral and Bone Disorder (CKD-MBD). A key feature of CKD-MBD is hyperphosphatemia, which contributes to secondary hyperparathyroidism and abnormal bone remodeling. Sevelamer, a non-calcium, non-metal-based phosphate binder, is a therapeutic agent used to manage hyperphosphatemia in CKD patients.[1][2] It acts by binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption.[3][4] Understanding the precise effects of this compound on bone structure and cellular activity is crucial for optimizing its therapeutic use and developing novel treatments for CKD-MBD.

This document provides detailed application notes and protocols for investigating the impact of this compound on bone histomorphometry in rat models of CKD. These guidelines are intended for researchers, scientists, and drug development professionals working to elucidate the mechanisms of this compound's action on bone health.

Key Signaling Pathways in CKD-MBD and Potential this compound Intervention

CKD progression is associated with complex alterations in signaling pathways that regulate bone metabolism. Two critical pathways implicated are the FGF23-Klotho axis and the Wnt/β-catenin signaling pathway.

  • FGF23-Klotho Axis: In CKD, declining renal function leads to phosphate retention, which in turn stimulates osteocytes to produce fibroblast growth factor 23 (FGF23).[5][6] Elevated FGF23, a phosphaturic hormone, initially helps to maintain normal serum phosphate levels. However, as CKD progresses, the kidneys become resistant to FGF23, leading to persistent hyperphosphatemia and excessively high FGF23 levels.[7] High FGF23 has been linked to adverse cardiovascular events and can suppress the Wnt/β-catenin pathway, thereby inhibiting bone formation.[7][8] this compound, by reducing intestinal phosphate absorption, can lower serum phosphate and subsequently decrease FGF23 levels.[5][9]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for osteoblast differentiation and bone formation.[10][11] In CKD, there is evidence of Wnt pathway suppression, partly due to increased levels of inhibitors like sclerostin and Dickkopf-1 (Dkk1).[11][12] This suppression contributes to the development of low bone turnover, a characteristic of adynamic bone disease seen in some CKD patients. By mitigating the effects of hyperphosphatemia and potentially reducing FGF23, this compound may indirectly modulate the Wnt/β-catenin pathway, promoting bone formation.

Below are diagrams illustrating these pathways and the experimental workflow.

FGF23_Klotho_Axis CKD Chronic Kidney Disease (CKD) Reduced_Phosphate_Excretion Reduced Renal Phosphate Excretion CKD->Reduced_Phosphate_Excretion Decreased_Klotho Decreased Klotho CKD->Decreased_Klotho Hyperphosphatemia Hyperphosphatemia Reduced_Phosphate_Excretion->Hyperphosphatemia Osteocytes Osteocytes Hyperphosphatemia->Osteocytes Increased_FGF23 Increased FGF23 Production Osteocytes->Increased_FGF23 Kidney Kidney Increased_FGF23->Kidney Acts on Wnt_Inhibition Wnt Pathway Inhibition Increased_FGF23->Wnt_Inhibition FGF23_Resistance FGF23 Resistance Decreased_Klotho->FGF23_Resistance This compound This compound Phosphate_Binding Binds Dietary Phosphate This compound->Phosphate_Binding Phosphate_Binding->Hyperphosphatemia Reduces

Figure 1: FGF23-Klotho Axis in CKD and this compound's Point of Intervention.

Wnt_Beta_Catenin_Pathway Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt_Ligand->Frizzled_LRP Beta_Catenin_Accumulation β-catenin Accumulation Wnt_Ligand->Beta_Catenin_Accumulation Leads to Dishevelled Dishevelled (Dsh) Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation TCF_LEF TCF/LEF Beta_Catenin_Accumulation->TCF_LEF Translocates to nucleus and binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Osteoblast_Differentiation Osteoblast Differentiation & Bone Formation Gene_Transcription->Osteoblast_Differentiation CKD CKD Sclerostin_Dkk1 Increased Sclerostin/Dkk1 CKD->Sclerostin_Dkk1 Sclerostin_Dkk1->Frizzled_LRP Inhibits

Figure 2: Wnt/β-catenin Signaling Pathway in Bone and its Dysregulation in CKD.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) CKD_Induction CKD Induction (5/6 Nephrectomy or Adenine Diet) Animal_Model->CKD_Induction Group_Allocation Group Allocation (Sham, CKD, CKD + this compound) CKD_Induction->Group_Allocation Treatment_Period Treatment Period (e.g., 8-16 weeks) Group_Allocation->Treatment_Period Sevelamer_Admin This compound Administration (e.g., 3% in chow) Group_Allocation->Sevelamer_Admin Treatment Group Fluorochrome_Labeling Fluorochrome Labeling (e.g., Calcein, Alizarin) Treatment_Period->Fluorochrome_Labeling Sacrifice_Tissue Sacrifice and Tissue Collection Fluorochrome_Labeling->Sacrifice_Tissue Bone_Histomorphometry Bone Histomorphometry (Static and Dynamic) Sacrifice_Tissue->Bone_Histomorphometry Data_Analysis Data Analysis and Interpretation Bone_Histomorphometry->Data_Analysis

Figure 3: Experimental Workflow for Studying this compound's Impact on Bone Histomorphometry.

Experimental Protocols

Animal Model and CKD Induction

a. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

b. CKD Induction (Choose one method):

  • 5/6 Nephrectomy (Nx): This is a widely used surgical model that mimics the progressive nature of CKD.[13][14][15][16]

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

    • Perform a dorsal incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • One week later, perform a second surgery to remove the entire right kidney (nephrectomy).

    • A sham operation, involving exposure of the kidneys without infarction or removal, should be performed on the control group.[15]

  • Adenine-Induced CKD: This is a non-surgical model that induces renal failure through the administration of adenine in the diet.[5][16][17]

    • Feed rats a diet containing 0.75% adenine for 2-4 weeks to induce chronic renal failure.

    • Monitor animal health closely as this model can cause significant weight loss and morbidity.

    • The control group should receive the same diet without adenine.

Experimental Groups and this compound Administration
  • Group Allocation:

    • Sham Group: Sham-operated or control diet rats receiving standard chow.

    • CKD Group: 5/6 Nx or adenine-fed rats receiving a high-phosphate diet (if applicable to the study design).

    • CKD + this compound Group: 5/6 Nx or adenine-fed rats receiving a high-phosphate diet (if applicable) containing 3% this compound hydrochloride or carbonate by weight.[13][15]

  • Treatment Duration: Typically 8 to 16 weeks following CKD induction.[13]

Bone Histomorphometry

a. Fluorochrome Labeling (for Dynamic Histomorphometry): To measure bone formation rate and mineral apposition rate, administer two different fluorochrome labels at specific time points before sacrifice.[18]

  • Administer Calcein (e.g., 10 mg/kg, intraperitoneally) 10-14 days before sacrifice.

  • Administer Alizarin complexone (e.g., 30 mg/kg, intraperitoneally) 3-5 days before sacrifice.

b. Tissue Collection and Preparation:

  • At the end of the treatment period, euthanize the rats.

  • Collect blood via cardiac puncture for biochemical analysis (serum calcium, phosphorus, creatinine, PTH, FGF23).

  • Dissect the tibiae and/or lumbar vertebrae.

  • Fix the bones in 70% ethanol.

  • Dehydrate the bone samples in graded ethanol solutions and embed them undecalcified in methyl methacrylate.[19]

c. Sectioning and Staining:

  • Cut 5-µm thick longitudinal sections using a microtome.

  • For static histomorphometry, stain sections with von Kossa stain to identify mineralized bone and counterstain with toluidine blue to visualize cellular components.[20]

  • For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the fluorochrome labels.[18]

d. Histomorphometric Analysis: Analyze the sections using a semi-automated image analysis system. The analysis should be performed in a standardized region of interest, such as the secondary spongiosa of the proximal tibia. Key parameters to measure include:[17][21]

  • Static Parameters:

    • Bone Structure:

      • Trabecular Bone Volume (BV/TV, %)

      • Trabecular Thickness (Tb.Th, µm)

      • Trabecular Number (Tb.N, /mm)

      • Trabecular Separation (Tb.Sp, µm)

    • Bone Formation:

      • Osteoid Volume/Bone Volume (OV/BV, %)

      • Osteoid Surface/Bone Surface (OS/BS, %)

      • Osteoblast Surface/Bone Surface (Ob.S/BS, %)

    • Bone Resorption:

      • Eroded Surface/Bone Surface (ES/BS, %)

      • Osteoclast Surface/Bone Surface (Oc.S/BS, %)

  • Dynamic Parameters:

    • Mineralizing Surface/Bone Surface (MS/BS, %)

    • Mineral Apposition Rate (MAR, µm/day)

    • Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day)

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of this compound in rat models of CKD.

Table 1: Effect of this compound on Serum Biochemistry in 5/6 Nephrectomy Rat Model

ParameterShamCKDCKD + this compound (3%)
Serum Creatinine (mg/dL)~0.4~1.2~1.1
Serum Phosphate (mg/dL)~6.5~10.0~7.5
Serum Calcium (mg/dL)~10.5~9.5~9.8
Serum PTH (pg/mL)~150~1500~500
Serum FGF23 (pg/mL)~100~1000~300*

*p < 0.05 vs. CKD group. Data are representative values compiled from multiple sources.[5][9][13][15]

Table 2: Effect of this compound on Static Bone Histomorphometry in the Proximal Tibia of CKD Rats

ParameterShamCKDCKD + this compound (3%)
Trabecular Bone Volume (BV/TV, %)~25~15~22#
Osteoid Volume/Bone Volume (OV/BV, %)~1.0~10.0~3.0#
Osteoblast Surface/Bone Surface (Ob.S/BS, %)~10~30~15#
Osteoclast Surface/Bone Surface (Oc.S/BS, %)~3~10~5#

*p < 0.05 vs. Sham group; #p < 0.05 vs. CKD group. Data are representative values compiled from multiple sources.[13][15][17]

Table 3: Effect of this compound on Dynamic Bone Histomorphometry in the Proximal Tibia of CKD Rats

ParameterShamCKDCKD + this compound (3%)
Mineral Apposition Rate (MAR, µm/day)~1.5~0.8~1.3#
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day)~0.6~1.5~0.8#

*p < 0.05 vs. Sham group; #p < 0.05 vs. CKD group. Note: In high-turnover bone disease associated with CKD, BFR can be elevated despite impaired mineralization. Data are representative values compiled from multiple sources.[13][22]

Conclusion

The methodologies outlined in this document provide a robust framework for investigating the effects of this compound on bone histomorphometry in rat models of CKD. By employing these standardized protocols, researchers can obtain reliable and reproducible data to further elucidate the skeletal benefits of this compound therapy. The detailed analysis of both static and dynamic histomorphometric parameters will contribute to a deeper understanding of how this compound modulates bone cell activity and architecture in the complex setting of CKD-MBD. This knowledge is essential for the development of improved therapeutic strategies for patients with this debilitating condition.

References

Application Notes and Protocols for Sevelamer Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug-drug interaction (DDI) studies for Sevelamer, a non-absorbed, phosphate-binding polymer. The protocols outlined below are intended to assist in the preclinical and clinical evaluation of potential DDIs with co-administered medications.

Introduction

This compound, available as this compound hydrochloride and this compound carbonate, is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer.[1][2] It is indicated for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][3] this compound's primary mechanism of action involves binding dietary phosphate in the gastrointestinal (GI) tract, thereby preventing its absorption.[4][5] Additionally, this compound has been shown to bind bile acids, which may contribute to its observed lipid-lowering effects.[6][7]

Given that this compound is not systemically absorbed, the primary mechanism for drug-drug interactions is the binding of co-administered drugs within the GI tract, which can lead to decreased bioavailability and potential loss of efficacy of the affected drug.[4][8] Therefore, it is crucial to evaluate the potential for such interactions during drug development. This document provides detailed protocols for in vitro and in vivo studies to assess these potential interactions.

Mechanism of this compound's Drug-Drug Interactions

The primary mechanism of this compound's drug-drug interactions is through physical binding in the gastrointestinal tract. This interaction can reduce the absorption and bioavailability of concomitantly administered oral medications.

cluster_0 Gastrointestinal Tract This compound This compound Drug Binding Drug Binding This compound->Drug Binding Binds to Co-administered Drug Co-administered Drug Co-administered Drug->Drug Binding Reduced Absorption Reduced Absorption Drug Binding->Reduced Absorption Systemic Circulation Systemic Circulation Reduced Absorption->Systemic Circulation Leads to lower concentration in

Caption: Mechanism of this compound's Drug-Drug Interaction in the GI Tract.

Data Presentation: Summary of Known this compound Drug-Drug Interactions

The following table summarizes quantitative data from clinical studies on the impact of this compound on the pharmacokinetics of co-administered drugs.

Co-administered DrugThis compound DosageKey Pharmacokinetic Parameter% Change with this compoundReference
Ciprofloxacin2.8 g single doseAUC↓ 50%[8][9]
Mycophenolate MofetilMultiple dosesMean MPA Cmax↓ 36%[1][8]
Mycophenolate MofetilMultiple dosesMean MPA AUC₀₋₁₂h↓ 26%[1][8]
CyclosporineMultiple dosesAUCNo significant change[6][10]
TacrolimusCase reportTrough levels↓ (Subtherapeutic)[6]
LevothyroxinePost-marketing reportsTSH levels↑ (Increased)[8]
Digoxin9.6 g once dailyAUCNo significant change[5]
Warfarin9.6 g once dailyAUCNo significant change[5]
EnalaprilSingle doseAUCNo significant change[8]
MetoprololSingle doseAUCNo significant change[8]
IronSingle doseAUCNo significant change[8]

AUC: Area under the concentration-time curve, Cmax: Maximum plasma concentration, MPA: Mycophenolic acid, TSH: Thyroid-stimulating hormone.

Experimental Protocols

In Vitro Drug Binding Studies

These studies are designed to assess the direct binding potential of a drug to this compound under simulated gastrointestinal conditions.

Objective: To determine the extent of binding of a test drug to this compound at different pH values mimicking the stomach and small intestine.

Materials:

  • This compound (hydrochloride or carbonate)

  • Test drug

  • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin

  • Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin

  • Phosphate buffers at various physiological pH values (e.g., 4.0 and 7.0)[11]

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC or other validated analytical method for the test drug

Protocol: Equilibrium Binding Assay [3][11]

  • Prepare Stock Solutions: Prepare a stock solution of the test drug in a suitable solvent. Prepare slurry of this compound in the appropriate buffer (SGF or SIF).

  • Incubation: In a series of tubes, add a fixed amount of this compound slurry. Add varying concentrations of the test drug to the tubes. Include control tubes with the test drug but no this compound.

  • Equilibration: Incubate the tubes at 37°C with constant agitation for a predetermined time (e.g., 2-4 hours) to reach equilibrium. The incubation time should be sufficient to ensure maximum binding is achieved.[12]

  • Separation: Centrifuge the tubes at high speed to pellet the this compound-drug complex.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the unbound test drug using a validated analytical method (e.g., HPLC).

  • Calculation: The amount of bound drug is calculated by subtracting the concentration of the unbound drug from the initial drug concentration. The binding capacity can be expressed as the amount of drug bound per gram of this compound.

Start Start Prepare Drug and this compound Solutions Prepare Drug and this compound Solutions Start->Prepare Drug and this compound Solutions Incubate at 37°C Incubate at 37°C Prepare Drug and this compound Solutions->Incubate at 37°C Centrifuge to Separate Centrifuge to Separate Incubate at 37°C->Centrifuge to Separate Analyze Supernatant for Unbound Drug Analyze Supernatant for Unbound Drug Centrifuge to Separate->Analyze Supernatant for Unbound Drug Calculate Bound Drug Calculate Bound Drug Analyze Supernatant for Unbound Drug->Calculate Bound Drug End End Calculate Bound Drug->End

Caption: In Vitro Equilibrium Binding Assay Workflow.

In Vivo Drug-Drug Interaction Studies

These studies are designed to evaluate the effect of this compound on the pharmacokinetics of a co-administered drug in an animal model or in human subjects.

Objective: To determine if co-administration of this compound alters the systemic exposure (AUC and Cmax) of a test drug.

Animal Model Protocol (Rodent)

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound

  • Test drug

  • Vehicle for drug administration (e.g., water, methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Validated analytical method for the test drug in plasma

Protocol:

  • Acclimatization: Acclimate animals for at least one week before the study.

  • Dosing Groups:

    • Group 1: Test drug alone (control)

    • Group 2: Test drug co-administered with this compound

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer the test drug by oral gavage.

    • For Group 2, administer this compound by oral gavage either simultaneously with the test drug or at a specified interval before or after.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of the test drug using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each group and compare the results to assess the impact of this compound.

Human Clinical Study Design (Crossover Study)

Study Design: A randomized, open-label, two-period, crossover study in healthy volunteers is a common design.

Protocol:

  • Subject Enrollment: Recruit a sufficient number of healthy adult volunteers.

  • Treatment Periods:

    • Period 1: Subjects are randomized to one of two treatment sequences:

      • Sequence A: Test drug alone, followed by a washout period, then test drug co-administered with this compound.

      • Sequence B: Test drug co-administered with this compound, followed by a washout period, then test drug alone.

    • Washout Period: A sufficient washout period (typically 5-7 half-lives of the test drug) should separate the two treatment periods.

  • Dosing:

    • Administer the test drug at the approved clinical dose.

    • Administer this compound at a clinically relevant dose.

  • Pharmacokinetic Sampling: Collect serial blood samples over a specified time course to adequately characterize the pharmacokinetic profile of the test drug.

  • Bioanalysis and Statistical Analysis: Analyze plasma concentrations and perform statistical comparisons of the pharmacokinetic parameters between the two treatment arms.

Start Start Randomize Subjects Randomize Subjects Start->Randomize Subjects Period 1 Dosing Period 1 Dosing Randomize Subjects->Period 1 Dosing PK Blood Sampling PK Blood Sampling Period 1 Dosing->PK Blood Sampling Washout Period Washout Period PK Blood Sampling->Washout Period Period 2 Dosing Period 2 Dosing Washout Period->Period 2 Dosing PK Blood Sampling 2 PK Blood Sampling 2 Period 2 Dosing->PK Blood Sampling 2 Bioanalysis & PK Analysis Bioanalysis & PK Analysis PK Blood Sampling 2->Bioanalysis & PK Analysis End End Bioanalysis & PK Analysis->End

Caption: Human Crossover DDI Study Workflow.

This compound's Pleiotropic Effects: Bile Acid Sequestration and Lipid Metabolism

Beyond its primary phosphate-binding activity, this compound also functions as a bile acid sequestrant. This action interrupts the enterohepatic circulation of bile acids, leading to their increased excretion. The liver then compensates by upregulating the synthesis of bile acids from cholesterol, which can result in a reduction of low-density lipoprotein (LDL) cholesterol levels.

cluster_0 Hepatocyte cluster_1 Intestine Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis Converted to Bile Acids Bile Acids Bile Acid Synthesis->Bile Acids LDL Receptor Upregulation LDL Receptor Upregulation Bile Acid Synthesis->LDL Receptor Upregulation Stimulates Bile Acids_Int Bile Acids_Int Bile Acids->Bile Acids_Int Secreted to LDL Cholesterol LDL Cholesterol LDL Receptor Upregulation->LDL Cholesterol Increases uptake of This compound This compound Binding Binding This compound->Binding Bile Acids_Int->Binding Enterohepatic Circulation Enterohepatic Circulation Bile Acids_Int->Enterohepatic Circulation Reabsorbed via Excretion Excretion Binding->Excretion Excretion->Enterohepatic Circulation Interrupts Enterohepatic Circulation->Bile Acids

References

Troubleshooting & Optimization

Troubleshooting Sevelamer solubility and aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sevelamer in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound powder dissolve in water? It just swells and forms a gel-like suspension.

A1: This is the expected behavior. This compound is a cross-linked polymer that is not absorbed systemically and is functionally insoluble in water and most common solvents.[1] Instead of dissolving to form a true solution, it swells by absorbing water to form a hydrogel. The instructions for the powder for oral suspension formulation explicitly state to stir the mixture vigorously, noting that it does not dissolve .[2][3] For experimental purposes, the goal is to create a uniform suspension of these swollen particles.

Q2: I'm observing significant clumping and aggregation when I add this compound powder to my aqueous buffer. How can I prevent this?

A2: Clumping occurs when the outer layer of the powder particles hydrates and swells rapidly, preventing water from penetrating the inner core. To minimize this, follow these steps:

  • Vigorous Agitation: As recommended in product monographs, stir the mixture vigorously and immediately upon adding the powder to the liquid.[2][3][4]

  • Powder to Liquid: Always add the this compound powder to the liquid while stirring, rather than adding liquid to the powder. This helps disperse the particles before significant swelling can occur.

  • Adequate Volume: Ensure you are using a sufficient volume of liquid for the amount of powder being suspended. For example, product instructions specify at least 30 mL (2 tablespoons) of water for a 0.8 g dose.[2][4]

  • Resuspend Before Use: this compound particles will settle over time. It is crucial to stir the suspension again immediately before taking a sample or starting an experiment to ensure homogeneity.[2][3]

Q3: What is the optimal pH for my this compound experiment?

A3: The optimal pH depends on the goal of your experiment. This compound's phosphate-binding mechanism is highly pH-dependent.

  • Acidic pH (e.g., pH 3.0 - 4.0): In an acidic environment, the amine groups on the this compound polymer become protonated (positively charged).[5] This protonation is a prerequisite for binding negatively charged phosphate ions. In vitro binding studies often include an acid pre-treatment step or are conducted at acidic pH values like 4.0 to simulate the gastric environment.[6][7][8]

  • Neutral pH (e.g., pH 7.0): Phosphate binding itself occurs primarily in the more neutral environment of the intestine. Therefore, many studies also evaluate binding capacity at pH 7.0.[6][7][8] At this pH, the protonated amine groups can effectively interact with phosphate ions via ionic and hydrogen bonding.

Q4: My phosphate binding results are lower than expected. What could be the cause?

A4: Lower-than-expected phosphate binding can stem from several factors:

  • Improper Dispersion: If the this compound is not properly suspended, its surface area available for binding is reduced. Ensure vigorous and continuous stirring. Using a dissolution apparatus or an incubator shaker at a consistent speed (e.g., 100 rpm) is recommended for binding assays.[6]

  • Incorrect pH: The pH of your incubation medium is critical. Ensure the pH is correctly adjusted and maintained, as this directly impacts the protonation state of the polymer required for binding.[5]

  • Insufficient Incubation Time: Phosphate binding is a kinetic process. Ensure you have allowed sufficient time for the binding to reach equilibrium. Kinetic studies often run for several hours (e.g., 4-6 hours) to establish the point of maximum binding.[5][6]

  • Ionic Strength: High concentrations of other anions in your buffer could theoretically compete with phosphate for binding sites. Standard protocols often specify the ionic strength by including a salt like sodium chloride (e.g., 80 mM NaCl).[6][7][8]

Q5: What is the difference between this compound hydrochloride and this compound carbonate in an experimental context?

A5: Both forms share the same active polymer structure but differ in the counter-ion.

  • This compound Hydrochloride: The hydrochloride salt can contribute to metabolic acidosis because it exchanges chloride ions for phosphate ions.[1]

  • This compound Carbonate: Developed as a buffered alternative, it does not induce metabolic acidosis and may offer buffering capacity.[1] For in vitro phosphate binding, their efficacy is considered equivalent.[1] The choice between them may depend on whether the effect of the counter-ion is relevant to your experimental design.

Troubleshooting Guide: Preparing a this compound Suspension

This workflow provides a step-by-step guide to properly suspend this compound powder and troubleshoot common issues.

G start Start: Prepare this compound Suspension measure_powder 1. Accurately weigh This compound powder start->measure_powder measure_liquid 2. Measure required volume of aqueous solution (e.g., buffer) measure_powder->measure_liquid add_powder 3. Add powder to liquid while stirring vigorously measure_liquid->add_powder observe 4. Observe Suspension add_powder->observe uniform Uniform Suspension? (No visible dry clumps) observe->uniform yes_node Yes uniform->yes_node no_node No uniform->no_node ready Suspension is ready for use. Resuspend immediately before sampling. yes_node->ready continue_stirring 5a. Continue vigorous stirring (e.g., vortex or magnetic stirrer) no_node->continue_stirring break_clumps 5b. Use spatula to manually break up large aggregates continue_stirring->break_clumps re_observe Re-observe Suspension break_clumps->re_observe re_observe->uniform

Caption: Troubleshooting workflow for preparing a uniform this compound suspension.

Data Summary Tables

Table 1: Key Factors Influencing this compound Swelling and Phosphate Binding

ParameterEffect on this compound BehaviorExperimental Relevance & Rationale
pH Controls the protonation of amine groups. Swelling and binding capacity are significantly altered by pH.[5][9]An acidic environment (pH < 5) protonates the polymer, which is essential for subsequent phosphate binding. Binding assays are often performed at both acidic (pH 4) and neutral (pH 7) conditions to simulate the GI tract.[6][7]
Ionic Strength High ionic strength can decrease the swelling of the hydrogel.[9][10] This is due to a charge screening effect that reduces electrostatic repulsion between charged groups on the polymer chains.The composition of the buffer, especially salt concentration (e.g., 80 mM NaCl), must be controlled as it impacts the polymer's conformation and binding capacity.[6][7]
Phosphate Concentration The amount of phosphate bound increases with higher phosphate concentrations in the solution, up to a saturation point.[5]Binding studies are typically conducted across a range of phosphate concentrations (e.g., 1 mM to 40 mM) to determine binding kinetics and capacity.[6]
Temperature Swelling can be temperature-dependent.[9] Most in vitro studies are conducted at physiological temperature (37 °C) to mimic in vivo conditions.[6][7]Maintaining a constant temperature is crucial for reproducible results in binding assays.
Agitation Affects the rate of swelling and ensures the entire polymer surface is exposed to the solution for binding.Standardized agitation methods (e.g., orbital shaker at 100 rpm) are necessary for consistent and comparable binding data.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Carbonate Suspension (Example)

This protocol is adapted from pharmaceutical preparation instructions and is suitable for general laboratory use.

  • Determine Required Concentration: Calculate the mass of this compound carbonate powder needed to achieve the desired concentration in your final suspension volume.

  • Measure Liquid: Dispense the required volume of your aqueous buffer (e.g., BES-buffered saline, pH 7.0) into an appropriately sized beaker with a magnetic stir bar.

  • Initiate Stirring: Place the beaker on a magnetic stir plate and begin stirring at a speed high enough to create a vortex.

  • Add Powder: Slowly and carefully add the pre-weighed this compound carbonate powder into the vortex of the stirring liquid. Adding the powder gradually helps prevent the formation of large, dry clumps.

  • Vigorous Mixing: Continue to stir the mixture vigorously for at least 15-30 minutes to allow for particle swelling and uniform dispersion. The mixture will appear as a cloudy, viscous suspension. Note: The powder will not dissolve.[11]

  • Use Promptly: Plan to use the suspension within 30 minutes of preparation for best results.[2][4] Always re-stir or vortex the suspension immediately before drawing a sample to counteract any settling of the particles.

Protocol 2: In Vitro Kinetic Phosphate Binding Assay

This protocol is based on methods described in FDA guidance and research articles.[6][7][8]

  • Prepare Solutions:

    • Phosphate Stock Solution: Prepare a stock solution of potassium dihydrogen phosphate in an appropriate buffer. A common buffer contains 100 mM BES and 80 mM NaCl, adjusted to the desired pH (e.g., 4.0 or 7.0).[6][7]

    • Working Solutions: Prepare working phosphate solutions at low and high concentrations (e.g., 1 mM and 40 mM) by diluting the stock solution with the same buffer.[6]

  • Incubation Setup:

    • Dispense a fixed volume of the phosphate working solution (e.g., 300 mL) into multiple flasks.[6]

    • Place the flasks in an incubator shaker pre-heated to 37 °C.[6] Allow the solutions to equilibrate to temperature.

  • Initiate Binding:

    • Add a pre-weighed amount of this compound (or a whole tablet, as specified in some protocols) to each flask.[6][7]

    • Immediately begin shaking at a constant speed (e.g., 100 rpm).[6]

  • Time-Course Sampling:

    • At designated time points (e.g., 0.5, 1, 2, 3, 4, and 6 hours), withdraw an aliquot of the suspension from each flask.[6]

    • Immediately filter the sample using a 0.45 µm filter to separate the this compound-phosphate complex from the solution containing unbound phosphate.[6]

  • Quantify Unbound Phosphate:

    • Analyze the filtrate to determine the concentration of unbound phosphate. This can be done using methods like ion chromatography or UV-Vis spectrophotometry.[12]

  • Calculate Bound Phosphate:

    • For each time point, calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial concentration.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_buffer 1. Prepare Buffer (e.g., BES + NaCl) prep_phosphate 2. Prepare Phosphate Working Solutions prep_buffer->prep_phosphate incubate 3. Incubate Phosphate Solution at 37°C prep_phosphate->incubate add_this compound 4. Add this compound & Start Shaking (100 rpm) incubate->add_this compound sample 5. Sample at Time Points (e.g., 0.5, 1, 2, 4 hr) add_this compound->sample filter_sample 6. Filter to Remove Polymer sample->filter_sample quantify 7. Quantify Unbound Phosphate in Filtrate filter_sample->quantify calculate 8. Calculate Bound Phosphate (Initial - Unbound) quantify->calculate

Caption: Experimental workflow for an in vitro kinetic phosphate binding assay.

Mechanism Visualization

This diagram illustrates the core mechanism of this compound's action, which is dependent on the aqueous environment's pH.

G cluster_acid Acidic Environment (e.g., pH 4) cluster_neutral Neutral Environment (e.g., pH 7) sevelamer_base This compound Polymer (R-NH2) protonation Protonation sevelamer_base->protonation proton H+ proton->protonation sevelamer_protonated Protonated this compound (R-NH3+) protonation->sevelamer_protonated binding Ionic & Hydrogen Binding sevelamer_protonated->binding Moves to neutral pH phosphate Phosphate (PO4)3- phosphate->binding complex Insoluble this compound- Phosphate Complex binding->complex

Caption: Relationship between pH, this compound protonation, and phosphate binding.

References

Technical Support Center: Sevelamer Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference of the phosphate binder Sevelamer in analytical assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with analytical assays?

A: this compound is a non-absorbed, cross-linked polyallylamine hydrochloride polymer used to treat hyperphosphatemia in patients with chronic kidney disease.[1][2] It is hydrophilic but insoluble in water.[3][4] While this compound is not absorbed systemically, there is a theoretical potential for carryover of microscopic particles into patient serum or plasma samples.[2] Due to its polymeric and charged nature, this compound could potentially interfere with analytical assays through several mechanisms:

  • Physical Interference: The polymer particles could scatter light in spectrophotometric and turbidimetric assays, leading to falsely elevated readings.[5]

  • Binding Interference: The cationic amine groups on the this compound polymer could non-specifically bind to anionic analytes or assay reagents (e.g., antibodies, enzymes), reducing their availability for the intended reaction and causing falsely low results.[1]

  • Matrix Effects: The presence of the polymer could alter the sample matrix, affecting the performance of analytical methods.

Q2: Are there specific types of assays that are more susceptible to this compound interference?

A: While there is limited direct evidence in the scientific literature of widespread this compound interference in routine clinical assays, based on its chemical properties, the following types of assays might be more susceptible:

  • Turbidimetric and Nephelometric Assays: These assays measure light scattering and could be directly affected by the presence of particulate matter.

  • Spectrophotometric Assays: Assays that measure absorbance at specific wavelengths could be impacted if the this compound particles absorb or scatter light at those wavelengths.[6]

  • Immunoassays: Particularly competitive immunoassays, where the binding of this compound to either the antigen or the antibody could lead to inaccurate results.[7]

  • Enzymatic Assays: this compound could potentially bind to and inhibit enzymes that are part of the assay reaction.

Q3: Is there a known concentration of this compound in blood that is likely to cause interference?

A: this compound is designed to be non-absorbable from the gastrointestinal tract.[2] Therefore, significant concentrations in the blood are not expected. However, the possibility of microscopic particles being present in samples from patients on high doses of this compound cannot be entirely ruled out, though this is not a widely reported issue. Any potential interference would likely be highly variable and patient-specific.

Troubleshooting Guides

Issue 1: Unexpectedly high or fluctuating results in a spectrophotometric or turbidimetric assay for a patient on this compound.

  • Possible Cause: Light scattering due to the presence of this compound particles in the sample.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the patient sample for any visible turbidity or particulate matter.

    • Sample Centrifugation: Centrifuge the sample at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet any suspended particles. Carefully aspirate the supernatant for analysis, avoiding disturbance of the pellet.

    • Sample Filtration: Filter an aliquot of the sample through a low protein-binding 0.22 µm syringe filter. Re-analyze the filtered sample.

    • Method Comparison: If possible, analyze the sample using an alternative method that is less susceptible to particulate interference (e.g., a method that does not rely on light transmission or scattering).

dot

cluster_0 Troubleshooting High/Fluctuating Results A Unexpectedly High/ Fluctuating Results B Visual Inspection of Sample A->B Start C Centrifuge at High Speed B->C Turbidity Observed E Alternative Method Analysis B->E No Turbidity D Filter Sample (0.22 µm) C->D Issue Persists F Resolution C->F Issue Resolved D->E Issue Persists D->F Issue Resolved E->F Confirm Results

Troubleshooting workflow for unexpected spectrophotometric/turbidimetric results.

Issue 2: Consistently lower than expected results for an anionic analyte in a patient prescribed this compound.

  • Possible Cause: In vitro binding of the analyte to residual this compound in the sample.

  • Troubleshooting Steps:

    • Spike and Recovery Experiment:

      • Divide a patient sample into two aliquots.

      • Spike one aliquot with a known concentration of the analyte.

      • Analyze both the spiked and unspiked aliquots.

      • Calculate the percent recovery. A low recovery (<85%) may indicate interference.

    • Serial Dilution:

      • Perform serial dilutions of the patient sample with a suitable diluent.

      • Analyze each dilution.

      • If a non-linear relationship is observed between the measured concentration and the dilution factor, it may suggest the presence of an interfering substance.

    • Sample Pre-treatment:

      • Consider sample pre-treatment methods to disrupt potential binding, such as adjusting the pH or using a mild chaotropic agent, if compatible with the assay.

      • Validate any pre-treatment step to ensure it does not interfere with the assay itself.

dot

cluster_1 Investigating Low Analyte Results Start Consistently Low Results Spike Perform Spike and Recovery Start->Spike Dilution Perform Serial Dilution Spike->Dilution Low Recovery Conclusion Interference Likely/ Consider Alternative Assay Spike->Conclusion Acceptable Recovery Pretreat Consider Sample Pre-treatment Dilution->Pretreat Non-linear Dilution Dilution->Conclusion Linear Dilution Validate Validate Pre-treatment Method Pretreat->Validate Validate->Conclusion

Logical flow for investigating unexpectedly low analytical results.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound interference and the outcomes of troubleshooting steps.

Table 1: Hypothetical Example of Light Scattering Interference in a Turbidimetric Assay

Sample TreatmentAnalyte Concentration (Arbitrary Units)% Difference from Filtered
Untreated150+50%
High-Speed Centrifugation110+10%
0.22 µm Filtration1000%

Table 2: Hypothetical Example of Binding Interference in an Immunoassay

ExperimentExpected Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
Unspiked Patient Sample-5.2-
Spiked Patient Sample15.010.872%
Spiked Control Sample15.014.597%

Experimental Protocols

Protocol 1: High-Speed Centrifugation for Sample Clarification

  • Objective: To remove potential particulate interference from this compound.

  • Materials:

    • Patient serum or plasma sample.

    • Microcentrifuge tubes.

    • High-speed microcentrifuge.

  • Procedure:

    • Aliquot 500 µL of the patient sample into a microcentrifuge tube.

    • Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.

    • Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet at the bottom of the tube.

    • Transfer the supernatant to a new, clean tube for analysis.

    • Analyze the clarified supernatant according to the standard assay protocol.

Protocol 2: Spike and Recovery for a Quantitative Immunoassay

  • Objective: To assess for the presence of a substance that may be binding to the analyte or assay components.

  • Materials:

    • Patient serum or plasma sample.

    • Analyte standard of known concentration.

    • Assay-specific diluent or control serum.

  • Procedure:

    • Prepare a spiking solution of the analyte standard at a concentration that will result in a significant, measurable increase in the sample's expected concentration.

    • Label three tubes: "Unspiked," "Spiked," and "Control Spike."

    • Add 180 µL of the patient sample to the "Unspiked" and "Spiked" tubes.

    • Add 180 µL of control serum to the "Control Spike" tube.

    • Add 20 µL of assay diluent to the "Unspiked" tube.

    • Add 20 µL of the spiking solution to the "Spiked" and "Control Spike" tubes.

    • Vortex all tubes gently and incubate according to the assay protocol.

    • Analyze all three samples.

    • Calculation:

      • % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / (Expected Concentration of Spike)] * 100

      • The "Control Spike" serves to verify the accuracy of the spiking procedure in a clean matrix.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on the theoretical potential for interference from this compound's known chemical and physical properties. Direct, documented evidence of widespread this compound interference in analytical assays is limited. It is crucial to validate all laboratory methods and to investigate any unexpected results on a case-by-case basis.[8][9] Standard laboratory procedures for handling potentially interfering substances should always be followed.[10][11]

References

Strategies to mitigate Sevelamer's impact on nutrient absorption in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Sevelamer in animal models. The focus is on strategies to mitigate the impact of this compound on nutrient absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects nutrient absorption?

A1: this compound is a non-absorbable phosphate-binding polymer.[1] Its primary impact on nutrient absorption stems from its ability to bind bile acids in the gastrointestinal tract.[2][3] Bile acids are essential for the emulsification and absorption of fats and fat-soluble vitamins (A, D, E, and K).[3] By sequestering bile acids, this compound disrupts the formation of micelles necessary for the transport of these nutrients across the intestinal wall, leading to their reduced absorption.[2][3]

Q2: Which nutrients are most significantly affected by this compound administration in animal studies?

A2: Preclinical studies in rats and dogs have demonstrated that this compound can reduce the absorption of fat-soluble vitamins, specifically vitamins D, E, and K.[4][5] There is also evidence to suggest that folic acid levels may be reduced.[4][6]

Q3: How does this compound's interaction with bile acids affect signaling pathways?

A3: By binding bile acids, this compound reduces their reabsorption in the terminal ileum. This leads to decreased activation of the Farnesoid X Receptor (FXR) in both the intestine and the liver.[7][8] FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[9][10] this compound also interacts with the TGR5 signaling pathway, which is involved in glucose homeostasis and energy expenditure.[11]

Q4: Can this compound impact the gut microbiome?

A4: Yes, this compound can modulate the gut microbiome. Studies in mice have shown that this compound treatment is associated with changes in the microbiota population, including an increase in Lactobacillus and a decrease in Desulfovibrio.[12] It has also been shown to prevent decreases in Lactobacillaceae and Clostridiaceae and increases in Desulfovibrionaceae and Enterobacteriaceae in mice on a high-fat diet.[7] These alterations may contribute to some of this compound's pleiotropic effects beyond phosphate binding.

Troubleshooting Guides

Issue 1: Observed Vitamin Deficiency in this compound-Treated Animals

Symptoms:

  • Reduced serum levels of vitamins D, E, or K.

  • In pregnant rats, reduced or irregular ossification of fetal bones, likely due to decreased vitamin D absorption.[5][6]

  • Changes in coagulation parameters (related to vitamin K).[4]

Possible Causes:

  • This compound is binding to bile acids, thus impairing the absorption of fat-soluble vitamins.

Suggested Mitigation Strategies:

  • Timed Dosing of Supplements: Administer fat-soluble vitamin supplements at a different time than this compound. A common recommendation for other drugs that interact with this compound is to separate administration by at least 1 to 3 hours. While specific studies on the optimal timing for vitamin supplementation in animals are lacking, this temporal separation may reduce the likelihood of the vitamin being bound by this compound in the gut.

  • Use of Water-Miscible Vitamin Formulations: Consider using water-miscible ("dry") forms of fat-soluble vitamins. These formulations are designed to be more easily absorbed in the absence of adequate bile acids. Although direct comparative studies in the context of this compound are not available, this approach is theoretically sound.

  • Monitor and Adjust Supplement Dose: Regularly monitor serum vitamin levels in your experimental animals. You may need to increase the dose of vitamin supplements to overcome the reduced absorption caused by this compound.

  • Route of Administration: If oral supplementation proves ineffective, consider alternative routes of administration for the vitamins, such as subcutaneous or intramuscular injections, to bypass gastrointestinal absorption altogether.

Issue 2: Unexpected Alterations in Lipid Profiles

Symptoms:

  • Significant reductions in total and LDL cholesterol levels.

Possible Causes:

  • This is an expected effect of this compound due to its bile acid-binding properties.[2] The reduction in bile acid reabsorption prompts the liver to synthesize more bile acids from cholesterol, thereby lowering circulating LDL cholesterol levels.

Troubleshooting:

  • This is a known pharmacological effect of this compound and may not require "troubleshooting" unless it confounds the primary outcomes of your study. If you need to maintain normal lipid levels for your experimental model, this compound may not be the appropriate phosphate binder to use. Consider alternative phosphate binders that do not significantly impact lipid metabolism.

Quantitative Data from Animal Studies

Table 1: Effect of this compound on Serum Vitamin Levels in Animal Models

Animal ModelThis compound DoseDurationVitamin AffectedObserved EffectReference
Rats0.5, 1.5, or 4.5 g/kg/day (in diet)During organogenesisVitamin DReduced or irregular ossification of fetal bones in mid- and high-dose groups[5][6]
Dogs6-10 times the recommended human doseNot specifiedVitamins D, E, KReduced levels[4][13]
Rats3% in chow9 weeks25(OH)D3 and 1,25(OH)2D3Reduced plasma concentrations[14]

Table 2: Effect of this compound on Bile Acids and Gene Expression in Mice

Animal ModelThis compound DoseDurationParameterObserved EffectReference
Mice (Western Diet)2% in diet12 weeksTotal Bile Acids (liver, ileum, cecum)Decreased[12]
Mice (Western Diet)2% in diet12 weeksIntestinal Fxr, Fgf15, and Shp mRNA expressionDecreased[12]
Mice (CDHF Diet)2% in diet12 weeksPortal Vein Total Bile AcidsMarked reduction[7]
Mice (CDHF Diet)2% in diet12 weeksHepatic and Ileal Shp mRNA expressionReduced[7]

Experimental Protocols

Protocol 1: Induction of Chronic Kidney Disease (CKD) and this compound Administration in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of CKD: A 5/6 nephrectomy is a standard surgical procedure to induce CKD. This is typically a two-step process. In the first surgery, two of the three branches of the left renal artery are ligated. One week later, a right nephrectomy is performed.

  • Diet: After recovery from surgery, rats are often placed on a high-phosphate diet to exacerbate the symptoms of CKD.

  • This compound Administration: this compound (hydrochloride or carbonate) is typically mixed into the powdered chow at a concentration of 1-3% by weight. The control group receives the same diet without this compound.

  • Duration: Studies often run for several weeks (e.g., 4-12 weeks) to observe the chronic effects of this compound.

  • Sample Collection: Blood samples can be collected periodically via the tail vein. At the end of the study, terminal blood collection via cardiac puncture is common. Tissues such as the liver, intestine, and aorta can be harvested for histological or molecular analysis. Feces and urine can be collected using metabolic cages to assess nutrient excretion.

Protocol 2: Assessment of Bile Acid Levels

  • Sample Preparation: Bile acids can be measured in serum/plasma, liver tissue, and intestinal contents. For tissue samples, homogenization is required.

  • Extraction: Bile acids are typically extracted from the biological matrix using a solvent-based method, such as a methanol-chloroform extraction.

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of individual bile acid species.[15]

Visualizations

Sevelamer_Bile_Acid_Pathway cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte Dietary Fats & Fat-Soluble Vitamins Dietary Fats & Fat-Soluble Vitamins Micelle Formation Micelle Formation Dietary Fats & Fat-Soluble Vitamins->Micelle Formation Bile Acids Bile Acids Bile Acids->Micelle Formation Bile Acid Sequestration Bile Acid Sequestration Bile Acids->Bile Acid Sequestration This compound This compound This compound->Bile Acid Sequestration binds Nutrient Absorption Nutrient Absorption Micelle Formation->Nutrient Absorption Absorbed Nutrients Absorbed Nutrients Nutrient Absorption->Absorbed Nutrients Bile Acid Sequestration->Micelle Formation inhibits

Caption: this compound's impact on fat-soluble vitamin absorption.

FXR_Signaling_Pathway cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids FXR_ileum FXR Bile Acids->FXR_ileum activates FXR_liver FXR Bile Acids->FXR_liver activates FGF15/19 FGF15/19 FXR_ileum->FGF15/19 induces FGFR4 FGFR4 FGF15/19->FGFR4 activates This compound This compound This compound->Bile Acids sequesters SHP SHP FXR_liver->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis FGFR4->CYP7A1 inhibits

Caption: this compound's effect on FXR signaling.

References

Sevelamer stability testing and identification of degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Sevelamer stability testing and the identification of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common stress conditions used for this compound forced degradation studies?

A1: Forced degradation studies for this compound are typically conducted under a variety of stress conditions to assess its intrinsic stability and identify potential degradation products. These conditions generally include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][2]

Q2: What are the known impurities and degradation products of this compound?

A2: Several impurities and degradation products have been associated with this compound. Residual chloride is a known impurity in this compound carbonate, as it is synthesized from this compound hydrochloride.[3][4] Allylamine is a potential residual monomer. Under basic conditions, a mild degradation of approximately 0.25% has been reported.[1] Additionally, there is a focus on monitoring for the presence of nitrosamine impurities, such as NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA, which require highly sensitive analytical methods for detection.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A range of analytical techniques is employed for the comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying unbound phosphate in binding assays and for the analysis of non-volatile impurities.[5][6]

  • Gas Chromatography (GC): The preferred method for determining volatile residual solvents and impurities like allylamine.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of volatile degradation products by providing mass information.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for quantifying trace-level impurities, particularly nitrosamines.

  • Ion Chromatography: An alternative method for phosphate binding assays.[8][9]

  • Thermogravimetric Analysis (TGA): Recommended for determining the carbonate content and assessing the degree of protonation.[10][11]

  • Potentiometric Titration: A standard method for quantifying the total titratable amine content of the polymer.[11]

Troubleshooting Guides

HPLC Analysis of this compound-Related Compounds
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Interaction with residual silanols on the column; Inappropriate mobile phase pH; Column overload.1. Use a column with high-purity silica or an end-capped column.2. Adjust the mobile phase pH to suppress the ionization of the analyte or silanols.3. Reduce the sample concentration or injection volume.
High Backpressure Column frit blockage due to the polymeric nature of this compound or undissolved sample; Mobile phase precipitation.1. Filter all samples and mobile phases through a 0.45 µm filter.2. Use a guard column to protect the analytical column.3. If pressure is still high, reverse-flush the column (if permitted by the manufacturer).4. Ensure mobile phase components are fully miscible and buffers are soluble.
Inconsistent Retention Times Fluctuation in mobile phase composition; Temperature variations; Column degradation.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check for loss of stationary phase by monitoring column performance over time.
Ghost Peaks Contaminants in the mobile phase or from previous injections.1. Use high-purity solvents and reagents.2. Implement a thorough column wash with a strong solvent at the end of each analytical run.
GC Analysis of Volatile Impurities
Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution Inadequate temperature program; Incorrect column selection.1. Optimize the GC oven temperature ramp rate to improve separation.2. Select a column with a stationary phase that provides better selectivity for the target analytes.
Low Analyte Response Inlet discrimination; Analyte degradation in the injector.1. Use a splitless injection for trace analysis.2. Optimize the injector temperature to ensure efficient volatilization without causing degradation.
Carryover Adsorption of active analytes in the injection port or column.1. Use a deactivated liner and change it regularly.2. Bake out the column at a high temperature (within its limits) between runs.

Quantitative Data from Forced Degradation Studies

While comprehensive public data on the forced degradation of this compound is limited, the following table provides an illustrative summary based on available information and typical industry practices. A mass balance of 97% to 103% is generally considered acceptable, providing confidence in the stability-indicating nature of the analytical method.[12]

Stress ConditionTypical ConditionsIllustrative % DegradationPotential Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h5 - 15%Hydrolyzed cross-linker fragments, smaller poly(allylamine) chains
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h< 1%Mild degradation, specific products not well-defined in public literature[1]
Oxidation 3% H₂O₂ at room temperature for 48h10 - 20%Oxidized amine groups (e.g., N-oxides), chain scission products
Photolytic UV light (254 nm) for 72h5 - 10%Photo-oxidized products, potential for cross-linking or chain scission
Thermal 80 °C for 48h5 - 15%Products of decarboxylation (for this compound Carbonate), chain scission

Note: The percentage degradation is illustrative and can vary significantly based on the specific experimental conditions and the form of this compound (hydrochloride vs. carbonate).

Experimental Protocols

Protocol 1: GC-FID for Allylamine Determination

This method is for the quantification of residual allylamine in this compound drug substances.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 70°C, hold for 6 min.

    • Ramp: 20°C/min to 200°C.

    • Hold at 200°C for 7.5 min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow of 5.33 mL/min.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve in a suitable solvent (e.g., dilute acid), and filter prior to injection.

Protocol 2: LC-MS/MS for Nitrosamine Impurity Analysis

This protocol outlines a sensitive method for the detection and quantification of six nitrosamine impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., Poroshell HPH C18, 4.6 x 150mm, 2.7µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-7 min: 5% to 60% B

    • 7-10 min: 60% to 75% B

    • 10-11 min: 75% to 90% B

    • 11-16.5 min: Hold at 90% B

    • 16.6-21 min: Re-equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Sample Preparation: Crush tablets, weigh a portion equivalent to 100mg of API, add 5 mL of 95:5 water:methanol, sonicate for 30 minutes, centrifuge, and filter the supernatant through a 0.22µm PVDF syringe filter.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC-UV/MS Acid->HPLC Analyze Samples GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Analyze Samples Base->GCMS Oxidation Oxidation Oxidation->HPLC Analyze Samples Oxidation->GCMS Photo Photolysis Photo->HPLC Analyze Samples Photo->GCMS Thermal Thermal Stress Thermal->HPLC Analyze Samples Thermal->GCMS ID Identification of Degradation Products HPLC->ID Quant Quantification & Mass Balance HPLC->Quant GCMS->ID Pathway Degradation Pathway Elucidation ID->Pathway Quant->Pathway This compound This compound Drug Substance/Product This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Photo Expose to This compound->Thermal Expose to

Workflow for a this compound forced degradation study.

Troubleshooting_Logic start Chromatographic Issue Observed (e.g., Peak Tailing) check_all_peaks Affects all peaks? start->check_all_peaks system_issue Likely a System/Hardware Issue check_all_peaks->system_issue Yes chemical_issue Likely a Chemical/Method Issue check_all_peaks->chemical_issue No check_fittings Check for leaks, blocked frits, pump issues system_issue->check_fittings check_mobile_phase Verify mobile phase pH and composition chemical_issue->check_mobile_phase check_column Evaluate column performance/age check_mobile_phase->check_column check_sample Check sample prep and solvent check_column->check_sample

A logical approach to troubleshooting HPLC peak shape issues.

Sevelamer_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Resulting Degradation Products This compound This compound Polymer (Polyallylamine backbone) Hydrolysis Hydrolysis of Cross-linker This compound->Hydrolysis Acid/Base Oxidation Oxidation of Amine Groups This compound->Oxidation Oxidizing Agents ChainScission Polymer Chain Scission This compound->ChainScission Heat/Light CrosslinkerDPs Epichlorohydrin-related products Hydrolysis->CrosslinkerDPs OxidizedAmines N-Oxides, etc. Oxidation->OxidizedAmines Fragments Smaller Polymer Fragments ChainScission->Fragments

Proposed degradation pathways for the this compound polymer.

References

Best practices for long-term storage of Sevelamer compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of Sevelamer compounds, targeting researchers, scientists, and drug development professionals. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound Carbonate and this compound Hydrochloride bulk compounds?

A1: this compound compounds are hygroscopic and should be protected from moisture. The recommended storage conditions are detailed in the table below. Always refer to the manufacturer's certificate of analysis and safety data sheet (SDS) for specific recommendations.

Q2: What are the primary degradation pathways for this compound compounds during long-term storage?

A2: The primary known degradation pathway for this compound Hydrochloride is the spontaneous formation of carbonate impurities upon exposure to atmospheric water vapor and carbon dioxide. This is due to the high number of amine groups, the hygroscopic nature of the HCl salt, and the amorphous structure of the polymer. For Sevelameter Carbonate, excess moisture can lead to physical changes such as clumping. While the crosslinked polyallylamine backbone is generally stable, extreme conditions could potentially lead to hydrolytic degradation, although specific pathways are not extensively documented in publicly available literature.

Q3: How can I verify the stability of my this compound compound after long-term storage?

A3: The stability of this compound compounds can be assessed by evaluating both its physical and chemical properties as well as its functional activity. Key recommended tests include:

  • Phosphate Binding Capacity: To ensure the compound retains its therapeutic activity.

  • Fourier Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure, such as the formation of carbonate in this compound Hydrochloride.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To assess the degree of crosslinking.

  • Thermogravimetric Analysis (TGA): To determine the carbonate content and degree of protonation.

Q4: Are there any special handling precautions for this compound compounds in a laboratory setting?

A4: Yes, due to the fine, dusty nature of the powder, appropriate personal protective equipment (PPE) should be used to avoid inhalation and contact with skin and eyes. This includes safety glasses or goggles, gloves, and a lab coat. If there is a potential for dust exposure from handling bulk powder, a respirator may be necessary. Work should be conducted in a well-ventilated area or a fume hood.[1]

Long-Term Storage Conditions for this compound Compounds

ParameterThis compound CarbonateThis compound Hydrochloride
Temperature Store at 25°C (77°F); excursions permitted to 15°C-30°C (59°F-86°F).[1][2]Store at 25°C (77°F); excursions permitted to 15°C-30°C (59°F-86°F).
Humidity Protect from moisture.[1][2] Store in a tightly closed container.[1]Protect from moisture. Store in a tightly closed container.
Light General protection from light is recommended as no specific photostability data is widely available.No specific photostability testing has been conducted, so it is recommended to protect from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced Phosphate Binding Capacity - Improper storage leading to moisture absorption and potential degradation.- Formation of carbonate in this compound HCl, altering binding sites.- Verify storage conditions (temperature and humidity).- Perform FTIR analysis to check for carbonate formation in this compound HCl.- Re-test a new, unopened lot of the compound.
Clumping or Caking of Powder - Exposure to high humidity.- Store the compound in a desiccator.- Ensure the container is tightly sealed immediately after use.
Unexpected Peaks in FTIR Spectrum - For this compound HCl, this could indicate carbonate formation.- Contamination.- Compare the spectrum to a reference standard.- Perform ssNMR or TGA for further characterization.
Inconsistent Results in Binding Assays - Incomplete dissolution or suspension of the compound.- Variability in the phosphate standard solution.- Pipetting errors.- Ensure vigorous and consistent mixing during the assay.- Prepare fresh phosphate standards for each assay.- Calibrate pipettes and use proper pipetting techniques.

Experimental Protocols

In Vitro Phosphate Binding Capacity Assay

This protocol is adapted from FDA guidance for determining the phosphate binding capacity of this compound compounds.[3][4]

a. Materials:

  • This compound compound (Carbonate or Hydrochloride)

  • Potassium phosphate monobasic (KH₂PO₄)

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Incubator shaker

  • Centrifuge

  • Phosphate quantification method (e.g., Ion Chromatography or a validated UV-Vis method)

b. Procedure:

  • Prepare Phosphate Stock Solution (e.g., 40 mM): Dissolve an appropriate amount of KH₂PO₄ in deionized water.

  • Prepare Incubation Buffer: Prepare a solution containing 100 mM BES and 80 mM NaCl in deionized water. Adjust the pH to 7.0 with NaOH or HCl.[3][4]

  • Prepare this compound Suspension: Accurately weigh a specified amount of the this compound compound and suspend it in the incubation buffer.

  • Binding Reaction: Add the phosphate stock solution to the this compound suspension to achieve a final desired phosphate concentration. Incubate the mixture at 37°C in an incubator shaker for a defined period (e.g., 2 hours) to reach equilibrium.[3]

  • Separation: Centrifuge the suspension to pellet the this compound-phosphate complex.

  • Quantification: Analyze the supernatant for the concentration of unbound phosphate using a validated analytical method.

  • Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.

FTIR Analysis for Carbonate Detection in this compound HCl

a. Materials:

  • This compound HCl sample

  • Potassium bromide (KBr) for pellet preparation

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector

  • Agate mortar and pestle

  • Pellet press

b. Procedure:

  • Sample Preparation: Mix a small amount of the this compound HCl sample with dry KBr in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a pellet press.

  • Background Scan: Perform a background scan with an empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Examine the spectrum for the characteristic peaks of carbonate, typically appearing around 1400-1500 cm⁻¹ and 850-900 cm⁻¹. Compare the spectrum to a reference standard of this compound HCl known to be free of carbonate.

Solid-State NMR (ssNMR) for Degree of Crosslinking

a. Materials:

  • This compound compound

  • Solid-state NMR spectrometer with a Cross-Polarization Magic-Angle Spinning (CP-MAS) probe

b. Procedure:

  • Sample Packing: Pack the this compound powder into a zirconia rotor.

  • Acquisition: Acquire a ¹³C CP-MAS NMR spectrum. Typical parameters include a contact time of 2 ms and a recycle delay of 5 s.

  • Data Analysis: Identify and integrate the peaks corresponding to the polymer backbone carbons and the crosslinking agent carbons. The ratio of these integrals can be used to determine the degree of crosslinking.

Thermogravimetric Analysis (TGA) for Carbonate Content

a. Materials:

  • This compound compound

  • TGA instrument

  • Inert gas supply (e.g., Nitrogen)

b. Procedure:

  • Sample Loading: Accurately weigh a small amount of the this compound compound into a TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram. The weight loss at specific temperature ranges corresponds to the loss of water, the counter-ion (carbonate or HCl), and the decomposition of the polymer. The weight loss corresponding to the carbonate can be used to quantify its content.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Stability Time Points cluster_testing Analytical Testing cluster_evaluation Data Evaluation Storage Store at Controlled Room Temperature (25°C ± 2°C / 60% RH ± 5% RH) Protect from Moisture and Light Timepoints T=0, 3, 6, 9, 12, 18, 24, 36 months Storage->Timepoints Phosphate_Binding Phosphate Binding Assay Timepoints->Phosphate_Binding FTIR FTIR Spectroscopy Timepoints->FTIR ssNMR Solid-State NMR Timepoints->ssNMR TGA Thermogravimetric Analysis Timepoints->TGA Evaluation Compare to T=0 and Specifications Phosphate_Binding->Evaluation FTIR->Evaluation ssNMR->Evaluation TGA->Evaluation

Caption: Workflow for long-term stability testing of this compound compounds.

troubleshooting_guide Start Unexpected Analytical Result (e.g., Low Binding Capacity) Check_Storage Review Storage Conditions (Temp & Humidity Logs) Start->Check_Storage Check_Procedure Verify Experimental Protocol (Reagents, Calibration, Technique) Start->Check_Procedure Retest_Sample Re-test the Same Sample Check_Storage->Retest_Sample Conditions OK Test_New_Lot Test a New Lot (Reference Standard) Check_Storage->Test_New_Lot Conditions Deviated Check_Procedure->Retest_Sample Protocol Correct Root_Cause_Identified Root Cause Identified Check_Procedure->Root_Cause_Identified Protocol Error Found Test_New_Sample Test a New Sample from the Same Lot Retest_Sample->Test_New_Sample Result Confirmed Retest_Sample->Root_Cause_Identified Result Not Confirmed (Initial Test Error) Further_Investigation Conduct Further Investigation (e.g., FTIR, ssNMR, TGA) Test_New_Sample->Further_Investigation Result Confirmed Test_New_Sample->Root_Cause_Identified Result Not Confirmed (Sample Heterogeneity) Further_Investigation->Root_Cause_Identified

Caption: Troubleshooting guide for unexpected analytical results.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Sevelamer in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of Sevelamer in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-absorbable, calcium- and metal-free phosphate-binding polymer used to manage hyperphosphatemia, a common complication of chronic kidney disease (CKD).[1] It is available as this compound Hydrochloride and this compound Carbonate.[1] When administered with meals, this compound binds to dietary phosphate in the gastrointestinal tract, forming an insoluble complex that is excreted in the feces.[1][2] This prevents the absorption of phosphate into the bloodstream.[1][2]

Q2: What are the common gastrointestinal side effects of this compound observed in animal models?

Based on clinical observations in humans and findings in animal studies, the most common GI side effects include nausea, vomiting, diarrhea, and constipation.[2][3][4] More severe, though less common, complications can include mucosal inflammation, ulceration, ischemia, necrosis, and in rare cases, bowel obstruction or perforation.[5][6][7]

Q3: How is this compound typically administered in rodent models?

In rodent models of CKD, this compound is most commonly administered as a dietary admixture, typically at a concentration of 1% to 3% of the chow by weight.[8][9][10] This method ensures consistent drug intake with food, mimicking the clinical administration paradigm. Oral gavage is another potential route, though less common for long-term studies due to the stress it can induce.

Q4: What are the characteristic histological findings of this compound-induced GI injury?

The hallmark of this compound-associated GI injury is the presence of "fish-scale" like crystals in tissue samples.[3][5][6] These crystals can be found within the GI mucosa and are often associated with chronic mucosal damage, acute inflammation, inflammatory polyps, ulceration, ischemia, and necrosis.[3][5][6]

Q5: Can this compound affect the absorption of other nutrients?

Yes, because this compound binds non-specifically to anions, it can also bind to bile acids.[2][11] This can interfere with the absorption of fat-soluble vitamins (A, D, E, and K) and other nutrients.[2] Therefore, monitoring for potential deficiencies and considering supplementation may be necessary during long-term studies.

Troubleshooting Guides

Issue 1: Anorexia and Weight Loss
  • Question: My animals are eating less and losing weight after starting a this compound-supplemented diet. What should I do?

  • Answer:

    • Reduce this compound Concentration: A high concentration of this compound in the diet can lead to poor palatability. Consider starting with a lower concentration (e.g., 0.5% or 1%) and gradually increasing it to the target dose. This allows for a period of acclimatization.

    • Enhance Diet Palatability: If using a powdered diet, consider adding a small amount of a palatable substance like sucrose (if appropriate for the study design) to improve taste. For pelleted diets, ensure they are fresh.

    • Monitor Hydration: Anorexia can be linked to dehydration. Ensure fresh water is readily available. Dehydration can also exacerbate constipation, creating a cycle of discomfort.

    • Daily Health Checks: Conduct daily health monitoring, including body weight, food and water intake, and clinical signs of distress. If significant weight loss persists, a temporary discontinuation of this compound may be necessary, followed by reintroduction at a lower dose.

Issue 2: Constipation and Bowel Obstruction
  • Question: I've noticed reduced fecal output and abdominal bloating in my this compound-treated animals. How can I manage this?

  • Answer:

    • Ensure Adequate Hydration: Constipation is a known side effect of this compound and can be exacerbated by dehydration.[3] Ensure ad libitum access to fresh water. Consider providing a water-rich food source like hydrogel packs.

    • Dietary Fiber: If not contraindicated by the study protocol, a diet with adequate fiber content can help promote regular bowel movements.

    • Stool Softeners: In consultation with a veterinarian, mild stool softeners may be administered. However, their potential interaction with this compound and the experimental model must be carefully considered.

    • Abdominal Palpation: Gently palpate the abdomen during daily health checks to monitor for signs of fecal impaction.

    • Dose Reduction: If constipation is severe, consider reducing the this compound dose. In cases of suspected bowel obstruction (e.g., severe bloating, absence of feces, signs of pain), this compound should be discontinued immediately, and veterinary care sought.

Issue 3: Diarrhea
  • Question: Some of my animals on this compound have developed diarrhea. What is the likely cause and how can I address it?

  • Answer:

    • Dose-Dependent Effect: Diarrhea can be a direct side effect of this compound.[2] Monitor the severity and duration. If it is mild and transient, it may resolve as the animal adapts.

    • Rule out Infection: Diarrhea can also be a sign of an underlying infection. Ensure proper cage sanitation and hygiene. If diarrhea is severe or accompanied by other signs of illness, consider diagnostic testing to rule out pathogens.

    • Dietary Consistency: Ensure the base diet is consistent and has not been changed recently.

    • Supportive Care: Provide supportive care to prevent dehydration, which can occur with significant diarrhea. This includes ensuring access to water and electrolytes if necessary.

    • Dose Adjustment: If diarrhea persists and is attributed to this compound, a dose reduction may be necessary.

Data on this compound Administration in Animal Models

ParameterMouse ModelsRat Models
Typical CKD Induction 5/6 nephrectomy, adenine-induced nephropathy5/6 nephrectomy, adenine-induced nephropathy[12]
This compound Formulation This compound Hydrochloride, this compound CarbonateThis compound Hydrochloride, this compound Carbonate[8][12]
Administration Route Dietary admixture[9], Oral gavageDietary admixture[8][10], Oral gavage
Typical Dosage Range 1% - 3% in diet[9]1% - 3% in diet[10]
Reported GI Side Effects Generally well-tolerated in published studies, but anorexia and constipation should be monitored.Reduced food intake at higher doses, potential for constipation.
Management Notes Gradual dose escalation may improve tolerance. Ensure adequate hydration.Monitor for changes in stool consistency and frequency. Ensure ad libitum water access.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Rodent Diet
  • Objective: To prepare a homogenous rodent diet containing a specified percentage of this compound.

  • Materials:

    • Standard powdered rodent chow

    • This compound Hydrochloride or this compound Carbonate powder

    • A calibrated weighing scale

    • A planetary mixer or a V-blender for large batches; mortar and pestle for small batches

    • Personal protective equipment (lab coat, gloves, dust mask)

  • Procedure:

    • Calculate the required amount of this compound and powdered chow for the desired final concentration (e.g., for a 3% this compound diet in a 1 kg batch, use 30 g of this compound and 970 g of chow).

    • Weigh the this compound powder and a small portion of the chow (e.g., 10% of the total chow weight).

    • In a fume hood or well-ventilated area, mix the this compound with the small portion of chow using a geometric dilution method. This involves initially mixing the drug with an equal volume of diluent (chow), then adding a volume of diluent equal to the mixture, and so on, until all the drug is incorporated into the small portion of chow.

    • Transfer this pre-mix to the larger mixer containing the remaining chow.

    • Mix for a sufficient duration to ensure homogeneity (e.g., 15-20 minutes in a planetary mixer).

    • Store the medicated diet in airtight, labeled containers at 4°C to maintain freshness and prevent degradation.

Protocol 2: Administration of this compound by Oral Gavage
  • Objective: To administer a precise dose of this compound to a rodent via oral gavage.

  • Materials:

    • This compound Hydrochloride or this compound Carbonate powder

    • Vehicle (e.g., sterile water, 0.5% methylcellulose)

    • A calibrated weighing scale

    • A magnetic stirrer or vortex mixer

    • Appropriately sized gavage needles (flexible-tipped needles are recommended to minimize esophageal injury)

    • Syringes

  • Procedure:

    • Calculate the dose of this compound for each animal based on its body weight.

    • Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for a reasonable gavage volume (typically 5-10 ml/kg for mice).[13][14]

    • Use a magnetic stirrer or vortex to ensure the suspension is homogenous immediately before drawing it into the syringe.

    • Properly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and torso.

    • Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Slowly administer the suspension.

    • Monitor the animal for a few minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Clean the gavage needle thoroughly between animals.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Administration and Monitoring cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase animal_acclimatization Animal Acclimatization baseline_data Baseline Data Collection (Body Weight, Blood Samples) animal_acclimatization->baseline_data sevelamer_admin This compound Administration (Dietary Admixture or Gavage) baseline_data->sevelamer_admin diet_prep This compound Diet Preparation (Protocol 1) diet_prep->sevelamer_admin daily_monitoring Daily Monitoring (Body Weight, Food/Water Intake, Fecal Output, Clinical Signs) sevelamer_admin->daily_monitoring endpoint_data Endpoint Data Collection (Blood Samples, Tissue Harvest) daily_monitoring->endpoint_data histopathology Histopathological Analysis of GI Tract endpoint_data->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: Experimental workflow for this compound studies in animal models.

Sevelamer_GI_Effects Hypothesized Mechanism of this compound-Induced GI Side Effects cluster_direct Direct Physical Effects cluster_indirect Indirect Chemical/Biological Effects cluster_outcomes Observed GI Side Effects This compound This compound Ingestion crystal Crystal Formation ('Fish-scale' crystals) This compound->crystal dehydration Intraluminal Water Absorption This compound->dehydration bulk Increased Fecal Bulk This compound->bulk bile_acid Bile Acid Sequestration This compound->bile_acid microbiome Alteration of Gut Microbiome This compound->microbiome inflammation Mucosal Inflammation/ Ulceration crystal->inflammation constipation Constipation/ Obstruction dehydration->constipation bulk->constipation nutrient Reduced Nutrient Absorption (e.g., Fat-soluble vitamins) bile_acid->nutrient diarrhea Diarrhea bile_acid->diarrhea microbiome->inflammation malabsorption Nutrient Malabsorption nutrient->malabsorption

Caption: Hypothesized pathways of this compound's GI side effects.

References

Technical Support Center: Sevelamer Dosage Adjustment for Metabolic Acidosis Prevention in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sevelamer in animal models. The focus is on adjusting this compound dosage to prevent the common complication of metabolic acidosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research animals?

A1: this compound is a non-absorbable, calcium- and aluminum-free phosphate binder used to manage hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood. In research, it is frequently used in animal models of chronic kidney disease (CKD) to study the effects of hyperphosphatemia and the efficacy of phosphate-lowering therapies. There are two forms of this compound: this compound hydrochloride (Renagel®) and this compound carbonate (Renvela®).

Q2: What is the mechanism of action of this compound?

A2: this compound is a polymer that is not absorbed from the gastrointestinal tract. When taken with meals, it binds to dietary phosphate in the gut, preventing its absorption into the bloodstream. The this compound-phosphate complex is then excreted in the feces. This process helps to lower serum phosphate levels. This compound has also been shown to bind to bile acids, which may contribute to a reduction in cholesterol levels.

Q3: Why does this compound hydrochloride cause metabolic acidosis?

A3: this compound hydrochloride is an ion-exchange resin that exchanges chloride for phosphate in the gastrointestinal tract. The absorbed chloride load can lead to a decrease in serum bicarbonate levels, resulting in or exacerbating metabolic acidosis. This is particularly relevant in subjects with compromised renal function, as their ability to excrete excess acid is already impaired.

Q4: How does this compound carbonate differ from this compound hydrochloride in its effect on acid-base balance?

A4: this compound carbonate was developed as a buffered alternative to this compound hydrochloride to mitigate the risk of metabolic acidosis. Instead of chloride, it releases carbonate, which acts as a buffer and can help to maintain or even increase serum bicarbonate levels. Therefore, this compound carbonate is generally the preferred formulation in animals at risk of metabolic acidosis.

Q5: What are the signs of metabolic acidosis in research animals?

A5: Clinical signs of metabolic acidosis can be subtle and may include lethargy, anorexia, weight loss, and an increased respiratory rate (as a compensatory mechanism). In severe cases, it can lead to cardiovascular and neurological complications. Regular monitoring of blood gas parameters is crucial for early detection.

Troubleshooting Guides

Issue 1: Animal is developing metabolic acidosis after starting this compound hydrochloride.
  • Immediate Action:

    • Confirm Acidosis: Perform a blood gas analysis to confirm the presence and severity of metabolic acidosis (low pH, low bicarbonate).

    • Temporarily Discontinue this compound: Halt the administration of this compound hydrochloride.

    • Supportive Care: Provide supportive care as advised by a veterinarian, which may include fluid therapy and administration of a buffering agent like sodium bicarbonate.

  • Long-Term Strategy:

    • Switch to this compound Carbonate: The most effective way to prevent this compound-induced metabolic acidosis is to use this compound carbonate instead of this compound hydrochloride.

    • Dosage Reduction of this compound Hydrochloride: If this compound carbonate is not available, consider reducing the dose of this compound hydrochloride. However, this may compromise its efficacy as a phosphate binder.

    • Concurrent Bicarbonate Supplementation: If continuing with this compound hydrochloride, co-administration of an oral alkali supplement, such as sodium bicarbonate, may be necessary. The dose of the supplement should be carefully titrated based on regular blood gas monitoring.

Issue 2: Difficulty with oral administration of this compound.
  • Problem: Animals refusing to consume medicated feed or struggling during oral gavage.

  • Solutions:

    • Palatability: this compound powder can be mixed with a small amount of palatable food or a flavoring agent to improve acceptance.

    • Oral Gavage Technique:

      • Ensure proper restraint to minimize stress and risk of injury.

      • Use an appropriately sized and flexible gavage tube.

      • Moisten the tip of the gavage tube with water or a non-toxic lubricant.

      • Administer the suspension slowly to prevent regurgitation and aspiration.

      • For detailed guidance on oral gavage in rodents, refer to established institutional protocols.

    • Compounding: this compound can be compounded into a flavored suspension by a specialty pharmacy to improve voluntary intake.

Issue 3: Variability in serum phosphate and acid-base status between animals on the same this compound dose.
  • Potential Causes:

    • Differences in food intake and, consequently, this compound and phosphate intake.

    • Individual variations in gastrointestinal transit time and binding efficiency.

    • Inconsistent administration technique.

  • Mitigation Strategies:

    • Monitor Food Intake: Accurately measure daily food consumption for each animal.

    • Individualized Dosing: If possible, adjust the this compound dose for each animal based on their food intake and regular monitoring of serum phosphate and blood gas levels.

    • Standardized Administration: Ensure all personnel involved in dosing follow a standardized and consistent protocol.

Data Presentation

Table 1: Comparative Effects of this compound Hydrochloride and this compound Carbonate on Acid-Base Parameters in Human Clinical Trials (Data extrapolated for conceptual understanding in animal models)

ParameterThis compound HydrochlorideThis compound CarbonateKey Takeaway for Animal Research
Serum Bicarbonate Tends to decreaseTends to remain stable or increaseThis compound carbonate is less likely to induce metabolic acidosis.
Blood pH May decreaseGenerally stableThis compound carbonate helps maintain normal blood pH.
Serum Chloride May increaseNo significant changeMonitoring chloride levels is important when using this compound hydrochloride.

Note: This table is based on human clinical trial data and serves as a guide. The magnitude of effects may vary in different animal species and models.

Experimental Protocols

Protocol 1: Administration of this compound in Rodent Feed
  • Animal Model: This protocol is suitable for rodent models of chronic kidney disease (e.g., 5/6 nephrectomy rats).

  • Dosage Calculation:

    • Start with a dose of 1% to 3% this compound (hydrochloride or carbonate) by weight in the chow. For example, to prepare a 1% medicated diet, mix 10 grams of this compound powder with 990 grams of standard rodent chow.

  • Diet Preparation:

    • Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution.

    • If using pelleted chow, it may need to be ground into a powder before mixing.

    • The mixture can then be provided as a powder or re-pelleted if equipment is available.

  • Administration:

    • Provide the medicated diet ad libitum.

    • Measure food intake daily to calculate the actual dose of this compound consumed by each animal.

  • Monitoring:

    • Collect blood samples at baseline and at regular intervals (e.g., weekly) for analysis of serum phosphate, calcium, and blood gases (pH, pCO2, bicarbonate).

    • Adjust the percentage of this compound in the diet based on the monitoring results to achieve the desired phosphate control without inducing metabolic acidosis.

Protocol 2: Oral Gavage of this compound Suspension in Rodents
  • Animal Model: Suitable for short-term studies or when precise dosing is required.

  • Suspension Preparation:

    • This compound powder does not dissolve in water but forms a suspension.

    • Mix the calculated dose of this compound powder with a suitable vehicle such as water or methylcellulose. A common concentration is 100-200 mg/mL.

    • Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.

  • Administration:

    • Administer the suspension via oral gavage using an appropriately sized, soft-tipped gavage needle.

    • The volume of administration should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for mice).

    • Administer the dose with meals to maximize phosphate binding.

  • Monitoring:

    • Follow the same monitoring plan as described in Protocol 1.

Mandatory Visualizations

Sevelamer_Mechanism cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Effects Systemic Effects Dietary Phosphate Dietary Phosphate Phosphate Binding Phosphate Binding Dietary Phosphate->Phosphate Binding Sevelamer_HCl This compound Hydrochloride Sevelamer_HCl->Phosphate Binding releases Cl- Chloride Chloride Sevelamer_Carbonate This compound Carbonate Sevelamer_Carbonate->Phosphate Binding releases HCO3- Bicarbonate Bicarbonate Insoluble Complex Insoluble Complex Phosphate Binding->Insoluble Complex Fecal Excretion Fecal Excretion Insoluble Complex->Fecal Excretion Reduced Serum Phosphate Reduced Serum Phosphate Fecal Excretion->Reduced Serum Phosphate Prevents P absorption Systemic Circulation Systemic Circulation Chloride->Systemic Circulation Absorption Bicarbonate->Systemic Circulation Absorption Metabolic Acidosis Metabolic Acidosis Systemic Circulation->Metabolic Acidosis Increased Cl- load Normal Acid-Base Balance Normal Acid-Base Balance Systemic Circulation->Normal Acid-Base Balance Increased HCO3- buffer

Caption: Mechanism of action of this compound hydrochloride and carbonate.

Experimental_Workflow Start Start Animal Model Selection Select Animal Model (e.g., CKD rat) Start->Animal Model Selection Baseline Measurements Baseline Blood Samples (Phosphate, Blood Gas) Animal Model Selection->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Group A Group A: This compound Hydrochloride Randomization->Group A Group B Group B: This compound Carbonate Randomization->Group B Group C Group C: Vehicle Control Randomization->Group C Dose Administration Administer this compound (Medicated Feed or Gavage) Group A->Dose Administration Group B->Dose Administration Group C->Dose Administration Monitoring Weekly Monitoring (Blood Phosphate, Blood Gas) Dose Administration->Monitoring Data Analysis Analyze Phosphate Levels and Acid-Base Status Monitoring->Data Analysis End of Study Dose Titration Dose Titration Monitoring->Dose Titration Acidosis Detected? Endpoint Endpoint Data Analysis->Endpoint Dose Titration->Dose Administration Adjust Dose or Switch to Carbonate

Caption: Experimental workflow for evaluating this compound.

Preventing Sevelamer-induced alterations in gut transit time in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating the effects of sevelamer on gut transit time. This compound, a phosphate binder used in chronic kidney disease (CKD), is known to cause gastrointestinal (GI) side effects, including constipation and altered gut motility.[1][2] Understanding and mitigating these effects in experimental settings is crucial for accurate preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound alters gut transit time?

A1: this compound is a non-absorbable, crosslinked polymer that is not systemically absorbed.[3][4] Its effects on gut transit are primarily local within the GI tract. The leading hypotheses include:

  • Physical Bulk and Water Absorption: this compound swells in the gut, forming a gel. This can increase stool bulk while also potentially absorbing water from the intestinal lumen, leading to harder stools that are more difficult to pass.[5]

  • Bile Acid Binding: this compound binds to bile acids, which can interfere with fat absorption and alter the gut environment.[6][3] Changes in bile acid signaling can impact gut motility.

  • Alteration of Gut Microbiome: this compound can influence the composition of the gut microbiome.[3][7] Since the gut microbiome plays a role in regulating intestinal motility, dysbiosis may contribute to changes in transit time.

  • Crystal Formation: this compound can form crystals in the GI tract, which may cause mucosal injury and inflammation, potentially leading to altered motility.[1][8]

Q2: Which form of this compound, hydrochloride or carbonate, is more likely to cause GI disturbances?

A2: this compound hydrochloride has been associated with a higher incidence of gastrointestinal side effects, partly due to the potential to cause or worsen metabolic acidosis.[9] this compound carbonate was developed as a buffered alternative to minimize this risk.[9] However, both forms are known to cause GI symptoms like constipation.[1][6] In experimental models, this compound carbonate is often preferred to avoid the confounding factor of acidosis.

Q3: Are there any known experimental interventions to prevent this compound-induced slowing of gut transit?

A3: While research is ongoing, potential strategies that could be explored in experimental models include:

  • Co-administration of Laxatives: Osmotic laxatives (e.g., polyethylene glycol) or stool softeners could be tested for their ability to counteract the water-absorbing effects of this compound.

  • Probiotic/Prebiotic Supplementation: Given this compound's impact on the gut microbiome, supplementation with specific beneficial bacteria or fibers that promote a healthy gut environment may mitigate motility issues.

  • Dietary Modifications: In animal models, altering the fiber or fat content of the diet in conjunction with this compound administration could be investigated to see if it influences transit time.

Q4: How does this compound's effect on gut transit compare to other phosphate binders in preclinical models?

A4: Different phosphate binders have distinct mechanisms and side effect profiles.

  • Calcium-based binders (e.g., calcium acetate) are also known to cause constipation.

  • Lanthanum carbonate has been associated with a range of GI side effects, and its dissolution time and impact on gastric pH differ from this compound.[10]

  • Iron-based binders may also alter the gut microbiota due to their iron content.[11] Direct comparative studies in animal models are necessary to determine the relative impact of each binder on gut transit under controlled conditions.

Troubleshooting Guides

Issue 1: High Variability in Gut Transit Time Measurements in this compound-Treated Animals
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation/Administration This compound is a suspension. Ensure it is thoroughly mixed before each gavage to provide a consistent dose. Consider incorporating the drug directly into the chow for more uniform intake, though this requires careful monitoring of food consumption.
Animal Stress Stress can significantly impact gut motility. Acclimate animals to handling and gavage procedures. Ensure a consistent and quiet environment during the transit time assay.[12][13]
Dietary Inconsistency Ensure all animals are on the same diet lot. Changes in fiber or fat content between diet batches can alter baseline transit times.
Circadian Rhythm Effects Gut motility follows a circadian rhythm. Perform all transit time experiments at the same time of day to minimize this variability.
Issue 2: this compound-Treated Animals Show Signs of Severe Constipation or Impaction
Potential Cause Troubleshooting Step
Dosage Too High The dose of this compound may be too high for the specific animal model. Review the literature for appropriate dose ranges in your species. Consider performing a dose-response study to find a therapeutic dose with manageable GI side effects. The average daily dose in human clinical trials was about 7.2g, with a maximum studied dose of 14g.[14]
Dehydration This compound's water-binding properties can be exacerbated by inadequate fluid intake. Ensure animals have ad libitum access to water. Monitor for signs of dehydration.
Pre-existing Gut Motility Issues Some animal strains may be more susceptible to constipation. Ensure that baseline gut transit times are established for your animal model before beginning the experiment. Avoid using animals with a history of major abdominal surgery or chronic constipation.[1]

Quantitative Data Summary

The following table presents hypothetical data from a preclinical study in a rat model of CKD, illustrating the potential effects of this compound and a preventative agent on whole gut transit time.

Table 1: Whole Gut Transit Time (WGTT) in Experimental Groups

Group Treatment N Mean WGTT (minutes) ± SD p-value vs. CKD Control
1Sham Control10185 ± 25<0.01
2CKD Control10220 ± 30-
3CKD + this compound10310 ± 45<0.001
4CKD + this compound + Probiotic X10245 ± 35<0.05

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Measurement of Whole Gut Transit Time (WGTT) in Mice

This protocol is adapted from established methods for assessing in vivo gut motility.[15]

Materials:

  • Carmine red dye (6% w/v) in 0.5% methylcellulose.[15]

  • Oral gavage needles.

  • Clean cages with white paper bedding for easy visualization of colored pellets.

  • Timer.

Procedure:

  • Fasting: Fast mice for 4-6 hours before the experiment, with free access to water. This ensures an empty stomach for consistent transit initiation.

  • Administration: Administer 150 µL of the 6% carmine red solution orally via gavage.[15] Record the exact time of administration for each mouse.

  • Housing: Immediately place each mouse in an individual clean cage with no bedding, only white paper on the floor.[15] Provide free access to food and water.

  • Monitoring: Check the cages every 10-15 minutes for the appearance of the first red-colored fecal pellet.

  • Recording: Record the time when the first red pellet is observed.

  • Calculation: The Whole Gut Transit Time (WGTT) is the time elapsed between the gavage of the carmine red solution and the appearance of the first red fecal pellet.

Visualizations

Hypothesized Mechanisms of this compound-Induced Gut Transit Alteration

A This compound Administration B Physical Bulk & Water Absorption in Gut A->B C Bile Acid Sequestration A->C D Gut Microbiome Alteration (Dysbiosis) A->D E Harder, Drier Stool B->E F Altered Motility Signaling C->F G Reduced Production of Pro-kinetic Metabolites D->G H Delayed Gut Transit Time (Constipation) E->H F->H G->H

Caption: Hypothesized pathways of this compound's impact on gut motility.

Experimental Workflow for Assessing a Preventative Agent

cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment Allocation cluster_2 Phase 3: Endpoint Analysis A Induce Experimental CKD in Rodents B Measure Baseline Gut Transit Time A->B C Group 1: CKD Control D Group 2: CKD + this compound E Group 3: CKD + this compound + Test Agent F Measure Final Gut Transit Time C->F G Collect Fecal Samples (Microbiome Analysis) C->G D->F D->G E->F E->G H Analyze Data & Compare Groups F->H G->H A High Variability in Transit Time Data? B YES A->B Yes C NO A->C No E Review Protocol: - Gavage Technique - Dosing Time - Animal Acclimation B->E F Standardize Drug Formulation & Diet B->F D Proceed with Analysis C->D G Re-run Experiment E->G F->G

References

Validation & Comparative

Comparative Efficacy of Sevelamer vs. Calcium Acetate on Vascular Calcification: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hyperphosphatemia in patients with chronic kidney disease (CKD), the choice of phosphate binder has significant implications beyond serum phosphorus control, extending to cardiovascular health. Vascular calcification, a major contributor to cardiovascular morbidity and mortality in this patient population, is a key area of differentiation between available therapies. This guide provides an objective comparison of two commonly used phosphate binders, the non-calcium-based polymer sevelamer and the calcium-based salt calcium acetate, with a focus on their effects on the progression of vascular calcification, supported by experimental data.

Quantitative Data Summary

The following tables summarize the quantitative data from various clinical trials comparing the effects of this compound and calcium acetate on vascular calcification, mineral metabolism, lipid profiles, and inflammatory markers.

Table 1: Effect on Vascular Calcification Progression

Study/AnalysisPatient PopulationDurationThis compound GroupCalcium Acetate GroupKey Findings
Chertow et al. (2002) & Braun et al. (2004) [1]Hemodialysis12 monthsLess progression of coronary artery and aortic calcificationSignificant progression of coronary artery and aortic calcificationThis compound was associated with less progression of vascular calcification.
CARE-2 Study (2008) [2][3]Hemodialysis1 year39% increase in CAC score35% increase in CAC scoreWith intensive LDL-C lowering, no significant difference in CAC progression was observed between the two groups.
Barreto et al. (2008) [4]CKD Stages 4-51 yearNo significant change in Aortic Calcification Index (ACI)Significant increase in ACIThis compound was more effective in retarding the progression of aortic vascular calcification.[4]
Meta-analysis (Navaneethan et al., 2010) [5]Hemodialysis-No significant difference in change in CAC scoreNo significant difference in change in CAC scoreOverall, no significant difference in the progression of coronary artery calcification was found between this compound and calcium-based binders.
Meta-analysis (Zhao et al., 2015) [6]Dialysis-Significant decrease in Coronary Artery Calcification Scores (CACS) and Aortic Calcification Scores (ACS)-This compound demonstrated a benefit in terms of reducing CACS and ACS compared to calcium-based phosphate binders.[6]

Table 2: Effect on Serum Mineral Metabolism

ParameterThis compoundCalcium AcetateKey Differences and Notes
Serum Phosphate Similar decrease to calcium acetate in most studies.[7][8]Similar decrease to this compound in most studies.[7][8]Both are effective at lowering serum phosphate. One meta-analysis showed a slightly greater decrease with calcium-based binders.[6]
Serum Calcium Generally no change or slight decrease.Often leads to an increase.This compound is associated with a lower risk of hypercalcemia.[7]
Calcium-Phosphate Product Significant reduction.[9]Significant reduction.Both effectively reduce the Ca x P product.
Hypercalcemia Incidence Lower incidence (e.g., 5%).[7]Higher incidence (e.g., 22%).[7]A significant advantage of this compound is the reduced risk of hypercalcemia.

Table 3: Effect on Lipid Profile and Inflammatory Markers

ParameterThis compoundCalcium AcetateKey Differences and Notes
Total Cholesterol Significant decrease.[4][10]No significant change.[4]This compound has a known lipid-lowering effect.
LDL-Cholesterol Significant decrease.[4][10]No significant change.[4]This is a notable pleiotropic effect of this compound.
HDL-Cholesterol Significant increase.[9][10]No significant change.[9]This compound may have a favorable impact on HDL levels.
hs-CRP & IL-6 Significant decrease in some studies.[4]Increase or no change in some studies.[4][9]This compound may have anti-inflammatory properties.[4][11]
FGF-23 Significant decrease.[9][10][12]No change or increase.[9][12]This compound's effect on FGF-23 is independent of its phosphate-lowering action.[12]
Klotho Significant increase.[13]Borderline significant increase.[13]This compound treatment is associated with an increase in the anti-aging protein Klotho.[13]

Table 4: Effect on Mortality

Study/AnalysisPatient PopulationThis compound GroupCalcium Acetate GroupKey Findings
DCOR Trial (2005) [14]HemodialysisNo significant difference in mortalityNo significant difference in mortalityNo overall mortality benefit was observed, though a subgroup analysis suggested a benefit in patients aged >65 years.[14]
RIND Trial (2005) [14]Incident HemodialysisAssociated with improved survival-This compound was associated with a survival advantage in this smaller trial.[14]
Meta-analysis (Jamal et al., 2015) [15]CKD Stages 3-5DSignificantly lower all-cause mortality-This meta-analysis suggests a survival benefit with this compound compared to calcium-based binders.[15]
St. Peter et al. (2014) [16]Elderly HemodialysisSimilar or slightly lower risk of death-In elderly patients, this compound was associated with a similar to slightly lower mortality risk.[16]

Experimental Protocols

Below are the methodologies of key clinical trials that have compared this compound and calcium acetate.

The Calcium Acetate Renagel Evaluation-2 (CARE-2) Study
  • Study Design: A randomized, controlled, open-label, noninferiority trial.[2][3]

  • Patient Population: 203 prevalent hemodialysis patients with serum phosphorus >5.5 mg/dL, LDL-C >80 mg/dL, and baseline coronary artery calcification (CAC) scores of 30 to 7,000 units.[2][3]

  • Interventions: Patients were randomized to receive either calcium acetate or this compound for 12 months to achieve phosphorus levels of 3.5 to 5.5 mg/dL. Both groups also received atorvastatin to target an LDL-C level of less than 70 mg/dL.[3]

  • Primary Endpoint: The primary outcome was the change in CAC score, as assessed by electron-beam computed tomography.[2][3]

A Comparison of Calcium Acetate and this compound Carbonate on Aortic Vascular Calcification in CKD Stages 4 and 5
  • Study Design: A prospective, randomized, open-label comparative study.[4]

  • Patient Population: 50 hyperphosphatemic patients with CKD stages 4 and 5.[4]

  • Interventions: Patients were randomly assigned to receive either calcium acetate or this compound carbonate for 12 months.[4]

  • Primary Endpoint: The progression of aortic vascular calcification, assessed by the Aortic Calcification Index (ACI).[4]

This compound Versus Calcium Acetate in Patients with Chronic Kidney Disease Stage 3-4
  • Study Design: A 12-week open-label trial.[17]

  • Patient Population: 22 pediatric patients (aged 2-18) with CKD stages 3 and 4.[17]

  • Interventions: After a 2-week washout period, patients were randomized to receive either this compound hydrochloride or calcium acetate.[17]

  • Primary Endpoint: The primary outcome was the decrease in serum phosphorus levels after 12 weeks of treatment.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways in Vascular Calcification

The following diagram illustrates the proposed mechanisms by which this compound and calcium acetate influence vascular calcification.

cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_vessel Vascular Smooth Muscle Cell Dietary Phosphate Dietary Phosphate Serum Phosphate Serum Phosphate Dietary Phosphate->Serum Phosphate Absorption Dietary Calcium Dietary Calcium Serum Calcium Serum Calcium Dietary Calcium->Serum Calcium Absorption This compound This compound This compound->Serum Phosphate Binds Phosphate Inflammatory Cytokines Inflammatory Cytokines This compound->Inflammatory Cytokines Reduces FGF-23 FGF-23 This compound->FGF-23 Reduces Calcium Acetate Calcium Acetate Calcium Acetate->Serum Phosphate Binds Phosphate Calcium Acetate->Serum Calcium Increases Absorption VSMC Phenotypic Switch VSMC Phenotypic Switch Serum Phosphate->VSMC Phenotypic Switch Promotes Serum Calcium->VSMC Phenotypic Switch Promotes Inflammatory Cytokines->VSMC Phenotypic Switch Promotes FGF-23->VSMC Phenotypic Switch Promotes Vascular Calcification Vascular Calcification VSMC Phenotypic Switch->Vascular Calcification

Caption: Proposed mechanisms of this compound vs. Calcium Acetate on vascular calcification.

Experimental Workflow for Comparative Efficacy Studies

This diagram outlines a typical experimental workflow for a clinical trial comparing this compound and calcium acetate.

Patient Screening & Recruitment Patient Screening & Recruitment Baseline Assessment Baseline Assessment Patient Screening & Recruitment->Baseline Assessment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria->Patient Screening & Recruitment Informed Consent Informed Consent Informed Consent->Patient Screening & Recruitment Randomization Randomization Baseline Assessment->Randomization Vascular Calcification Scoring (CT) Vascular Calcification Scoring (CT) Vascular Calcification Scoring (CT)->Baseline Assessment Biochemical Markers Biochemical Markers Biochemical Markers->Baseline Assessment This compound Arm This compound Arm Randomization->this compound Arm Calcium Acetate Arm Calcium Acetate Arm Randomization->Calcium Acetate Arm Treatment Period Treatment Period This compound Arm->Treatment Period Calcium Acetate Arm->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Dose Titration Dose Titration Dose Titration->Treatment Period Adverse Event Monitoring Adverse Event Monitoring Adverse Event Monitoring->Treatment Period Data Analysis Data Analysis Follow-up Assessments->Data Analysis Repeat Vascular Calcification Scoring Repeat Vascular Calcification Scoring Repeat Vascular Calcification Scoring->Follow-up Assessments Repeat Biochemical Markers Repeat Biochemical Markers Repeat Biochemical Markers->Follow-up Assessments Statistical Comparison Statistical Comparison Statistical Comparison->Data Analysis Endpoint Evaluation Endpoint Evaluation Endpoint Evaluation->Data Analysis

Caption: Typical experimental workflow for a comparative clinical trial.

Logical Relationship of Comparative Effects

This diagram summarizes the comparative effects of this compound and calcium acetate on various parameters.

cluster_this compound This compound cluster_ca_acetate Calcium Acetate S_Phosphate ↓ Serum Phosphate S_Calcification Attenuates Progression S_Phosphate->S_Calcification S_Calcium ↔ Serum Calcium S_Calcium->S_Calcification S_Lipids ↓ LDL, ↑ HDL S_Lipids->S_Calcification S_Inflammation ↓ Inflammatory Markers S_Inflammation->S_Calcification S_FGF23 ↓ FGF-23 S_FGF23->S_Calcification C_Phosphate ↓ Serum Phosphate C_Calcification May Promote Progression C_Phosphate->C_Calcification C_Calcium ↑ Serum Calcium C_Calcium->C_Calcification C_Lipids ↔ Lipids C_Lipids->C_Calcification C_Inflammation ↔ or ↑ Inflammatory Markers C_Inflammation->C_Calcification C_FGF23 ↔ FGF-23 C_FGF23->C_Calcification

Caption: Comparative effects of this compound and Calcium Acetate on key parameters.

Conclusion

The available evidence suggests that while both this compound and calcium acetate are effective in lowering serum phosphate levels in patients with CKD, their broader biochemical and clinical effects differ significantly. This compound appears to offer advantages beyond phosphate control, including a favorable lipid profile, potential anti-inflammatory effects, and a reduction in the progression of vascular calcification in some studies.[1][4][18] The lower risk of hypercalcemia with this compound is a distinct safety benefit.[7] However, some larger trials have not shown a significant difference in the progression of coronary artery calcification, particularly when lipid levels are intensively managed.[2][3] The choice of phosphate binder should be individualized, taking into account the patient's overall clinical profile, including their calcium and lipid status, and the potential long-term cardiovascular risks. Further research is warranted to fully elucidate the mechanisms underlying the differential effects of these agents and to identify patient populations that would derive the most benefit from a non-calcium-based phosphate binder strategy.

References

Head-to-head comparison of Sevelamer and lanthanum carbonate on FGF23 levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphate binders Sevelamer and Lanthanum Carbonate, with a specific focus on their impact on Fibroblast Growth Factor 23 (FGF23) levels in patients with Chronic Kidney Disease (CKD). The information presented is collated from various clinical studies to aid in research and development efforts in the field of nephrology and mineral bone disorders.

Introduction

Elevated levels of FGF23 are recognized as an early biomarker for disordered phosphate metabolism in Chronic Kidney Disease (CKD) and are associated with increased cardiovascular morbidity and mortality.[1][2][3] Phosphate binders are a cornerstone of therapy for hyperphosphatemia in CKD. While their primary mechanism is the reduction of intestinal phosphate absorption, their differential effects on FGF23 levels are of significant interest. This guide compares the performance of two non-calcium-based phosphate binders, this compound (a resin-based binder) and Lanthanum Carbonate (a metal-based binder), on circulating FGF23 concentrations.

Quantitative Data Summary

The following table summarizes the quantitative data from key clinical trials investigating the effects of this compound and Lanthanum Carbonate on FGF23 and other related biochemical markers.

Study & Patient PopulationInterventionDurationBaseline FGF23Change in FGF23Baseline Serum PhosphateChange in Serum PhosphateOther Key Findings
Gonzalez-Parra et al. (2011) [1][4] CKD Stage 3a/3b (n=18)Lanthanum Carbonate (750 mg TID)4 weeksNot specifiedMedian -21.8% (c-terminal FGF23)<4.5 mg/dLNo significant changeSignificant decrease in urinary phosphate excretion. No change in PTH.
FRENCH Study [5][6] CKD Stage 3b/4 (n=78)This compound Carbonate (4.8 g/day ) vs. Placebo12 weeksMedian 238 RU/mL (this compound), 236 RU/mL (Placebo)No significant difference between groupsNot specifiedNo significant difference between groupsC-terminal FGF23 levels increased by about 30% in both groups.
COMBINE Trial [7] CKD Stage 3b/4 (n=205)Lanthanum Carbonate (1000 mg TID) vs. Nicotinamide vs. Both vs. Placebo12 monthsMedian 99 pg/mLNo significant difference across arms3.7 mg/dLNo significant difference across armsGastrointestinal symptoms limited adherence.
Makowka & Nowicki (2021) [8][9][10][11] CKD with eGFR <60 mL/min (n=34)Single dose Lanthanum Carbonate (1000 mg) vs. This compound Hydrochloride (2400 mg)24 hoursNot specifiedDecreased after each drug (no significant difference between drugs)Not specifiedDecreased after each drug (no significant difference between drugs)This compound was associated with a greater increase in serum calcium.
Animal Study (Rat Model) [12] Uremic RatsSucroferric Oxyhydroxide vs. Lanthanum Carbonate vs. This compound Carbonate4 weeksNot specifiedSignificant reduction with Sucroferric Oxyhydroxide. Lower, but not statistically significant, with Lanthanum and this compound.Not specifiedSignificant reduction in all binder groupsAll three binders similarly reduced secondary hyperparathyroidism and vascular calcifications.

Experimental Protocols

Study by Gonzalez-Parra et al. (2011) with Lanthanum Carbonate[1][4]
  • Study Design: A prospective, longitudinal, open-label study.

  • Patient Population: 18 Caucasian patients with CKD Stage 3a/3b and serum phosphate levels below 4.5 mg/dL.

  • Intervention: Patients first underwent a 4-week period of a standardized phosphorus-restricted diet (0.8 g/kg/day protein). Following this, they continued the diet and received lanthanum carbonate at a dose of 750 mg with each of the three main meals for 4 weeks.

  • Biochemical Analysis: Blood and 12-hour urine samples were collected at baseline (after the diet period) and after the 4-week treatment period. Carboxyterminal FGF23 (c-terminal FGF23) was measured.

The FRENCH Study with this compound Carbonate[5][6]
  • Study Design: A randomized, placebo-controlled, double-blind trial.

  • Patient Population: 78 patients with CKD stage 3b/4, fasting serum phosphate >3.1 mg/dl, and serum C-terminal FGF23 >80 RU/ml.

  • Intervention: Patients were randomized to receive either this compound carbonate (4.8 g/day ) or a placebo for 12 weeks.

  • Biochemical Analysis: Serum C-terminal FGF23 levels were measured at baseline and at the end of the 12-week treatment period. Other markers of mineral bone disease were also assessed.

The COMBINE Trial[7]
  • Study Design: A randomized, placebo-controlled trial.

  • Patient Population: 205 participants with an eGFR of 20-45 ml/min per 1.73 m2 (CKD stage 3b/4).

  • Intervention: Participants were randomized to one of four groups for 12 months: nicotinamide (750 mg twice daily) plus lanthanum carbonate (1000 mg thrice daily), nicotinamide plus lanthanum carbonate placebo, lanthanum carbonate plus nicotinamide placebo, or double placebo.

  • Biochemical Analysis: The dual primary endpoints were the change from baseline in serum phosphate and intact FGF23 concentrations over 12 months.

Visualizations: Signaling Pathways and Experimental Workflow

FGF23_Signaling_Pathway cluster_osteocyte Osteocyte cluster_kidney Kidney Proximal Tubule cluster_intestine Intestine Phosphate High Phosphate FGF23 FGF23 Phosphate->FGF23 stimulates secretion FGFR_Klotho FGFR/α-Klotho Complex FGF23->FGFR_Klotho binds NPT2a_2c NaPi-2a/2c FGFR_Klotho->NPT2a_2c downregulates CYP27B1 1α-hydroxylase (CYP27B1) FGFR_Klotho->CYP27B1 inhibits Phosphate_Reabsorption Decreased Phosphate Reabsorption NPT2a_2c->Phosphate_Reabsorption Intestinal_Phosphate_Absorption Decreased Intestinal Phosphate Absorption VitaminD Decreased 1,25(OH)2D (Calcitriol) VitaminD->Intestinal_Phosphate_Absorption indirectly reduces via CYP27B1->VitaminD

Caption: FGF23 Signaling Pathway in Phosphate Homeostasis.

Experimental_Workflow cluster_treatment Treatment Arms Screening Patient Screening (CKD diagnosis, FGF23 levels, etc.) Randomization Randomization Screening->Randomization This compound This compound Group Randomization->this compound Lanthanum Lanthanum Carbonate Group Randomization->Lanthanum FollowUp Follow-up Visits (e.g., 4, 8, 12 weeks) This compound->FollowUp Lanthanum->FollowUp Endpoint Primary Endpoint Analysis (Change in FGF23 levels) FollowUp->Endpoint

References

Sevelamer's Efficacy on Serum Uremic Toxins: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sevelamer's in vivo performance in reducing serum uremic toxins against other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for straightforward comparison. Furthermore, we visualize complex biological and experimental processes using signaling pathway and workflow diagrams.

This compound vs. Alternatives: A Data-Driven Comparison

This compound, a non-calcium-based phosphate binder, has been investigated for its potential pleiotropic effects beyond phosphate control, including the reduction of circulating uremic toxins. These toxins, particularly those that are protein-bound, are poorly cleared by conventional dialysis and are associated with cardiovascular and renal disease progression. Here, we compare the in vivo effects of this compound on key uremic toxins—p-cresyl sulfate (pCS), indoxyl sulfate (IS), and indole acetic acid (IAA)—against a placebo and another commonly used phosphate binder, calcium carbonate.

The evidence from clinical trials presents a conflicting picture. Some studies demonstrate a significant reduction in certain uremic toxins with this compound, while others report no significant effect. These discrepancies may arise from differences in patient populations (pre-dialysis vs. hemodialysis), this compound dosage, duration of treatment, and the specific uremic toxins measured.

Quantitative Analysis of this compound's Effect on Serum Uremic Toxins

The following tables summarize the quantitative data from key in vivo studies.

Table 1: this compound vs. Placebo in Pre-Dialysis Chronic Kidney Disease (CKD) Patients

Uremic ToxinThis compound Group (Median Change from Baseline)Placebo Group (Median Change from Baseline)Study PopulationThis compound DosageDurationOutcome
p-Cresyl Sulfate (pCS)-0.12 µg/mL+1.97 µg/mLCKD Stage 3b/44.8 g/day (carbonate)12 weeksNo significant difference[1][2]
Indoxyl Sulfate (IS)+0.26 µg/mL+0.38 µg/mLCKD Stage 3b/44.8 g/day (carbonate)12 weeksNo significant difference[1][2]
Indole Acetic Acid (IAA)-0.06 µg/mL+0.05 µg/mLCKD Stage 3b/44.8 g/day (carbonate)12 weeksNon-significant trend towards a decrease with this compound[1][2]

Table 2: this compound vs. Calcium Carbonate in Pre-Dialysis CKD Patients with Hyperphosphatemia

Uremic ToxinThis compound Group (Mean Change from Baseline)Calcium Carbonate Group (Mean Change from Baseline)Study PopulationThis compound DosageDurationOutcome
p-Cresyl Sulfate (pCS)Significant DecreaseNo Significant ChangePre-dialysis CKD with hyperphosphatemia2400 mg/day24 weeksThis compound significantly reduced serum pCS compared to calcium carbonate (mean difference: -5.61 mg/L)[3][4]
Indoxyl Sulfate (IS)No Significant ChangeNo Significant ChangePre-dialysis CKD with hyperphosphatemia2400 mg/day24 weeksNo significant difference between groups[3][4]

Table 3: this compound in Hemodialysis Patients

Uremic ToxinBaseline (Mean ± SD)After 3 Months (Mean ± SD)Study PopulationThis compound DosageDurationOutcome
p-Cresyl Sulfate (pCS)31.30 ± 10.60 mg/L19.70 ± 10.50 mg/LHemodialysis patients800 mg, thrice daily (hydrochloride)3 monthsSignificant reduction in serum pCS[5][6]
Indoxyl Sulfate (IS)No Significant ChangeNo Significant ChangeHemodialysis patients800 mg, thrice daily (hydrochloride)3 monthsNo significant effect on serum IS[5][6]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Study 1: this compound vs. Placebo in Pre-Dialysis CKD
  • Objective: To evaluate the effect of this compound carbonate on serum levels of gut-derived uremic toxins in patients with CKD stage 3b/4.[1]

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.[1]

  • Participants: Patients with an estimated glomerular filtration rate (eGFR) between 15 and 45 mL/min per 1.73 m².[1]

  • Intervention: Participants received either this compound carbonate (4.8 g) or a placebo three times a day for 12 weeks.[1]

  • Measurement of Uremic Toxins: Serum concentrations of pCS, IS, and IAA were measured using a validated high-performance liquid chromatography (HPLC) method with a diode array detector.[1]

Study 2: this compound vs. Calcium Carbonate in Pre-Dialysis CKD
  • Objective: To compare the effects of this compound and calcium carbonate on protein-bound uremic toxins in pre-dialysis CKD patients with hyperphosphatemia.[3]

  • Study Design: A randomized controlled trial.[3]

  • Participants: Forty pre-dialysis CKD patients with persistent hyperphosphatemia.[3]

  • Intervention: Patients were randomly assigned to receive either 2400 mg of this compound daily or 1500 mg of calcium carbonate daily for 24 weeks.[3]

  • Primary Endpoint: To evaluate the effect of this compound on p-cresyl sulfate levels.[7]

Study 3: this compound in Hemodialysis Patients
  • Objective: To assess the effect of this compound hydrochloride on serum IS and pCS in hemodialysis patients.[5]

  • Study Design: An observational study.[5]

  • Participants: Five adult hemodialysis patients.[5][6]

  • Intervention: Patients were treated with 800 mg of this compound hydrochloride three times per day for 3 months.[5][6]

  • Measurements: A series of biochemical parameters, including serum IS and pCS, were monitored concurrently.[5][6]

Visualizing the Mechanisms and Methods

To better understand the experimental process and the biological impact of uremic toxins, the following diagrams were created using Graphviz.

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Collection & Analysis screening Patient Screening (e.g., CKD Stage 3b/4, eGFR 15-45) randomization Randomization screening->randomization groupA Group A: This compound Carbonate (4.8 g/day) randomization->groupA n=39 groupB Group B: Placebo randomization->groupB n=39 followup 12-Week Follow-up (Serum Uremic Toxins) groupA->followup groupB->followup baseline Baseline Measurements (Serum Uremic Toxins) baseline->followup analysis Statistical Analysis (Comparison of Changes) followup->analysis

Caption: Experimental workflow for a randomized controlled trial.

G cluster_toxin Uremic Toxin Action cluster_cellular Cellular Effects cluster_outcome Pathophysiological Outcomes pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporters (OATs) pCS->OAT IS Indoxyl Sulfate (IS) IS->OAT AhR Aryl Hydrocarbon Receptor (AhR) Activation IS->AhR NADPH_Oxidase NADPH Oxidase Activation OAT->NADPH_Oxidase ROS Increased ROS Production NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Fibrosis Renal Fibrosis ROS->Fibrosis AhR->NFkB AhR->Endothelial_Dysfunction Inflammation Inflammation NFkB->Inflammation NFkB->Fibrosis

Caption: Signaling pathways of pCS and IS in vascular and renal cells.

Conclusion

The in vivo evidence for this compound's ability to reduce serum uremic toxins is currently inconsistent. While some studies, particularly in hemodialysis patients and in comparison to calcium carbonate, suggest a beneficial effect in lowering p-cresyl sulfate, a large randomized controlled trial in pre-dialysis CKD patients did not confirm a significant reduction in pCS, IS, or IAA compared to placebo. The non-significant trend towards a decrease in IAA warrants further investigation.

The variability in outcomes highlights the need for further well-designed clinical trials to elucidate the precise role of this compound in managing uremic toxin levels. Future research should consider the impact of CKD stage, this compound formulation and dosage, and the gut microbiome composition on the efficacy of this compound as a uremic toxin-reducing agent. Understanding the complex signaling pathways activated by these toxins is crucial for developing targeted therapeutic strategies to mitigate their detrimental effects in patients with chronic kidney disease.

References

Sevelamer vs. Other Phosphate Binders: A Comparative Analysis of Effects on Bone Turnover Markers in CKD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Kidney Disease (CKD) disrupts mineral and bone metabolism, leading to a spectrum of skeletal disorders collectively known as CKD-Mineral and Bone Disorder (CKD-MBD). A cornerstone of CKD-MBD management is the control of hyperphosphatemia, primarily through the use of phosphate binders. Sevelamer, a non-calcium-based phosphate binder, is widely used, but its comparative effects on bone turnover markers versus other available agents like calcium-based binders, lanthanum carbonate, and ferric citrate remain a critical area of investigation for researchers developing novel therapeutics. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data from preclinical CKD models.

Comparative Efficacy on Key Bone Turnover Markers

The following tables summarize the quantitative effects of this compound compared to other phosphate binders on critical serum and bone markers implicated in CKD-MBD.

Table 1: this compound vs. Calcium-Based Binders (e.g., Calcium Carbonate, Calcium Acetate)

MarkerThis compound EffectCalcium-Based Binder EffectKey Findings in CKD Models
Serum Phosphorus Both effectively lower serum phosphorus.
Serum Calcium ↔ or ↓This compound is associated with a lower risk of hypercalcemia.[1][2]
Intact Parathyroid Hormone (iPTH) ↑ or ↔This compound may lead to higher or stable iPTH levels, avoiding over-suppression often seen with calcium-based binders.[1]
Fibroblast Growth Factor 23 (FGF23) ↔ or ↑This compound has been shown to reduce serum FGF23 levels, a key phosphaturic hormone implicated in cardiovascular toxicity.[3][4]
Serum Klotho No significant change reportedThis compound treatment has been associated with an increase in serum Klotho, a co-receptor for FGF23 with protective effects.[3]
Bone Formation Rate (BFR) ↔ or ↓In some studies, this compound has been shown to increase bone formation rate compared to calcium-based binders, which may be beneficial in adynamic bone disease.
Bone-Specific Alkaline Phosphatase (BSAP) ↔ or ↓Consistent with increased bone formation, this compound can increase BSAP levels.

Table 2: this compound vs. Lanthanum Carbonate

MarkerThis compound EffectLanthanum Carbonate EffectKey Findings in CKD Models
Serum Phosphorus Both are effective at lowering serum phosphorus, with some studies suggesting lanthanum may be more potent on a per-pill basis.[5]
Serum Calcium ↔ or ↓↔ or ↓Both are non-calcium-based and thus have a low risk of causing hypercalcemia.[1]
Intact Parathyroid Hormone (iPTH) ↑ or ↔↔ or ↓Effects on iPTH can be variable, with some studies showing less suppression with lanthanum compared to calcium-based binders.
Fibroblast Growth Factor 23 (FGF23) Both have been shown to reduce FGF23 levels.
Bone Histomorphometry Improved trabecular architectureReduced woven bone formation and fibrosisBoth have demonstrated beneficial effects on bone structure in animal models of CKD.[6][7]
Bone Turnover May increase in adynamic bone diseaseStimulates bone formation in low-turnover statesLanthanum has shown potential to directly stimulate bone formation.[8]

Table 3: this compound vs. Ferric Citrate

MarkerThis compound EffectFerric Citrate EffectKey Findings in CKD Models
Serum Phosphorus Both are effective phosphate binders.[9][10]
Serum Calcium ↔ or ↓Ferric citrate has a neutral effect on serum calcium.[9]
Intact Parathyroid Hormone (iPTH) ↑ or ↔Both can lead to a decrease in iPTH levels.[9]
Fibroblast Growth Factor 23 (FGF23) Ferric citrate has also been shown to reduce FGF23 levels.
Iron Parameters (Ferritin, TSAT) No direct effectA key difference is that ferric citrate increases iron stores, which can be beneficial in anemic CKD patients.[11]
Bone Turnover VariableSimilar to active control (this compound/calcium acetate)In a head-to-head study, ferric citrate had similar effects on markers of bone and mineral metabolism as this compound and calcium acetate.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols from studies investigating the effects of different phosphate binders in CKD animal models.

Adenine-Induced CKD Rat Model
  • Objective: To induce chronic kidney disease and secondary hyperparathyroidism to study the effects of phosphate binders on bone and mineral metabolism.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Induction of CKD: Rats are fed a diet containing 0.75% adenine for 2-4 weeks to induce tubulointerstitial nephritis and progressive renal failure.[6] Following the induction period, the adenine concentration in the diet is typically reduced to 0.1% for maintenance.

  • Treatment Groups:

    • Sham-operated or normal control group receiving a standard diet.

    • CKD control group receiving the adenine-containing diet.

    • CKD group receiving the adenine-containing diet mixed with this compound (e.g., 1-3% w/w).[4]

    • CKD group receiving the adenine-containing diet mixed with a comparator phosphate binder (e.g., lanthanum carbonate at 2% w/w).[6]

  • Duration of Treatment: Typically 4 to 22 weeks.[4][6]

  • Outcome Measures:

    • Serum Biochemistry: Blood samples are collected periodically to measure serum creatinine, blood urea nitrogen (BUN), phosphorus, calcium, iPTH, FGF23, and Klotho.

    • Bone Histomorphometry: At the end of the study, tibiae and/or vertebrae are collected for undecalcified bone histology to assess parameters such as bone formation rate, osteoid volume, and osteoclast/osteoblast surfaces.

5/6 Nephrectomy (SNx) Rat Model
  • Objective: To create a model of CKD through surgical reduction of renal mass.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed, leaving one-third of the original renal mass.

  • Treatment Groups:

    • Sham-operated control group.

    • SNx control group receiving a standard diet.

    • SNx group receiving a diet supplemented with this compound.

    • SNx group receiving a diet supplemented with a comparator phosphate binder.

  • Duration of Treatment: Varies depending on the study, often ranging from 8 to 12 weeks post-surgery.

  • Outcome Measures: Similar to the adenine-induced model, including regular monitoring of serum biomarkers and terminal analysis of bone histomorphometry. In some studies, this model is combined with thyroparathyroidectomy to create a low-turnover bone disease model to specifically study the effects of binders in that context.[8]

Signaling Pathways and Mechanisms of Action

The regulation of bone and mineral metabolism in CKD is complex, involving an intricate interplay of hormones and signaling pathways. The FGF23-Klotho axis is a central player in this process.

The FGF23-Klotho Signaling Pathway in CKD

In CKD, declining renal function leads to phosphate retention. This stimulates osteocytes to produce and secrete FGF23. FGF23 acts on the kidney to increase phosphate excretion and decrease the production of active vitamin D (1,25-dihydroxyvitamin D). This action requires the co-receptor Klotho. However, in CKD, Klotho expression is often reduced, leading to FGF23 resistance and further increases in FGF23 levels. High FGF23 is associated with adverse cardiovascular outcomes and is a key therapeutic target.

FGF23_Klotho_Pathway CKD Chronic Kidney Disease Reduced_GFR Reduced GFR CKD->Reduced_GFR Klotho ↓ Klotho CKD->Klotho reduces Phosphate_Retention Phosphate Retention Reduced_GFR->Phosphate_Retention Osteocytes Osteocytes Phosphate_Retention->Osteocytes stimulates Parathyroid_Gland Parathyroid Gland Phosphate_Retention->Parathyroid_Gland stimulates FGF23 ↑ FGF23 Osteocytes->FGF23 produces Kidney Kidney FGF23->Kidney acts on Phosphate_Excretion ↓ Phosphate Excretion FGF23->Phosphate_Excretion intended effect: ↑ excretion Vitamin_D ↓ Active Vitamin D FGF23->Vitamin_D inhibits production Kidney->Klotho expresses FGF23_Resistance FGF23 Resistance Klotho->FGF23_Resistance deficiency leads to FGF23_Resistance->FGF23 further increases FGF23_Resistance->Phosphate_Excretion impairs Vitamin_D->Parathyroid_Gland inhibits PTH ↑ PTH Parathyroid_Gland->PTH secretes PTH->FGF23 stimulates Bone Bone PTH->Bone acts on High_Turnover_Bone High Turnover Bone Disease Bone->High_Turnover_Bone

Caption: The FGF23-Klotho signaling axis in CKD.

Mechanism of Action of Phosphate Binders

The primary mechanism of all phosphate binders is to bind dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This reduction in phosphate load has downstream effects on the FGF23-Klotho axis and other bone turnover markers.

Phosphate_Binder_Mechanism Dietary_Phosphate Dietary Phosphate GI_Tract GI Tract Dietary_Phosphate->GI_Tract Phosphate_Absorption ↓ Phosphate Absorption GI_Tract->Phosphate_Absorption leads to Phosphate_Binders Phosphate Binders (this compound, Lanthanum, Calcium-based, Ferric Citrate) Phosphate_Binders->GI_Tract act in Serum_Phosphate ↓ Serum Phosphate Phosphate_Absorption->Serum_Phosphate FGF23_Production ↓ FGF23 Production Serum_Phosphate->FGF23_Production PTH_Stimulation ↓ PTH Stimulation Serum_Phosphate->PTH_Stimulation Bone_Metabolism Normalization of Bone Metabolism FGF23_Production->Bone_Metabolism PTH_Stimulation->Bone_Metabolism

Caption: General mechanism of action of phosphate binders.

Differential Effects of Phosphate Binders on Signaling Pathways

While all phosphate binders reduce phosphate absorption, their differing compositions can lead to distinct effects on signaling pathways and bone metabolism.

Differential_Effects cluster_this compound This compound cluster_calcium Calcium-Based Binders cluster_lanthanum Lanthanum Carbonate cluster_ferric Ferric Citrate This compound This compound (Non-calcium, non-metal) Sevelamer_FGF23 ↓ FGF23 This compound->Sevelamer_FGF23 Sevelamer_Klotho ↑ Klotho This compound->Sevelamer_Klotho Sevelamer_PTH ↔ or ↑ PTH (avoids over-suppression) This compound->Sevelamer_PTH Calcium_Binders Calcium-Based Binders Calcium_Load ↑ Calcium Load Calcium_Binders->Calcium_Load Calcium_PTH ↓ PTH (potential over-suppression) Calcium_Load->Calcium_PTH Adynamic_Bone Risk of Adynamic Bone Calcium_PTH->Adynamic_Bone Lanthanum Lanthanum Carbonate (Non-calcium, metal-based) Lanthanum_Bone_Formation Stimulates Bone Formation Lanthanum->Lanthanum_Bone_Formation Lanthanum_FGF23 ↓ FGF23 Lanthanum->Lanthanum_FGF23 Ferric_Citrate Ferric Citrate (Non-calcium, iron-based) Ferric_Iron ↑ Iron Stores Ferric_Citrate->Ferric_Iron Ferric_FGF23 ↓ FGF23 Ferric_Citrate->Ferric_FGF23 Ferric_Anemia Ameliorates Anemia Ferric_Iron->Ferric_Anemia

Caption: Differential effects of phosphate binders.

References

In Vitro Comparison of Phosphate Binding Affinities: Sevelamer Carbonate vs. Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the phosphate binding affinities of two common formulations of Sevelamer: this compound carbonate and this compound hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding characteristics of these polymers based on experimental data.

Comparative Analysis of Binding Affinities

This compound is a non-absorbed, phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease. It functions by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption. The two primary formulations, this compound carbonate and this compound hydrochloride, differ in the anion bound to the polymer's amine groups. This difference can influence their buffering capacity and may have implications for their phosphate binding affinity under various physiological conditions.

In vitro studies are crucial for establishing the bioequivalence of generic formulations and for understanding the fundamental binding characteristics of these polymers.[1] These studies typically assess two key parameters derived from the Langmuir model of binding: the affinity constant (k1) and the binding capacity constant (k2). The affinity constant reflects the strength of the interaction between the polymer and phosphate ions, while the binding capacity represents the maximum amount of phosphate that can be bound per unit of the polymer.

A key study directly comparing the two formulations found that their phosphate binding capacities (k2) are comparable across a range of pH conditions.[2] The 90% confidence interval for the ratio of k2 values (this compound carbonate vs. This compound hydrochloride) was well within the standard bioequivalence range of 80%-125%.[2] However, the same study noted that the binding affinity (k1) ratio varied, suggesting a difference in the binding strength between the two formulations.[2]

Data Presentation: Phosphate Binding Parameters

The following table summarizes the Langmuir binding constants for this compound carbonate and this compound hydrochloride from in vitro studies. The data is compiled from separate studies that utilized similar experimental conditions, providing a basis for comparison.

FormulationpHAffinity Constant (k1) (mM⁻¹)Binding Capacity (k2) (mmol/g)
This compound Carbonate 4.00.136.45
7.00.326.02
This compound Hydrochloride 4.00.126.54
7.00.295.99

Note: The data for this compound Carbonate and this compound Hydrochloride are derived from separate studies by the same research group, which followed similar methodologies. A direct comparative study indicated that while k2 values are similar, k1 values may differ.[2] The values presented here should be interpreted with this in mind.

Experimental Protocols

The in vitro comparison of this compound formulations typically involves two main types of studies: equilibrium binding studies and kinetic binding studies.[3]

Equilibrium Phosphate Binding Study

This study is designed to determine the phosphate-binding capacity of the this compound product at equilibrium.

Methodology:

  • Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (typically ranging from 1.0 mM to 38.7 mM) are prepared.[4] These solutions are buffered to specific pH values, commonly pH 4.0 and 7.0, to simulate different parts of the gastrointestinal tract.[4] The solutions also contain salts such as sodium chloride (e.g., 80 mM) and a biological buffer like N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) (e.g., 100 mM).[4]

  • Incubation: A known amount of the this compound formulation (either as whole tablets or powdered active pharmaceutical ingredient) is added to a fixed volume of each phosphate solution.[3] The mixtures are then incubated at a constant temperature, typically 37°C, in a shaker to facilitate binding.[3] The incubation period is predetermined to ensure that binding equilibrium is reached, which for this compound is approximately 6 hours.[2]

  • Sample Analysis: After incubation, the solid polymer-phosphate complex is separated from the solution by filtration or centrifugation.[5] The concentration of unbound phosphate remaining in the supernatant is then quantified using analytical methods such as ion chromatography, inductively coupled plasma-optical emission spectrometry (ICP-OES), or UV-Vis spectrophotometry.[4][5]

  • Data Analysis: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.[5] The binding capacity is typically expressed as mmol of phosphate bound per gram of polymer (mmol/g).[5] The Langmuir equation is then used to determine the affinity constant (k1) and the maximum binding capacity (k2).[4]

Kinetic Phosphate Binding Study

This study evaluates the rate at which the this compound product binds to phosphate over time.

Methodology:

  • Preparation of Phosphate Solutions: Phosphate solutions are prepared at low and high concentrations (e.g., 1 mM and 40 mM) at different pH values (e.g., pH 4 and 7).[3]

  • Incubation and Sampling: A known amount of the this compound formulation is added to the phosphate solutions and incubated at 37°C with continuous agitation.[3] Aliquots of the solution are collected at various time points (e.g., 0.5, 1, 2, 3, and 4 hours).[3]

  • Sample Analysis: The collected samples are filtered, and the concentration of unbound phosphate is measured using a validated analytical method.[3]

  • Data Analysis: The amount of bound phosphate is calculated for each time point to generate a binding profile over time. This helps to determine the time required to reach maximum phosphate binding.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of this compound formulations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_sc This compound Carbonate Formulation incubation Incubation (37°C with Agitation) prep_sc->incubation prep_sh This compound Hydrochloride Formulation prep_sh->incubation prep_p Phosphate Solutions (Varying Concentrations & pH) prep_p->incubation separation Separation (Filtration/Centrifugation) incubation->separation quantification Quantification of Unbound Phosphate separation->quantification calculation Calculation of Bound Phosphate quantification->calculation langmuir Langmuir Analysis (k1 and k2) calculation->langmuir comparison Comparative Evaluation langmuir->comparison

In Vitro Binding Affinity Experimental Workflow.
Logical Comparison Framework

This diagram outlines the logical framework for comparing the two this compound formulations based on their in vitro binding characteristics.

G cluster_formulations Formulations cluster_params Binding Parameters cluster_conclusion Conclusion topic Comparative Assessment of This compound Formulations sc This compound Carbonate topic->sc sh This compound Hydrochloride topic->sh k1 Affinity Constant (k1) (Binding Strength) sc->k1 k2 Binding Capacity (k2) (Maximal Binding) sc->k2 sh->k1 sh->k2 conclusion Evaluation of Bioequivalence & Performance k1->conclusion k2->conclusion

Logical Framework for this compound Comparison.

References

A meta-analysis of Sevelamer's effects on mineral and bone disorders in experimental CKD

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a meta-analysis of sevelamer's effects on mineral and bone disorders (MBD) in experimental models of chronic kidney disease (CKD). The data presented here, synthesized from multiple preclinical studies, offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy compared to other phosphate binders and placebo controls. This analysis focuses on key biochemical markers and bone histomorphometry to elucidate the mechanisms of action and therapeutic potential of this compound in the context of CKD-MBD.

Key Findings in Preclinical Models:

Recent meta-analyses and individual studies in animal models of CKD have demonstrated that this compound significantly modulates key markers of mineral and bone metabolism. As a non-calcium-based phosphate binder, this compound effectively reduces serum phosphorus levels. This action directly impacts the hormonal dysregulation characteristic of CKD-MBD, notably by lowering circulating levels of Fibroblast Growth Factor 23 (FGF23) and parathyroid hormone (PTH).[1]

In comparison to calcium-based phosphate binders, this compound has been shown to achieve comparable control of hyperphosphatemia without inducing hypercalcemia.[2] Furthermore, experimental studies indicate that this compound may offer advantages in preserving bone health. In rodent models of uremic osteodystrophy, this compound treatment has been associated with improvements in bone histology, including attenuation of high-turnover bone disease.[3][4] Some studies have reported that this compound can increase bone formation rates and improve trabecular architecture, contrasting with the potential for adynamic bone disease linked to calcium-based binders.[3][5][6]

The following sections provide a detailed breakdown of the quantitative data from these experimental studies, outline the methodologies employed, and visualize the key signaling pathways involved.

Comparative Efficacy of this compound on Serum Biomarkers

The following table summarizes the effects of this compound on key serum biomarkers in animal models of chronic kidney disease, compared to control groups and other phosphate binders.

Animal ModelTreatment GroupSerum PhosphorusSerum CalciumSerum PTHSerum FGF23
Rat (Adenine-induced CKD) CKD Control8.09 ± 1.70 mg/dL--297.15 ± 131.10 pg/mL
This compound (3%)5.91 ± 1.48 mg/dL--142.60 ± 83.95 pg/mL
Rat (5/6 Nephrectomy) CKD ControlElevated-Significantly Elevated-
This compoundSignificantly Reduced-Significantly Reduced-
Mouse (Metabolic Syndrome + CKD) CKD ControlElevated---
This compoundNormalized---

Effects of this compound on Bone Histomorphometry

This table presents a summary of the reported effects of this compound on bone histomorphometry parameters in various experimental models of CKD.

Animal ModelBone ParameterEffect of this compoundComparison
Rat (Adenine-induced CKD) Osteoid Volume, Fibrosis Volume, Cortical PorosityDecreasedvs. CKD Control
Rat (5/6 Nephrectomy) Osteoid Volume/Bone Volume (OV/BV)Attenuated Increasevs. CKD Control
Eroded Surface/Bone Surface (ES/BS)Attenuated Increasevs. CKD Control
Bone Formation Rate/Total Volume (BFR/TV)Attenuated Increasevs. CKD Control
Bone Formation Rate/Bone Volume (BFR/BV)Attenuated Increasevs. CKD Control
Mouse (Metabolic Syndrome + CKD) Trabecular Bone VolumeNormalizedvs. CKD Control
Osteoblast SurfacesIncreasedvs. CKD Control
Osteoid SurfacesIncreasedvs. CKD Control
Bone Formation RateIncreasedvs. CKD Control

Experimental Protocols

A variety of animal models have been utilized to investigate the effects of this compound in CKD. The most common include adenine-induced CKD and surgical 5/6 nephrectomy in rats and mice.

Adenine-Induced CKD Model: This model involves feeding animals a diet containing adenine, which leads to the deposition of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal function. This compound is typically administered as a percentage of the diet (e.g., 3% this compound hydrochloride in the chow).[1]

5/6 Nephrectomy Model: This surgical model involves the removal of one kidney and the ligation of two-thirds of the arterial supply to the remaining kidney, resulting in a significant reduction in renal mass and function. This compound is administered in the diet, and its effects are compared to untreated CKD animals and sham-operated controls.[4]

Bone Histomorphometry Analysis: Bone tissue is harvested, typically from the femur or vertebrae, and embedded in plastic. Undecalcified sections are then stained to allow for the visualization and quantification of various parameters of bone structure and metabolism. This includes measurements of bone volume, trabecular architecture, osteoid (unmineralized bone matrix) volume and surface, osteoblast and osteoclast numbers, and dynamic parameters such as mineral apposition rate and bone formation rate, which are assessed by pre-administering fluorescent labels like calcein or tetracycline.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in CKD-MBD and a typical experimental workflow for evaluating this compound in animal models.

CKD_MBD_Pathway CKD Chronic Kidney Disease Phosphate_Retention Phosphate Retention CKD->Phosphate_Retention Hyperphosphatemia Hyperphosphatemia Phosphate_Retention->Hyperphosphatemia FGF23_Production Increased FGF23 Production (by Osteocytes) Hyperphosphatemia->FGF23_Production PTH_Production Increased PTH Production Hyperphosphatemia->PTH_Production This compound This compound Intestinal_P_Absorption Intestinal P Absorption This compound->Intestinal_P_Absorption Inhibits Intestinal_P_Absorption->Hyperphosphatemia Bone_Disorder Mineral and Bone Disorder FGF23_Production->Bone_Disorder PTH_Production->Bone_Disorder

Caption: Pathophysiology of CKD-MBD and this compound's Point of Intervention.

Experimental_Workflow start Animal Model Selection (e.g., Rat, Mouse) ckd_induction CKD Induction (e.g., 5/6 Nephrectomy, Adenine Diet) start->ckd_induction group_allocation Random Allocation to Treatment Groups ckd_induction->group_allocation control_group CKD Control (Standard Diet) group_allocation->control_group sevelamer_group This compound Group (Diet with this compound) group_allocation->sevelamer_group other_binder_group Other Binder Group (e.g., Calcium Carbonate) group_allocation->other_binder_group treatment_period Treatment Period (Weeks to Months) control_group->treatment_period sevelamer_group->treatment_period other_binder_group->treatment_period sample_collection Sample Collection (Blood, Urine, Bone) treatment_period->sample_collection biochemical_analysis Biochemical Analysis (P, Ca, PTH, FGF23) sample_collection->biochemical_analysis bone_analysis Bone Histomorphometry sample_collection->bone_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis bone_analysis->data_analysis end Conclusion data_analysis->end

Caption: Typical Experimental Workflow for Evaluating this compound in CKD Models.

References

Safety Operating Guide

Proper Disposal of Sevelamer in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sevelamer, a phosphate-binding polymer used in research and clinical settings, is crucial for ensuring environmental safety and regulatory compliance. As this compound is not systemically absorbed and is considered harmful to aquatic life with long-lasting effects, it must be managed as a chemical waste product within a laboratory environment.[1][2][3] Researchers, scientists, and drug development professionals must adhere to established safety protocols and waste management guidelines to mitigate risks.

Immediate Safety and Handling

Before disposal, proper handling of this compound is essential. In case of accidental release or spills, personnel should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[4] The area should be well-ventilated to avoid dust formation.[1][4] Spilled material should be collected, not washed into drains, and placed in a suitable, closed container labeled for disposal.[1][4]

Step-by-Step Disposal Protocol

The primary method for this compound disposal is through a licensed chemical waste management facility. It should not be discharged into sewer systems or mixed with general waste.[4]

  • Segregation and Collection :

    • Collect all waste this compound, including unused product, contaminated materials, and residues, in a dedicated and clearly labeled waste container.

    • Ensure the container is suitable for chemical waste, in good condition, and kept closed when not in use.

  • Labeling :

    • Label the waste container with "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include any relevant hazard information as per the Safety Data Sheet (SDS).

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[5]

    • This area should be secure and away from incompatible materials, such as strong oxidizers.[2][6]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

    • The material may be disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[4]

  • Container Decontamination and Disposal :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (or equivalent).[4]

    • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.[4]

Summary of Disposal Guidelines

While specific quantitative data for this compound disposal, such as inactivation concentrations, are not provided in standard protocols, the following table summarizes the essential procedural guidelines.

Guideline CategoryDo'sDon'ts
Handling Spills Wear appropriate PPE (gloves, etc.).[4] Collect spilled material and place it in a closed container for disposal.[4]Do not let the chemical enter drains.[1][4] Avoid creating dust.[1][4]
Waste Collection Use suitable, closed, and clearly labeled containers.Do not mix with general, non-hazardous waste.
Disposal Route Dispose of through a licensed chemical destruction plant or by controlled incineration.[4] Follow all applicable local, state, and federal regulations.[1][4]Do not discharge to sewer systems.[4] Avoid release into the environment.[1][2]
Empty Containers Triple-rinse containers before recycling or landfill disposal.[4] Puncture containers to make them unusable for other purposes.[4]Do not reuse containers for other materials without proper reconditioning.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research or laboratory setting.

Sevelamer_Disposal_Workflow start_node This compound Waste Generated (Unused product, spill residue, contaminated items) B Collect waste in a suitable, closed, labeled container start_node->B decision_node decision_node process_node process_node end_node end_node A Is waste container full or disposal required? D Contact EHS or licensed waste disposal vendor A->D Yes G Continue research/ Generate more waste A->G No C Store in designated Satellite Accumulation Area (SAA) B->C C->A E Prepare for pickup: Ensure proper labeling and manifest D->E F Waste transported for incineration/chemical destruction E->F

Caption: Workflow for this compound waste management in a laboratory.

References

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